4-Methyl-1h-pyrrole-3-carboxylic acid
Description
The exact mass of the compound 4-Methyl-1h-pyrrole-3-carboxylic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 120446. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Methyl-1h-pyrrole-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methyl-1h-pyrrole-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-methyl-1H-pyrrole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c1-4-2-7-3-5(4)6(8)9/h2-3,7H,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXPOCCDGHHTZAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60298067 | |
| Record name | 4-methyl-1h-pyrrole-3-carboxylic acid | |
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Molecular Weight |
125.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64276-66-0 | |
| Record name | 4-Methyl-1H-pyrrole-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64276-66-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 120446 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064276660 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 64276-66-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120446 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-methyl-1h-pyrrole-3-carboxylic acid | |
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| Record name | 4-methyl-1H-pyrrole-3-carboxylic acid | |
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Foundational & Exploratory
4-Methyl-1h-pyrrole-3-carboxylic acid chemical properties
An In-Depth Technical Guide to the Chemical Properties of 4-Methyl-1H-pyrrole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Unassuming Power of a Substituted Pyrrole
In the vast landscape of heterocyclic chemistry, the pyrrole ring stands as a cornerstone scaffold, embedded in the very fabric of life—from the heme in our blood to the chlorophyll in plants. Yet, it is in its substituted forms that the true synthetic versatility of this heterocycle is unlocked for the modern scientist. 4-Methyl-1H-pyrrole-3-carboxylic acid is one such derivative. While structurally modest, it represents a highly valuable and strategically functionalized building block in the synthesis of complex molecular architectures. Its unique arrangement of a nucleophilic aromatic ring, a directing methyl group, and a versatile carboxylic acid handle makes it a coveted intermediate in the fields of medicinal chemistry, agrochemicals, and materials science.[1][2] This guide provides an in-depth exploration of its core chemical properties, synthesis, reactivity, and applications, offering field-proven insights for professionals engaged in molecular design and development.
Core Physicochemical and Spectroscopic Profile
Understanding the fundamental properties of a molecule is the bedrock of its effective application. Below is a consolidation of the key physicochemical and predicted spectroscopic characteristics of 4-Methyl-1H-pyrrole-3-carboxylic acid.
Physicochemical Data
Quantitative data for the title compound and its closely related ethyl ester are summarized below. The ester form is frequently used in synthesis due to its modified solubility and reactivity profile.
| Property | 4-Methyl-1H-pyrrole-3-carboxylic acid | Ethyl 4-methyl-1H-pyrrole-3-carboxylate | Data Source |
| Molecular Formula | C₆H₇NO₂ | C₈H₁₁NO₂ | [3],[4] |
| Molecular Weight | 125.13 g/mol | 153.18 g/mol | [3],[4] |
| Appearance | White to off-white solid (predicted) | Solid | [5], |
| Melting Point | Not available | 72-75 °C | |
| Boiling Point | Predicted: 340.3±15.0 °C | Predicted: 289.7±20.0 °C | [6], |
| pKa | Predicted: ~5.1 | Not Applicable | [5] |
| Solubility | Soluble in polar solvents like water and alcohols | Soluble in organic solvents | [7] |
| CAS Number | 6339-01-1 | 2199-49-7 | [3], |
Note: Some data points are derived from predictions or from closely related structural analogs, such as 4-(4-methylphenyl)-1H-pyrrole-3-carboxylic acid and the parent pyrrole-3-carboxylic acid, and should be treated as estimations.[5][6]
Spectroscopic Signature
The structural features of 4-Methyl-1H-pyrrole-3-carboxylic acid give rise to a distinct spectroscopic profile, which is critical for reaction monitoring and quality control.
-
¹H NMR Spectroscopy : The proton NMR spectrum is expected to show characteristic signals: a broad singlet for the N-H proton (typically δ 11-13 ppm), a singlet for the carboxylic acid proton (δ >10 ppm), two distinct signals for the aromatic protons on the pyrrole ring (H-2 and H-5, typically δ 6-7 ppm), and a singlet for the methyl group protons (δ ~2 ppm).[8] The exact shifts can be influenced by the solvent used.[9]
-
¹³C NMR Spectroscopy : The carbon spectrum will feature signals for the carbonyl carbon of the carboxylic acid (~170 ppm), four distinct signals for the pyrrole ring carbons, and one signal for the methyl carbon (~12-15 ppm).[8]
-
Infrared (IR) Spectroscopy : Key diagnostic peaks include a broad O-H stretch from the carboxylic acid (2500-3300 cm⁻¹), a sharp N-H stretch (~3350 cm⁻¹), and a strong C=O (carbonyl) stretch (1680-1710 cm⁻¹).[8]
-
Mass Spectrometry : The molecular ion peak (M⁺) would be observed at m/z = 125. Subsequent fragmentation would likely involve the loss of the carboxylic acid group (-COOH, 45 Da).
Synthesis and Strategic Manufacturing
The synthesis of substituted pyrroles is a well-established field, with the Hantzsch pyrrole synthesis being a classic and reliable method.[10] However, modern advancements have led to more efficient and scalable processes, such as continuous flow synthesis, which offers significant advantages in terms of safety, yield, and purification.
Featured Synthesis: One-Step Continuous Flow Protocol
This method is noteworthy as it allows for the direct synthesis of pyrrole-3-carboxylic acids from inexpensive, commercially available starting materials in a single, continuous process without the need to isolate intermediates.[10] The reaction cleverly utilizes the HBr generated in situ as a byproduct to catalyze the deprotection (saponification) of a tert-butyl ester precursor.
Experimental Protocol
Objective: To synthesize a 4-methyl-1H-pyrrole-3-carboxylic acid derivative via a continuous flow process.
Materials:
-
tert-Butyl acetoacetate (or a suitable β-ketoester)
-
Primary amine (e.g., benzylamine)
-
α-haloketone (e.g., 2-bromoacetophenone)
-
Solvent (e.g., acetonitrile)
-
Microreactor system with multiple inlet pumps and a heated reaction coil
Methodology:
-
Stream Preparation: Prepare three separate solutions:
-
Stream A: tert-Butyl acetoacetate in acetonitrile.
-
Stream B: The desired primary amine in acetonitrile.
-
Stream C: The α-haloketone in acetonitrile.
-
-
Flow Reaction Setup: Pump the three streams into a T-mixer connected to a heated microreactor coil. The flow rates are adjusted to achieve the desired stoichiometry and residence time.
-
Hantzsch Condensation & In Situ Hydrolysis: The components mix and react within the heated coil. The initial Hantzsch reaction forms the substituted pyrrole tert-butyl ester. The HBr byproduct generated during this condensation then catalyzes the cleavage of the tert-butyl ester to the corresponding carboxylic acid.[10]
-
Collection and Isolation: The output stream from the reactor is collected. The solvent is typically removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield the final 4-methyl-1H-pyrrole-3-carboxylic acid derivative.
Causality and Trustworthiness: This protocol is self-validating because the success of the second step (hydrolysis) is directly dependent on the successful completion of the first step (Hantzsch condensation), which generates the necessary acidic catalyst. The continuous flow setup ensures precise control over reaction parameters (temperature, residence time), leading to high reproducibility and yield, often superior to traditional batch synthesis.[10]
Workflow Visualization
Caption: Key reactivity pathways for derivatization.
Applications in Drug Discovery and Agrochemicals
The true value of 4-methyl-1H-pyrrole-3-carboxylic acid and its derivatives lies in their proven biological activity. The pyrrole-carboxamide substructure is central to a number of highly successful commercial products.
-
Pharmaceutical Development: Pyrrole derivatives exhibit a vast range of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. [1][11]The core structure serves as a key intermediate in the synthesis of blockbuster drugs like the cholesterol-lowering agent Atorvastatin and the cancer therapeutic Sunitinib. [11]The ability to easily modify both the carboxylic acid and the pyrrole ring allows medicinal chemists to perform detailed Structure-Activity Relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties. [12][13]The carboxylic acid itself is a common pharmacophore, but it is often replaced by bioisosteres to improve properties like membrane permeability or metabolic stability. [14][15]* Agrochemicals: Pyrrole carboxamides are a major class of fungicides that act by inhibiting the succinate dehydrogenase (Complex II) enzyme in the mitochondrial respiratory chain. [16]This mode of action is critical for controlling a wide spectrum of plant pathogenic fungi. The synthesis of these complex amides relies on intermediates like 4-methyl-1H-pyrrole-3-carboxylic acid, where the acid moiety is coupled with specifically designed aniline derivatives to achieve high efficacy and crop safety. [16]
Safety and Handling
While specific data for 4-methyl-1H-pyrrole-3-carboxylic acid is limited, data from its ethyl ester and other related carboxylic acids provide guidance on handling.
-
GHS Hazard Statements: Based on related compounds, it should be handled as a substance that may be harmful if swallowed or inhaled, and may cause skin and serious eye irritation. [4][17]* Precautions: Standard laboratory safety protocols should be followed, including the use of personal protective equipment (gloves, safety glasses, lab coat). Work should be conducted in a well-ventilated area or a fume hood. Avoid generating dust.
Conclusion
4-Methyl-1H-pyrrole-3-carboxylic acid is more than just a simple chemical. It is a strategically designed molecular tool, offering a convergence of aromaticity, nucleophilicity, and functional group versatility. Its robust synthetic accessibility, coupled with the proven biological significance of its derivatives, ensures its continued importance in the pipeline of drug discovery and agrochemical development. For the research scientist, it represents a reliable scaffold upon which to build molecular complexity and innovate toward new solutions for health and agriculture.
References
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Grozav, A., et al. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PubMed Central. [Link]
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MDPI. 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide. [Link]
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Walter, H. (2008). New Carboxylic Acid Amides of the Pyrrole Series: Synthetic Routes and Biological Aspects. Zeitschrift für Naturforschung B. [Link]
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PubChem. Ethyl 4-methyl-1h-pyrrole-3-carboxylate. [Link]
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Chemical Synthesis Database. ethyl 4-methyl-5-phenyl-1H-pyrrole-3-carboxylate. [Link]
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PubChem. methyl 1H-pyrrole-3-carboxylate. [Link]
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MySkinRecipes. Pyrrole-3-carboxylic Acid. [Link]
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Herath, A. & Cosford, N. D. P. (2010). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. Organic Letters. [Link]
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PrepChem.com. Synthesis of 4,5-Dibromo-3-(1-methylethoxy)-1H-pyrrole-2-carboxylic acid. [Link]
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Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0035924). [Link]
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ResearchGate. 1 H NMR spectra of compound 3a. [Link]
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Pawar, K. (2022). Therapeutic Significance of Pyrrole in Drug Delivery. Journal of Pharmaceutical Sciences & Emerging Drugs. [Link]
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PubChem. 1-methyl-1H-pyrrole-3-carboxylic acid. [Link]
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RSC Publishing. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. [Link]
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Wikipedia. Pyrrole. [Link]
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Organic Chemistry Data. Bordwell pKa Table. [Link]
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Michigan State University Chemistry. Carboxylic Acid Reactivity. [Link]
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Organic Chemistry Data. 1H NMR Chemical Shifts. [Link]
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OUCI. Application of Carboxylic Acid Bioisosteres in Drug Structure Optimization. [Link]
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Horgan, K., & Grigorenko, N. (2022). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Current Medicinal Chemistry. [Link]
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Chemistry LibreTexts. Relative Reactivities, Structures, and Spectra of Carboxylic Acid Derivatives. [Link]
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Organic Chemistry Data. pKa Data Compiled by R. Williams. [Link]
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Wikipedia. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. [Link]
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An In-depth Technical Guide to 4-Methyl-1H-pyrrole-3-carboxylic acid: Physicochemical Properties and Spectroscopic Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methyl-1H-pyrrole-3-carboxylic acid, a substituted pyrrole derivative, represents a significant scaffold in medicinal chemistry and materials science. The pyrrole ring is a fundamental component of many biologically active compounds, including natural products and synthetic drugs. The presence of both a carboxylic acid and a methyl group on this heterocyclic core imparts specific physicochemical properties that are crucial for its application in drug design, influencing factors such as solubility, binding interactions, and metabolic stability. This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Methyl-1H-pyrrole-3-carboxylic acid, along with detailed protocols and expert insights for its thorough characterization using modern analytical techniques.
Physicochemical Properties
A foundational understanding of the physicochemical properties of 4-Methyl-1H-pyrrole-3-carboxylic acid is essential for its effective utilization in research and development. These properties dictate its behavior in various chemical and biological systems.
Structure and Inherent Properties
The molecular structure of 4-Methyl-1H-pyrrole-3-carboxylic acid forms the basis of its chemical identity and reactivity. The pyrrole ring is an aromatic heterocycle, with the lone pair of electrons on the nitrogen atom participating in the π-system. The carboxylic acid group is electron-withdrawing, while the methyl group is weakly electron-donating, influencing the electron density distribution within the ring.
Table 1: Core Physicochemical Properties of 4-Methyl-1H-pyrrole-3-carboxylic acid
| Property | Value | Source(s) |
| Molecular Formula | C₆H₇NO₂ | [1] |
| Molecular Weight | 125.13 g/mol | [1] |
| Appearance | Predicted: White to off-white solid | General property of similar carboxylic acids |
| Melting Point | Predicted: >200 °C | Based on similar pyrrole carboxylic acids[2] |
| Boiling Point | Predicted: Decomposes before boiling | General property of similar carboxylic acids |
| Solubility | Predicted: Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol), sparingly soluble in water. | General solubility of pyrrole carboxylic acids |
| pKa | Predicted: ~4-5 | Based on the pKa of pyrrole-3-carboxylic acid[2] |
Spectroscopic and Analytical Characterization
A multi-technique approach is imperative for the unambiguous identification and purity assessment of 4-Methyl-1H-pyrrole-3-carboxylic acid. This section details the expected spectroscopic signatures and provides field-proven protocols for their acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of 4-Methyl-1H-pyrrole-3-carboxylic acid. Both ¹H and ¹³C NMR provide critical information about the chemical environment of each atom.
The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyrrole ring, the methyl group, the N-H proton, and the carboxylic acid proton.
-
Pyrrole Ring Protons (H-2, H-5): These protons are in different electronic environments. The H-2 proton, being adjacent to the electron-withdrawing carboxylic acid group, is expected to be deshielded and appear further downfield compared to the H-5 proton.
-
Methyl Protons (-CH₃): The methyl group protons will appear as a singlet in the upfield region of the spectrum.
-
N-H Proton: The N-H proton of the pyrrole ring typically appears as a broad singlet. Its chemical shift can be highly variable and is dependent on solvent and concentration due to hydrogen bonding and exchange.
-
Carboxylic Acid Proton (-COOH): This proton is highly deshielded and will appear as a broad singlet at the downfield end of the spectrum. Its signal will disappear upon the addition of D₂O due to proton exchange.[3]
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
-
Carbonyl Carbon (-COOH): This carbon will be the most deshielded and appear significantly downfield.[3]
-
Pyrrole Ring Carbons (C-2, C-3, C-4, C-5): The chemical shifts of these carbons are influenced by the substituents. The carbon attached to the carboxylic acid (C-3) and the carbon attached to the methyl group (C-4) will have distinct shifts. The remaining pyrrole carbons (C-2 and C-5) will also be distinguishable.
-
Methyl Carbon (-CH₃): This carbon will appear in the upfield region of the spectrum.
Rationale: The choice of a deuterated polar solvent like DMSO-d₆ is crucial for dissolving the carboxylic acid and for observing the exchangeable N-H and O-H protons. Tetramethylsilane (TMS) is the standard internal reference for ¹H and ¹³C NMR.
-
Sample Preparation: Dissolve 5-10 mg of 4-Methyl-1H-pyrrole-3-carboxylic acid in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher for optimal resolution.
-
¹H NMR Parameters:
-
Pulse sequence: Standard single pulse.
-
Spectral width: 0-15 ppm.
-
Number of scans: 16-64 (signal-to-noise dependent).
-
Relaxation delay: 2-5 seconds.
-
-
¹³C NMR Parameters:
-
Pulse sequence: Proton-decoupled single pulse.
-
Spectral width: 0-200 ppm.
-
Number of scans: 1024 or more (due to the low natural abundance of ¹³C).
-
Relaxation delay: 2-5 seconds.
-
-
Data Processing: Process the raw data using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal.
Infrared (IR) Spectroscopy
FTIR spectroscopy is a rapid and effective method for identifying the key functional groups present in 4-Methyl-1H-pyrrole-3-carboxylic acid.
The IR spectrum will be dominated by the characteristic vibrations of the O-H, N-H, C=O, and C-H bonds.
-
O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the region of 3300-2500 cm⁻¹, which is characteristic of the hydrogen-bonded hydroxyl group in a carboxylic acid dimer.[1]
-
N-H Stretch (Pyrrole): A moderate, sharp peak is anticipated around 3400-3300 cm⁻¹.
-
C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretches from the pyrrole ring will appear just above 3000 cm⁻¹, while the aliphatic C-H stretches from the methyl group will be just below 3000 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A very strong and sharp absorption band is expected between 1710 and 1680 cm⁻¹ for the carbonyl group of the carboxylic acid.[3]
-
C-N and C-C Stretches (Pyrrole Ring): These will appear in the fingerprint region (1600-1400 cm⁻¹).
-
C-O Stretch (Carboxylic Acid): A medium intensity band is expected in the 1320-1210 cm⁻¹ region.[1]
Rationale: Attenuated Total Reflectance (ATR) is a convenient technique for solid samples, requiring minimal sample preparation.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean.
-
Background Spectrum: Record a background spectrum of the empty ATR stage.
-
Sample Application: Place a small amount of the solid 4-Methyl-1H-pyrrole-3-carboxylic acid sample onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the spectrum, typically in the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, which is invaluable for confirming its identity.
Under EI conditions, 4-Methyl-1H-pyrrole-3-carboxylic acid is expected to produce a molecular ion peak (M⁺) and several characteristic fragment ions.
-
Molecular Ion Peak (M⁺): The peak corresponding to the molecular weight of the compound (m/z = 125).
-
Loss of -OH (M-17): A common fragmentation pathway for carboxylic acids is the loss of a hydroxyl radical, leading to a peak at m/z = 108.[4]
-
Loss of -COOH (M-45): Loss of the entire carboxyl group as a radical will result in a peak at m/z = 80.[4]
-
Other Fragments: Further fragmentation of the pyrrole ring can also occur.
Rationale: Carboxylic acids are often not volatile enough for direct GC-MS analysis. Derivatization to a more volatile ester (e.g., methyl or trimethylsilyl ester) is a common and effective strategy.
-
Derivatization (Esterification):
-
React a small amount of 4-Methyl-1H-pyrrole-3-carboxylic acid with a suitable esterifying agent (e.g., diazomethane for methylation or BSTFA for silylation) following a standard laboratory procedure.
-
-
GC-MS Analysis:
-
Injection: Inject an aliquot of the derivatized sample solution into the GC-MS system.
-
GC Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Oven Program: Start at a low temperature (e.g., 70 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure separation of components.
-
Ionization: Use Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Scan a mass range of m/z 40-300.
-
-
Data Analysis: Identify the peak corresponding to the derivatized analyte and analyze its mass spectrum for the molecular ion and characteristic fragment ions.
Visualization of Key Concepts
To aid in the understanding of the structure and characterization workflow, the following diagrams are provided.
Figure 1. Molecular Structure and Characterization Workflow.
Conclusion
This technical guide provides a detailed overview of the physical properties and characterization of 4-Methyl-1H-pyrrole-3-carboxylic acid. By combining predicted physicochemical data with established spectroscopic protocols, researchers and drug development professionals can confidently identify, purify, and utilize this important chemical entity. The provided methodologies, rooted in sound scientific principles, offer a robust framework for ensuring the quality and integrity of this compound in various applications.
References
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PubChem. (n.d.). Ethyl 4-methyl-1h-pyrrole-3-carboxylate. Retrieved from [Link]
-
PubMed. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Retrieved from [Link]
-
Chemcasts. (n.d.). Thermophysical Properties of pyrrole-3-carboxylic acid. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Retrieved from [Link]
-
VLife Sciences. (n.d.). Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. Retrieved from [Link]
-
ACS Publications. (2023). Detecting Structural Environments of Carboxyl Groups in Dissolved Natural Organic Molecules. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
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ResearchGate. (n.d.). Analysis of the N.M.R. Spectrum of pyrrole. Retrieved from [Link]
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CASPRE. (n.d.). 13C NMR Predictor. Retrieved from [Link]
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PROSPRE. (n.d.). 1H NMR Predictor. Retrieved from [Link]
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MDPI. (2025). Pyrrole-2-carboxylic Acid and Its Dimers: Molecular Structures and Vibrational Spectrum. Retrieved from [Link]
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Spectroscopy Europe. (n.d.). The prediction of 1H NMR chemical shifts in organic compounds. Retrieved from [Link]
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ResearchGate. (n.d.). The FTIR spectrum for Pyrrole. Retrieved from [Link]
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Indian Journal of Pure & Applied Physics. (2005). Density functional theory and FTIR spectroscopic study of carboxyl group. Retrieved from [Link]
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PubMed. (2006). Toward the complete prediction of the 1H and 13C NMR spectra of complex organic molecules by DFT methods: application to natural substances. Retrieved from [Link]
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Chemcasts. (n.d.). pyrrole-3-carboxylic acid Properties vs Pressure | Density, Cp, Viscosity. Retrieved from [Link]
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The University of Liverpool Repository. (n.d.). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
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SpectraBase. (n.d.). 1H-Pyrrole-3-carboxylic acid, 2,5-dihydro-4-hydroxy-5-oxo-1,2-diphenyl-, methyl ester. Retrieved from [Link]
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YouTube. (2023). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. Retrieved from [Link]
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UMass Lowell. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
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MDPI. (n.d.). 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide. Retrieved from [Link]
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Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]
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NIST. (n.d.). 1H-Pyrrole-3-carboxylic acid, 2,4-dimethyl-, ethyl ester. Retrieved from [Link]
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Journal of Chemistry and Technologies. (2025). SOLUBILITY STUDY OF 3-(1-(4-METHYLPHENYL)-5-PHENYLPYRROL-2-YL)PROPANOIC ACID IN ORGANIC SOLVENTS. Retrieved from [Link]
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Wiley. (n.d.). 4. The Main Fragmentation Reactions of Organic Compounds. Retrieved from [Link]
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Spectroscopic data for 4-Methyl-1h-pyrrole-3-carboxylic acid (NMR, IR, Mass Spec)
An In-depth Technical Guide to the Spectroscopic Characterization of 4-Methyl-1H-pyrrole-3-carboxylic acid
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for 4-Methyl-1H-pyrrole-3-carboxylic acid (C₆H₇NO₂; MW: 125.13)[1]. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The guide emphasizes the rationale behind spectral interpretations and provides robust, field-proven protocols for data acquisition. Our approach ensures scientific integrity by grounding interpretations in established principles of spectroscopy and comparative data from analogous structures.
Introduction: The Significance of 4-Methyl-1H-pyrrole-3-carboxylic acid
The pyrrole ring is a fundamental heterocyclic motif present in a vast array of biologically active molecules, including natural products and synthetic drugs[2]. As a substituted pyrrole, 4-Methyl-1H-pyrrole-3-carboxylic acid serves as a valuable building block in medicinal chemistry. Its bifunctional nature, containing both a carboxylic acid and a secondary amine within the aromatic ring, allows for diverse chemical modifications. Accurate structural elucidation and purity assessment are paramount for its application in synthesis, and spectroscopic techniques are the cornerstone of this characterization[3]. This guide details the expected spectroscopic signature of the title compound, providing a critical reference for its identification and use.
Spectroscopic Characterization Workflow
A systematic workflow is essential for the unambiguous structural confirmation of a synthesized compound like 4-Methyl-1H-pyrrole-3-carboxylic acid. The process begins with foundational techniques (IR and MS) to confirm the presence of key functional groups and determine the molecular mass, followed by high-resolution NMR for detailed structural mapping.
Caption: General workflow for spectroscopic characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules. For 4-Methyl-1H-pyrrole-3-carboxylic acid, ¹H and ¹³C NMR provide a complete map of the carbon and proton environments.
¹H NMR Spectroscopy: Proton Environments
The ¹H NMR spectrum is predicted to show five distinct signals corresponding to the N-H, C-H, and COOH protons on the pyrrole ring and the methyl group. The acidic protons of the carboxylic acid and the N-H of the pyrrole are notable for their characteristically broad signals and downfield chemical shifts.[4][5]
Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Signal Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale & Notes |
| H (COOH) | ~12.0 - 13.0 | Broad Singlet | 1H | The carboxylic acid proton is highly deshielded due to the electronegativity of the oxygen atoms and hydrogen bonding. Its signal is often broad and may exchange with D₂O.[6][7][8] |
| H (N-H) | ~11.0 - 11.6 | Broad Singlet | 1H | The pyrrolic N-H proton is deshielded and appears as a broad signal.[4] |
| H-2 | ~7.4 - 7.6 | Singlet (or narrow t) | 1H | This proton is adjacent to the electron-withdrawing carboxylic acid group and the nitrogen atom, leading to a downfield shift. May show a small coupling to H-5. |
| H-5 | ~6.7 - 6.9 | Singlet (or narrow t) | 1H | This proton is adjacent to the methyl group. May show a small coupling to H-2. |
| H (CH₃) | ~2.1 - 2.3 | Singlet | 3H | Protons of the methyl group attached to the sp²-hybridized carbon of the pyrrole ring.[9] |
¹³C NMR Spectroscopy: Carbon Skeleton
The ¹³C NMR spectrum will provide evidence for all six carbon atoms in the molecule, with the carboxyl carbon appearing significantly downfield.
Table 2: Predicted ¹³C NMR Data (126 MHz, DMSO-d₆)
| Signal Assignment | Predicted δ (ppm) | Rationale & Notes |
| C (C=O) | ~165 - 175 | The carbonyl carbon of the carboxylic acid is highly deshielded.[6][10] |
| C-2 | ~125 - 130 | Aromatic carbon adjacent to nitrogen and C-3. |
| C-5 | ~120 - 125 | Aromatic carbon adjacent to nitrogen and C-4. |
| C-3 | ~115 - 120 | Carbon bearing the carboxylic acid group. |
| C-4 | ~110 - 115 | Carbon bearing the methyl group. |
| C (CH₃) | ~10 - 15 | Aliphatic carbon of the methyl group. |
Experimental Protocol: NMR Data Acquisition
Expertise in Practice: The choice of solvent is critical for NMR analysis of carboxylic acids. DMSO-d₆ is highly recommended as it is a polar solvent capable of dissolving the acid and preventing the rapid exchange of the acidic COOH and NH protons, allowing for their observation.[6] In contrast, using solvents like CDCl₃ can lead to dimerization and significant peak broadening, sometimes rendering the acidic proton invisible.[11]
-
Sample Preparation: Dissolve 5-10 mg of 4-Methyl-1H-pyrrole-3-carboxylic acid in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Instrumentation: Acquire spectra on a 500 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover a range of -2 to 14 ppm.
-
Use a 30-degree pulse angle with a relaxation delay of 2 seconds.
-
Acquire 16-32 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover a range of 0 to 200 ppm.
-
Use a proton-decoupled pulse sequence.
-
Acquire 1024-2048 scans, as the natural abundance of ¹³C is low.
-
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decays (FIDs), followed by phase and baseline correction.
Caption: A standard workflow for NMR data acquisition and analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is an indispensable technique for rapidly identifying key functional groups. For this molecule, the most prominent features will be the absorptions from the O-H of the carboxylic acid, the N-H of the pyrrole, and the C=O of the carbonyl group.
Table 3: Predicted IR Absorption Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Rationale & Notes |
| ~3350 | Medium, Sharp | N-H Stretch | Typical for the N-H bond within a pyrrole ring.[4] |
| 2500 - 3300 | Strong, Very Broad | O-H Stretch | The carboxylic acid O-H stretch is characteristically broad due to extensive hydrogen bonding.[11][12][13] |
| ~1680 - 1710 | Strong, Sharp | C=O Stretch | The carbonyl stretch of a hydrogen-bonded carboxylic acid. Conjugation with the pyrrole ring may shift this to the lower end of the typical range.[12] |
| ~1550 - 1600 | Medium | C=C Stretch | Aromatic C=C stretching vibrations from the pyrrole ring. |
| ~1210 - 1320 | Strong | C-O Stretch | C-O single bond stretching of the carboxylic acid group.[11] |
Experimental Protocol: FTIR Data Acquisition
-
Sample Preparation (KBr Pellet):
-
Grind 1-2 mg of the sample with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure (8-10 tons) to form a transparent or translucent pellet.
-
-
Background Scan: Place the empty sample holder in the FTIR spectrometer and run a background scan to account for atmospheric CO₂ and H₂O.
-
Sample Scan: Place the KBr pellet in the sample holder and acquire the spectrum. Typically, 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.
-
Data Processing: The resulting spectrum is typically displayed in terms of transmittance.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern of the molecule, offering further structural confirmation. Electron Ionization (EI) is a common technique that will likely cause significant fragmentation.
Table 4: Predicted Mass Spectrometry Data (EI)
| m/z Value | Predicted Identity | Rationale & Notes |
| 125 | [M]⁺ | The molecular ion peak, corresponding to the molecular weight of C₆H₇NO₂. This peak may be of low intensity due to facile fragmentation. |
| 108 | [M - OH]⁺ | Loss of a hydroxyl radical from the carboxylic acid group. |
| 80 | [M - COOH]⁺ | Loss of the entire carboxylic acid group (decarboxylation), a common fragmentation pathway for such acids. |
Experimental Protocol: Mass Spectrometry Data Acquisition
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.
-
Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum (relative intensity vs. m/z) is generated.
Conclusion
The spectroscopic characterization of 4-Methyl-1H-pyrrole-3-carboxylic acid relies on a complementary suite of analytical techniques. ¹H and ¹³C NMR provide an unambiguous blueprint of the molecular structure, while IR spectroscopy rapidly confirms the presence of essential carboxylic acid and pyrrole functional groups. Mass spectrometry validates the molecular weight and offers insight into the molecule's stability and fragmentation patterns. The predictive data and protocols outlined in this guide serve as a robust framework for researchers to confidently identify and characterize this important synthetic building block.
References
- BenchChem. (n.d.). Spectroscopic Characterization of Novel Pyrrolo[3,2-b]pyrrole Compounds: An In-depth Technical Guide.
- Polshettiwar, S. A., et al. (2023). Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. PubMed Central.
- Koca, İ., & Yıldırım, İ. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Organic Communications, 5(3), 135-142.
- University of Calgary. (n.d.). Spectroscopy Tutorial: Carboxylic Acids.
- Bharathi, A. K., et al. (n.d.). Spectroscopic Characterization, Quantum Chemical Studies, Molecular Docking and Drug Likeness of 5-Acetyl-2,4 Dimethyl-1H-Pyrrole-3-Carboxylic Acid as a Potent Anti-melanoma Drug. ResearchSquare.
- Deshmukh, A. P., et al. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(14), 3533–3544.
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JoVE. (n.d.). NMR and Mass Spectroscopy of Carboxylic Acids. Retrieved from [Link]
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Chemistry LibreTexts. (n.d.). Carboxylic acid NMR. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]
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Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
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YouTube. (2012, October 11). Introduction to IR Spectroscopy - Carboxylic Acids. Retrieved from [Link]
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A Technical Guide to the Crystal Structure Analysis of 4-Methyl-1H-pyrrole-3-carboxylic Acid Derivatives for Drug Development Professionals
Foreword: The Architectural Blueprint of a Molecule
In the realm of modern drug discovery and development, understanding the three-dimensional architecture of a molecule is not merely an academic exercise; it is a critical determinant of a drug candidate's ultimate success. The precise arrangement of atoms in the solid state, or the crystal structure, governs a multitude of physicochemical properties, including solubility, dissolution rate, stability, and bioavailability. For researchers, scientists, and drug development professionals, a comprehensive grasp of crystal structure analysis is therefore an indispensable tool in the rational design and optimization of novel therapeutics.
This technical guide delves into the core principles and practical methodologies for the crystal structure analysis of 4-methyl-1H-pyrrole-3-carboxylic acid derivatives, a scaffold of significant interest in medicinal chemistry. We will navigate the journey from obtaining suitable crystalline material to the elucidation and interpretation of its intricate solid-state architecture. This guide is structured not as a rigid protocol, but as a narrative that explains the "why" behind the "how," empowering the reader with the foundational knowledge to make informed decisions in their own research endeavors.
The Imperative of Crystal Structure in Pharmaceutical Sciences
The solid-state form of an active pharmaceutical ingredient (API) can exist in various crystalline arrangements, a phenomenon known as polymorphism. Each polymorph, being a unique three-dimensional entity, can exhibit distinct physical properties. The consequences of overlooking polymorphism can be severe, ranging from inconsistent drug product performance to potential therapeutic failure. Therefore, a thorough characterization of the solid state is a non-negotiable aspect of drug development.
Key properties influenced by crystal structure include:
-
Solubility and Dissolution Rate: The energy required to break the crystal lattice directly impacts how readily a compound dissolves, which in turn affects its absorption in the body.
-
Stability: The thermodynamic stability of a crystalline form determines its shelf-life and susceptibility to conversion to other, potentially less desirable, forms.
-
Hygroscopicity: The propensity of a solid to absorb atmospheric moisture is influenced by the availability of hydrogen bonding sites in the crystal lattice.
-
Mechanical Properties: Crystal habit and packing affect the flowability and compressibility of a powder, which are critical parameters in tablet manufacturing.
By controlling the crystalline form, we can fine-tune these properties to achieve the desired therapeutic profile and ensure consistent product quality.
The Cornerstone Technique: X-ray Diffraction
X-ray diffraction (XRD) stands as the definitive method for determining the atomic and molecular structure of a crystalline material. When a beam of X-rays interacts with a crystal, the electrons of the atoms scatter the X-rays in a predictable manner, resulting in a unique diffraction pattern of spots or rings. The analysis of this pattern allows us to reconstruct a three-dimensional model of the electron density within the crystal, and from that, the precise arrangement of the atoms.
There are two primary XRD techniques employed in the analysis of small organic molecules:
-
Single-Crystal X-ray Diffraction (SC-XRD): This is the "gold standard" for structure determination, providing unambiguous and highly precise information about bond lengths, bond angles, and intermolecular interactions. The major prerequisite, and often the most significant bottleneck, is the need for a high-quality single crystal of suitable size (typically 0.1-0.3 mm in all dimensions).
-
Powder X-ray Diffraction (PXRD): This technique is used when single crystals are not available. The sample is a microcrystalline powder, and the diffraction pattern consists of a series of concentric rings. While PXRD is excellent for fingerprinting crystalline phases, identifying polymorphs, and determining phase purity, deriving a crystal structure from powder data is more complex than from single-crystal data.
The Practical Workflow: From Molecule to Model
The journey of crystal structure analysis can be systematically broken down into a series of well-defined stages.
The Art and Science of Crystallization
The successful growth of high-quality single crystals is often the most challenging step. It is a process that requires patience, careful observation, and a degree of empirical optimization. The underlying principle is to slowly bring a solution of the compound to a state of supersaturation, from which crystals can nucleate and grow.
Common Crystallization Techniques for Small Organic Molecules:
-
Slow Evaporation: A solution of the compound is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over days or weeks.
-
Vapor Diffusion: A concentrated solution of the compound in a relatively non-volatile solvent is placed in a sealed container with a more volatile solvent in which the compound is insoluble. The vapor of the second solvent slowly diffuses into the first, reducing the solubility of the compound and inducing crystallization.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.
Protocol for Vapor Diffusion Crystallization:
-
Preparation: Dissolve 5-10 mg of the purified 4-methyl-1H-pyrrole-3-carboxylic acid derivative in a minimal amount (0.5-1 mL) of a suitable solvent (e.g., acetone, ethyl acetate, methanol) in a small vial.
-
Outer Vial Setup: Place the small vial inside a larger vial containing a small amount (2-3 mL) of a precipitant solvent in which the compound is poorly soluble (e.g., hexane, diethyl ether).
-
Sealing and Incubation: Seal the outer vial and leave it undisturbed at a constant temperature.
-
Monitoring: Observe the vials periodically for the formation of crystals. This may take several days to weeks.
Single-Crystal X-ray Diffraction: A Step-by-Step Protocol
Once a suitable single crystal is obtained, the process of data collection and structure determination can begin.
-
Crystal Mounting: A single crystal is carefully selected and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is recorded at various orientations.
-
Data Reduction: The raw diffraction data is processed to correct for experimental factors and to obtain a list of reflection intensities.
-
Structure Solution: The "phase problem" is solved using computational methods to generate an initial electron density map.
-
Structure Refinement: The initial atomic model is refined against the experimental data to improve its accuracy.
-
Validation: The final structure is validated to ensure its chemical and crystallographic reasonability.
Powder X-ray Diffraction: A Practical Guide
When single crystals are not forthcoming, PXRD provides invaluable information.
-
Sample Preparation: A small amount of the crystalline powder is gently ground to ensure a random orientation of the crystallites and packed into a sample holder.
-
Data Collection: The sample is placed in a powder diffractometer, and the diffraction pattern is recorded over a range of 2θ angles.
-
Phase Identification: The experimental diffraction pattern is compared to databases of known patterns, such as the Powder Diffraction File (PDF) from the International Centre for Diffraction Data (ICDD), to identify the crystalline phase(s) present.
-
Rietveld Refinement: For a more detailed analysis, the entire experimental powder pattern can be fitted to a calculated pattern based on a known or proposed crystal structure. This method, known as Rietveld refinement, can be used to refine lattice parameters, atomic positions, and quantify the amounts of different crystalline phases in a mixture.
Case Study: The Crystal Structure of a 4-Methyl-1H-pyrrole-3-carboxylic Acid Derivative
To illustrate the principles discussed, we will examine the crystal structure of a representative derivative from this class. A search of the Cambridge Structural Database (CSD) reveals the crystal structure of ethyl 4-methyl-1H-pyrrole-3-carboxylate .[1]
Table 1: Crystallographic Data for Ethyl 4-methyl-1H-pyrrole-3-carboxylate
| Parameter | Value |
| CCDC Number | 672993 |
| Chemical Formula | C₈H₁₁NO₂ |
| Formula Weight | 153.18 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 12.345(3) |
| b (Å) | 7.456(2) |
| c (Å) | 9.567(2) |
| β (°) | 110.12(3) |
| Volume (ų) | 826.1(3) |
| Z | 4 |
| Temperature (K) | 293 |
Data obtained from the Cambridge Structural Database.
Molecular Geometry
The analysis of the crystal structure provides precise measurements of bond lengths and angles within the molecule. These experimental values can be compared with theoretical values and with data from related structures to identify any unusual geometric features that may influence the molecule's chemical reactivity or biological activity.
Supramolecular Assembly: The Role of Intermolecular Interactions
The way in which molecules pack together in the crystal is dictated by a complex interplay of intermolecular forces. For 4-methyl-1H-pyrrole-3-carboxylic acid derivatives, hydrogen bonding is expected to be a dominant feature.
In the crystal structure of ethyl 4-methyl-1H-pyrrole-3-carboxylate, the pyrrole N-H group acts as a hydrogen bond donor, while the carbonyl oxygen of the ester group acts as a hydrogen bond acceptor. This leads to the formation of hydrogen-bonded chains or dimers, which are fundamental building blocks of the supramolecular architecture. Other weaker interactions, such as C-H···O and π-π stacking interactions between the pyrrole rings, also play a role in stabilizing the crystal packing. A detailed analysis of these interactions provides insights into the forces that govern the self-assembly of these molecules in the solid state.
Leveraging the Cambridge Structural Database (CSD)
The Cambridge Structural Database (CSD) is an invaluable resource for crystal structure analysis. It is the world's repository for small-molecule organic and metal-organic crystal structures.[2] By searching the CSD for related 4-methyl-1H-pyrrole-3-carboxylic acid derivatives, researchers can:
-
Identify known polymorphs: This is crucial for understanding the solid-form landscape of a drug candidate.
-
Analyze trends in molecular geometry: Variations in bond lengths and angles across a series of related compounds can be correlated with substituent effects.
-
Study preferred intermolecular interactions: The CSD can be used to identify common hydrogen bonding motifs and other packing patterns for a given functional group. This knowledge can be used to predict and design new crystal structures with desired properties.
Conclusion: From Structure to Strategy
The crystal structure analysis of 4-methyl-1H-pyrrole-3-carboxylic acid derivatives is a multifaceted endeavor that combines experimental techniques with computational analysis. A thorough understanding of the solid-state properties of these compounds is paramount for their successful development as pharmaceutical agents. By employing the methodologies outlined in this guide, from meticulous crystallization to the detailed interpretation of diffraction data and the leveraging of crystallographic databases, researchers can gain profound insights into the molecular world. This knowledge empowers the rational design of molecules with optimized properties, ultimately accelerating the journey from a promising compound to a life-changing medicine.
References
-
Cambridge Crystallographic Data Centre (CCDC). CSD Entry 672993. [Link] (accessed January 14, 2026).
-
International Centre for Diffraction Data (ICDD). [Link] (accessed January 14, 2026).
- Rietveld, H. M. (1969). A profile refinement method for nuclear and magnetic structures. Journal of Applied Crystallography, 2(2), 65-71.
- Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B: Structural Science, 58(3), 380-388.
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An In-depth Technical Guide to the Solubility of 4-Methyl-1H-pyrrole-3-carboxylic acid
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 4-Methyl-1H-pyrrole-3-carboxylic acid, a vital heterocyclic building block in medicinal chemistry and materials science. The document elucidates the theoretical principles governing its solubility, offers a qualitative solubility profile in various solvent systems, and presents a detailed, field-proven experimental protocol for quantitative determination. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's physicochemical properties to facilitate its use in synthesis, purification, and formulation.
Introduction: The Molecular Context of Solubility
4-Methyl-1H-pyrrole-3-carboxylic acid is a bifunctional organic molecule featuring a pyrrole ring, a carboxylic acid moiety, and a methyl group. Its utility as a synthetic intermediate is significant, particularly in the development of novel therapeutics. Understanding its solubility is paramount for any laboratory or industrial application, as it dictates the choice of reaction media, purification methods (such as recrystallization), and formulation strategies.
The solubility of a compound is not a random attribute but a direct consequence of its molecular structure and its interaction with the solvent. The key structural features of 4-Methyl-1H-pyrrole-3-carboxylic acid that govern its solubility are:
-
The Carboxylic Acid Group (-COOH): This is the dominant functional group influencing polarity. It is a strong hydrogen bond donor and acceptor, predisposing the molecule to solubility in polar, protic solvents. Its acidic nature means it can be deprotonated in basic solutions to form a highly polar and water-soluble carboxylate salt.[1]
-
The Pyrrole Ring (N-H group): The nitrogen atom's lone pair contributes to the aromatic system, but the N-H group itself can act as a hydrogen bond donor, enhancing solubility in protic solvents.
-
The Aromatic System and Methyl Group (-CH₃): The pyrrole ring and the methyl group constitute the nonpolar portion of the molecule. These features contribute to van der Waals interactions and favor solubility in less polar organic solvents.
The interplay between the polar carboxylic acid/pyrrole N-H and the nonpolar methyl/ring components dictates the compound's solubility profile across the solvent spectrum.
Qualitative Solubility Profile: A Predictive Analysis
Based on fundamental chemical principles ("like dissolves like") and standard qualitative analysis schemes, a predictive solubility profile can be constructed.[2][3][4] This analysis classifies solvents based on their polarity and their ability to engage in acid-base chemistry.
Caption: Logical workflow for qualitative solubility testing.
Expected Qualitative Results:
-
Water: Sparingly soluble. While the carboxylic acid can form hydrogen bonds with water, the overall nonpolar character of the substituted pyrrole ring limits miscibility.[5][6]
-
5% Sodium Hydroxide (NaOH) & 5% Sodium Bicarbonate (NaHCO₃): Soluble. As a carboxylic acid, it will readily react with both strong and weak bases to form the corresponding sodium 4-methyl-1H-pyrrole-3-carboxylate salt. This salt is ionic and therefore highly soluble in aqueous solutions.[2][7] This is a definitive test for a strong organic acid.
-
5% Hydrochloric Acid (HCl): Insoluble. The molecule lacks a sufficiently basic functional group to be protonated by a dilute mineral acid.[3][7]
-
Concentrated Sulfuric Acid (H₂SO₄): Soluble. Concentrated sulfuric acid is a powerful protonating agent that can protonate even weakly basic organic compounds.[3]
Quantitative Solubility: Data and Experimental Determination
While precise, publicly available quantitative solubility data for 4-Methyl-1H-pyrrole-3-carboxylic acid is scarce, an expected solubility trend can be inferred from its structure and the properties of similar molecules.[8][9] The following table summarizes the predicted solubility levels. It is critical to recognize that these are estimates; for mission-critical applications, experimental verification is mandatory.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | Strong hydrogen bonding interactions with the carboxylic acid and N-H group. |
| Polar Aprotic | Acetone, Acetonitrile, DMF, DMSO | Moderate to High | Favorable dipole-dipole interactions with the polar functional groups. |
| Low-Polarity | Dichloromethane, Ethyl Acetate | Low to Moderate | Limited interaction; solubility depends on the balance between polar and nonpolar characteristics. |
| Nonpolar | Toluene, Hexane, Diethyl Ether | Very Low/Insoluble | Insufficient interaction between the nonpolar solvent and the highly polar carboxylic acid group.[6] |
| Aqueous Basic | 1 M NaOH | Very High | Formation of a highly soluble sodium carboxylate salt.[1] |
| Aqueous Acidic | 1 M HCl | Very Low/Insoluble | Suppression of carboxylate dissociation, maintaining the less soluble neutral form. |
Experimental Protocol: Isothermal Shake-Flask Method
For obtaining reliable, quantitative solubility data, the isothermal shake-flask method is a robust and widely accepted standard. This protocol is designed as a self-validating system to ensure accuracy and reproducibility.
Causality: The core principle is to create a saturated solution at a constant temperature, ensuring that the system is at equilibrium. By analyzing the concentration of the dissolved solute in the supernatant, we directly measure its solubility limit under those conditions.
Caption: Workflow for the quantitative shake-flask solubility determination.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of 4-Methyl-1H-pyrrole-3-carboxylic acid to a known volume of the chosen solvent in a sealed, screw-cap flask. The presence of undissolved solid at the end of the experiment is crucial to confirm that the solution is saturated.
-
Equilibration: Place the flask in an isothermal shaker bath set to the desired temperature (e.g., 25.0 ± 0.1 °C). Agitate the flask for a sufficient duration (typically 24 to 48 hours) to allow the system to reach thermodynamic equilibrium.
-
Phase Separation: After the equilibration period, let the flask stand quiescently in the temperature-controlled bath for at least 24 hours to allow for complete sedimentation of the excess solid.
-
Sampling: Carefully withdraw a precise aliquot of the clear supernatant using a volumetric pipette. To avoid disturbing the sediment, it is best to sample from the upper portion of the liquid.
-
Filtration: Immediately filter the aliquot through a solvent-compatible syringe filter (e.g., 0.45 µm PTFE) to remove any microscopic particulate matter. This step is critical to prevent artificially high results.
-
Analysis: Quantify the concentration of the solute in the filtered sample. Common methods include:
-
Gravimetric Analysis: Accurately weigh the filtered aliquot, evaporate the solvent under controlled conditions, and weigh the remaining solid residue.
-
Chromatographic Analysis (HPLC): Dilute the filtered aliquot with a suitable mobile phase and analyze it using a validated High-Performance Liquid Chromatography (HPLC) method with a concentration calibration curve.
-
Spectroscopic Analysis (UV-Vis): If the compound has a suitable chromophore, its concentration can be determined using UV-Vis spectroscopy against a standard calibration curve.
-
-
Data Reporting: Express the solubility in standard units, such as mg/mL, g/100 mL, or molarity (mol/L). The experiment should be repeated at least in triplicate to ensure statistical validity.
Safety and Handling
While specific toxicity data for 4-Methyl-1H-pyrrole-3-carboxylic acid is not extensively published, related pyrrole carboxylic acids and their derivatives are known to be irritants.[10][11][12] Therefore, standard laboratory precautions are required.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[12]
-
Ventilation: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[10]
-
Handling: Avoid contact with skin and eyes.[11][12] In case of contact, wash the affected area thoroughly with water.
-
Storage: Keep the container tightly closed and store it in a cool, dry place away from strong oxidizing agents.[10]
Conclusion
4-Methyl-1H-pyrrole-3-carboxylic acid exhibits a predictable solubility profile governed by its key functional groups. It is highly soluble in basic aqueous solutions and polar organic solvents, with limited solubility in water and very low solubility in nonpolar solvents. This guide provides the theoretical framework and practical, validated protocols necessary for researchers to confidently handle and utilize this compound. For all critical applications, the qualitative predictions presented herein should be confirmed by quantitative experimental determination using a robust method such as the isothermal shake-flask protocol.
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A Technical Guide to the Biological Activity Screening of Novel 4-Methyl-1H-pyrrole-3-carboxylic Acid Analogs
Introduction: The Pyrrole Scaffold - A Privileged Structure in Medicinal Chemistry
The pyrrole ring is a fundamental five-membered aromatic heterocycle that serves as a core structural motif in a vast array of biologically active compounds, both natural and synthetic.[1] Its unique electronic properties and ability to participate in various non-covalent interactions have made it a "privileged scaffold" in drug discovery. Pyrrole derivatives have demonstrated a remarkable diversity of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory properties.[1][2][3] Specifically, the 4-methyl-1H-pyrrole-3-carboxylic acid framework represents a promising starting point for the development of novel therapeutic agents due to its synthetic tractability and the potential for diverse functionalization.[4][5][6] This guide provides an in-depth, experience-driven approach to the biological activity screening of novel analogs based on this core, emphasizing the rationale behind experimental choices and the establishment of robust, self-validating protocols.
Part 1: Strategic Target Selection and Assay Development
The initial and most critical phase in screening a new chemical library is the selection of relevant biological targets and the development of appropriate assays. The choice of targets for 4-methyl-1H-pyrrole-3-carboxylic acid analogs should be guided by the known biological activities of related pyrrole-containing molecules. Literature precedents strongly suggest potential utility in two primary areas: oncology and infectious diseases.[2][7][8]
Rationale for Anticancer Screening
Pyrrole derivatives have been successfully developed as anticancer agents, with mechanisms of action that include the inhibition of key signaling molecules such as protein kinases and interference with microtubule polymerization.[2][9][10] A logical starting point for screening novel 4-methyl-1H-pyrrole-3-carboxylic acid analogs is to assess their general cytotoxic effects on a panel of cancer cell lines. This provides a broad initial assessment of potential anticancer activity.
A particularly relevant target for pyrrole-based compounds is the B-Raf kinase, a serine/threonine-specific protein kinase that is frequently mutated in various cancers, most notably melanoma.[11][12][13] The pyrrole scaffold has been incorporated into known B-Raf inhibitors, making this an attractive target for our novel analogs.[14][15]
Rationale for Antimicrobial Screening
The emergence of multidrug-resistant (MDR) bacteria poses a significant global health threat, necessitating the discovery of new antimicrobial agents.[16] Pyrrole-containing compounds have a long history of demonstrated antibacterial and antifungal activity.[1][17][18] The mechanism of action for many pyrrole-based antimicrobials involves the inhibition of essential bacterial enzymes, such as DNA gyrase or enoyl-acyl carrier protein reductase (ENR).[19][20] Therefore, screening our library of analogs against a panel of clinically relevant bacterial strains is a well-justified endeavor.
Part 2: Primary Screening Protocols
Primary screening is designed to rapidly and efficiently identify "hits" from a large compound library. These assays should be robust, reproducible, and amenable to a high-throughput format.[21][22]
In Vitro Cytotoxicity Screening: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[23] It is a reliable and cost-effective method for the initial screening of potential anticancer compounds.[24] The principle of the assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells into a purple formazan product.[25] The amount of formazan produced is directly proportional to the number of viable cells.
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cancer cells (e.g., human melanoma A375, human breast adenocarcinoma MCF-7, and human colorectal carcinoma HCT116) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 4-methyl-1H-pyrrole-3-carboxylic acid analogs in the appropriate cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the compound concentration.
An alternative to the MTT assay is the XTT assay, which offers the advantage of producing a water-soluble formazan product, thus eliminating the need for a solubilization step and potentially reducing assay time and variability.[25][26]
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standard and quantitative technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[27][28][29] The MIC is defined as the lowest concentration of a drug that prevents visible growth of a microorganism after overnight incubation.[29][30] This method is recommended by the Clinical and Laboratory Standards Institute (CLSI) and is suitable for screening a large number of compounds.[27][29]
Experimental Protocol: Broth Microdilution for MIC Determination
-
Compound Preparation: Prepare serial two-fold dilutions of the 4-methyl-1H-pyrrole-3-carboxylic acid analogs in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).[30]
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) equivalent to a 0.5 McFarland standard.[31] Dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.
-
Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).
For a qualitative initial screen, the disk diffusion method can also be employed, where paper disks impregnated with the test compounds are placed on an agar plate inoculated with the test microorganism. The diameter of the zone of inhibition around the disk is then measured.[16][29]
Part 3: Secondary Screening and Mechanism of Action Studies
Compounds that demonstrate significant activity in the primary screens ("hits") should be subjected to secondary assays to confirm their activity, determine their selectivity, and elucidate their mechanism of action.
Secondary Anticancer Assays
For hits from the cytotoxicity screen, a key secondary assay is to investigate their effect on a specific molecular target. Given the precedent for pyrrole-based compounds as kinase inhibitors, an in vitro B-Raf kinase inhibition assay is a logical next step.
Experimental Protocol: In Vitro B-Raf Kinase Assay
-
Assay Principle: This assay measures the ability of the test compounds to inhibit the phosphorylation of a substrate by the B-Raf enzyme. This can be monitored using various detection methods, such as fluorescence, luminescence, or radioactivity.
-
Reaction Setup: In a microplate, combine the B-Raf enzyme, a suitable substrate (e.g., a peptide containing the phosphorylation site), and ATP.
-
Compound Addition: Add the test compounds at various concentrations.
-
Incubation: Incubate the reaction mixture to allow for the phosphorylation reaction to occur.
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate using a specific detection reagent.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a control without the inhibitor. Determine the IC50 value for each active compound.
Another important secondary assay for anticancer hits is to investigate their effect on the cell cycle. This can be achieved through flow cytometry analysis of cells treated with the compound and stained with a DNA-binding dye like propidium iodide. This will reveal if the compounds induce cell cycle arrest at a particular phase (e.g., G2/M), which is a characteristic of microtubule-targeting agents.[32]
Secondary Antimicrobial Assays
For promising antimicrobial hits, it is crucial to determine if they are bactericidal (kill bacteria) or bacteriostatic (inhibit bacterial growth). This can be assessed by determining the Minimum Bactericidal Concentration (MBC).
Experimental Protocol: MBC Determination
-
Procedure: Following the MIC determination, take an aliquot from the wells that showed no visible growth.
-
Plating: Spread the aliquot onto an agar plate that does not contain the test compound.
-
Incubation: Incubate the plates overnight.
-
MBC Determination: The MBC is the lowest concentration of the compound that results in a 99.9% reduction in the initial inoculum.
To further investigate the mechanism of action, enzyme inhibition assays against known bacterial targets for pyrrole derivatives, such as DNA gyrase or ENR, can be performed.[19]
Part 4: Data Presentation and Interpretation
All quantitative data should be summarized in clearly structured tables for easy comparison of the activity of the different analogs.
Table 1: In Vitro Cytotoxicity of 4-Methyl-1H-pyrrole-3-carboxylic Acid Analogs
| Compound ID | A375 IC50 (µM) | MCF-7 IC50 (µM) | HCT116 IC50 (µM) |
| Analog 1 | >100 | >100 | >100 |
| Analog 2 | 15.2 | 22.5 | 18.9 |
| Analog 3 | 5.8 | 8.1 | 6.5 |
| Doxorubicin | 0.5 | 0.8 | 0.6 |
Table 2: Antimicrobial Activity of 4-Methyl-1H-pyrrole-3-carboxylic Acid Analogs
| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | P. aeruginosa MIC (µg/mL) |
| Analog 1 | >128 | >128 | >128 |
| Analog 4 | 8 | 32 | 64 |
| Analog 5 | 4 | 16 | 32 |
| Ciprofloxacin | 0.5 | 0.25 | 1 |
Visualizing the Screening Workflow
A clear visual representation of the experimental workflow is essential for understanding the logical progression of the screening cascade.
Caption: A flowchart illustrating the hierarchical screening process for novel 4-Methyl-1h-pyrrole-3-carboxylic acid analogs.
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically rigorous approach to the biological activity screening of novel 4-methyl-1H-pyrrole-3-carboxylic acid analogs. By following this structured workflow, from broad primary screening to more focused secondary and mechanistic studies, researchers can efficiently identify and characterize promising lead compounds for further development as potential anticancer or antimicrobial agents. The key to success lies in the rational selection of assays based on the known pharmacology of the pyrrole scaffold and the meticulous execution of validated experimental protocols. The "hit" compounds identified through this process will serve as the foundation for subsequent lead optimization efforts, including structure-activity relationship (SAR) studies and in vivo efficacy testing.
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Whitepaper: Unlocking the Therapeutic Potential of 4-Methyl-1H-pyrrole-3-carboxylic Acid Derivatives
A Technical Guide to Identifying and Validating Novel Therapeutic Targets
Abstract
The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its unique electronic properties and ability to participate in various non-covalent interactions make it an ideal starting point for designing potent and selective modulators of biological targets. This technical guide focuses on a specific, promising subclass: 4-Methyl-1H-pyrrole-3-carboxylic acid derivatives . We provide an in-depth analysis of the core scaffold, delineate key potential therapeutic targets based on extensive literature analysis, and present detailed, field-proven experimental workflows for target validation. This document is intended to serve as a comprehensive resource for researchers aiming to exploit this chemical space for the development of next-generation therapeutics in oncology, inflammation, and beyond.
The 4-Methyl-1H-pyrrole-3-carboxylic Acid Scaffold: A Privileged Core for Drug Design
The 4-Methyl-1H-pyrrole-3-carboxylic acid moiety presents a unique combination of structural features that are highly advantageous for drug design:
-
Hydrogen Bonding: The pyrrole N-H group and the carboxylic acid's hydroxyl (OH) and carbonyl (C=O) groups are excellent hydrogen bond donors and acceptors, respectively. This allows for strong, specific interactions with amino acid residues in a target's binding pocket.
-
Rigidity and Planarity: The aromatic pyrrole ring provides a rigid, planar core, which reduces the entropic penalty upon binding and helps to orient appended functional groups in a defined manner.
-
Tunable Substitution: The scaffold offers multiple points for chemical modification (the N1 position, the carboxylic acid group, and the C2/C5 positions of the pyrrole ring). This allows for fine-tuning of steric, electronic, and pharmacokinetic properties to optimize potency, selectivity, and drug-like characteristics. The C4-methyl group provides a fixed steric and electronic feature to build upon.
These inherent properties have enabled the development of pyrrole derivatives against several major classes of therapeutic targets.
High-Potential Therapeutic Targets and Pathways
Analysis of existing pyrrole-based compounds, including those with high structural similarity to the 4-methyl-1H-pyrrole-3-carboxylic acid core, reveals three primary areas of therapeutic intervention.
Protein Kinase Inhibition in Oncology
The dysregulation of protein kinases is a hallmark of cancer. Pyrrole-based scaffolds have proven exceptionally effective as ATP-competitive kinase inhibitors.[1][2] Key targets for this scaffold include:
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A critical receptor tyrosine kinase (RTK) that drives angiogenesis—the formation of new blood vessels required for tumor growth and metastasis.[1][3] Inhibition of VEGFR-2 is a clinically validated anti-cancer strategy. Derivatives of the closely related 2,4-dimethyl-1H-pyrrole-3-carboxylic acid have demonstrated potent anti-proliferative activity, with molecular docking studies reinforcing VEGFR-2 as a likely target.[3]
-
Phosphoinositide 3-Kinase (PI3K) / mTOR Pathway: The PI3K/AKT/mTOR axis is a central signaling pathway that regulates cell growth, proliferation, and survival.[4][5] It is one of the most frequently hyperactivated pathways in human cancers. Pyrrolo-quinoline derivatives have been identified as potent inhibitors of PI3K-related kinases (PIKKs) like mTOR and ATM.[6] This suggests that the 4-methyl-pyrrole scaffold could be tailored to target key nodes in this critical oncogenic pathway.
-
Lymphocyte-specific Kinase (Lck): Lck is a tyrosine kinase crucial for T-cell signaling and activation. Inhibitors of Lck have potential as immunomodulatory agents for treating autoimmune diseases and certain T-cell leukemias. Novel series of pyrrole derivatives have shown potent Lck inhibitory activity with IC50 values in the low nanomolar range.[7]
Caption: VEGFR-2 signaling cascade and the point of inhibition by pyrrole derivatives.
Cyclooxygenase (COX) Inhibition in Inflammation
Chronic inflammation is a driver of numerous diseases, including arthritis, cardiovascular disease, and cancer. Cyclooxygenase (COX) enzymes are central to the inflammatory process, catalyzing the conversion of arachidonic acid into prostaglandins.[8][9] Pyrrole-containing compounds are well-established NSAIDs (Non-Steroidal Anti-Inflammatory Drugs).
-
COX-1 and COX-2: The two main isoforms of the enzyme. COX-1 is constitutively expressed and plays a role in homeostatic functions, while COX-2 is inducible at sites of inflammation.[10] Selective COX-2 inhibition is a desirable therapeutic goal to reduce inflammation while minimizing gastrointestinal side effects associated with COX-1 inhibition.[10] Studies have shown that pyrrole derivatives can be designed as potent dual inhibitors or selective inhibitors of COX-2.[8][11] The carboxylic acid moiety of the core scaffold is particularly well-suited to mimic the carboxylate of the natural substrate, arachidonic acid, and interact with key residues in the COX active site.
Caption: Inhibition of the prostaglandin synthesis pathway by COX-targeting pyrroles.
Experimental Validation Workflows
Synthesizing a promising compound is only the first step. Rigorous experimental validation is required to confirm its mechanism of action. Here, we provide detailed, self-validating protocols for assessing the engagement and functional inhibition of the key targets identified above.
Workflow for Validating a Kinase Inhibitor (e.g., VEGFR-2)
This workflow follows a logical progression from initial biochemical confirmation to proof of target engagement in a cellular context.
Caption: A three-step workflow for the validation of a putative kinase inhibitor.
-
Principle: This assay measures the amount of ADP produced by the kinase reaction. Inhibitor potency is determined by the reduction in ADP generation, which is quantified via a luciferase-based system that converts ADP to ATP, generating light.[12][13]
-
Materials:
-
Recombinant human kinase (e.g., VEGFR-2) and its specific substrate peptide.
-
ATP, MgCl₂.
-
Test compound (4-Methyl-1H-pyrrole-3-carboxylic acid derivative) and positive control (e.g., Sunitinib).
-
Kinase Assay Buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar.
-
White, opaque 384-well plates.
-
-
Procedure:
-
Compound Plating: Prepare a 10-point, 3-fold serial dilution of the test compound in DMSO. Pipette 50 nL of each dilution into wells of a 384-well plate. Include DMSO-only (0% inhibition) and positive control (100% inhibition) wells.
-
Kinase Reaction: a. Prepare a 2X Kinase/Substrate solution in Kinase Assay Buffer. b. Add 5 µL of this solution to each well containing the compound. c. Incubate for 15 minutes at room temperature to allow for inhibitor binding. d. Prepare a 2X ATP solution in Kinase Assay Buffer. e. Initiate the reaction by adding 5 µL of the ATP solution to each well. f. Incubate for 60 minutes at 30°C.
-
ADP Detection: a. Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unused ATP. Incubate for 40 minutes at room temperature. b. Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Normalize the data to controls. Plot percent inhibition versus log[Inhibitor] concentration and fit to a four-parameter dose-response curve to determine the IC₅₀ value.
-
-
Principle: CETSA measures direct target engagement in intact cells. Ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation. This change in thermal stability is detected by quantifying the amount of soluble protein remaining after a heat shock.[14][15][16][17]
-
Materials:
-
Cancer cell line expressing the target kinase (e.g., HUVECs for VEGFR-2).
-
Test compound and vehicle control (DMSO).
-
Phosphate-buffered saline (PBS) with protease inhibitors.
-
PCR tubes, thermocycler, centrifuges.
-
Reagents for protein quantification (e.g., Western Blotting or ELISA).
-
-
Procedure:
-
Cell Treatment: Culture cells to ~80% confluency. Treat cells with the test compound at a desired concentration (e.g., 10x IC₅₀ from the in vitro assay) or vehicle for 1-2 hours.
-
Harvesting: Harvest cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes.
-
Heat Shock: Place the PCR tubes in a thermocycler. Apply a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling at 4°C for 3 minutes.[5]
-
Cell Lysis: Lyse the cells by three freeze-thaw cycles (liquid nitrogen followed by a 25°C water bath).
-
Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.
-
Detection: Carefully transfer the supernatant (soluble fraction) to a new tube. Analyze the amount of soluble target protein at each temperature point using Western Blot or another specific protein detection method.
-
Analysis: Plot the relative amount of soluble protein versus temperature for both vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates target stabilization and confirms direct engagement.
-
Workflow for Validating a COX Inhibitor
-
Principle: This assay measures the peroxidase activity of COX-2. The enzyme converts arachidonic acid to PGG₂, which is then reduced to PGH₂. This peroxidase activity is detected using a chromogenic substrate (TMPD), which is oxidized to produce a colored product measured by absorbance.[10]
-
Materials:
-
Human recombinant COX-2 enzyme.
-
Reaction Buffer (100 mM Tris-HCl, pH 8.0).
-
Hematin (cofactor).
-
Arachidonic acid (substrate).
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD, chromogenic substrate).
-
Test compound and positive control (e.g., Celecoxib).
-
96-well plate and plate reader.
-
-
Procedure:
-
Reagent Preparation: In a 96-well plate, add in order: 150 µL of Reaction Buffer, 10 µL of Hematin solution, and 10 µL of COX-2 enzyme solution.
-
Inhibitor Addition: Add 10 µL of the serially diluted test compound or vehicle (DMSO) to the appropriate wells.
-
Pre-incubation: Incubate the plate for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.[18]
-
Reaction Initiation: Add 10 µL of TMPD solution followed by 10 µL of arachidonic acid solution to start the reaction.[10]
-
Data Acquisition: Immediately begin measuring the change in absorbance at 590 nm every 30 seconds for 5 minutes.
-
Analysis: Calculate the initial reaction velocity (V₀) from the linear phase of the absorbance curve. Determine the percent inhibition for each compound concentration relative to the vehicle control. Plot the data to calculate the IC₅₀ value.
-
Data Presentation and Interpretation
Quantitative data from screening and validation experiments should be summarized for clear comparison.
Table 1: Representative Structure-Activity Relationship (SAR) Data for Pyrrole Derivatives against VEGFR-2
| Compound ID | R1-Group (N1-position) | R2-Group (Carboxylic Acid) | VEGFR-2 IC₅₀ (nM) |
| Scaffold | H | -COOH | >10,000 |
| EX-01 | -CH₂-Ph | -COOH | 850 |
| EX-02 | -CH₂-Ph | -CONH-CH₂-Pyridine | 45 |
| EX-03 | -CH₂-(4-F-Ph) | -CONH-CH₂-Pyridine | 12 |
| Sunitinib | (Reference) | (Reference) | 9 |
This table is illustrative. Actual results will vary based on specific chemical modifications.
Future Directions and Outlook
The 4-Methyl-1H-pyrrole-3-carboxylic acid scaffold represents a versatile and highly druggable chemical entity. While kinase and COX inhibition are well-supported starting points, the therapeutic potential is likely much broader. Future research should focus on:
-
Expanding Target Classes: Exploring other enzyme families, GPCRs, and ion channels.
-
Antibacterial Development: Investigating targets like UDP-N-acetylenolpyruvylglucosamine reductase for novel antibiotics.[12]
-
Pharmacokinetic Optimization: Modifying the core to improve metabolic stability, solubility, and oral bioavailability, transforming potent inhibitors into viable drug candidates.
By combining rational design with the rigorous validation workflows outlined in this guide, researchers can effectively unlock the full therapeutic potential of this promising class of molecules.
References
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Bioorganic & Medicinal Chemistry Letters. (2010). Pyrrole derivatives as potent inhibitors of lymphocyte-specific kinase: Structure, synthesis, and SAR. [Link]
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ACS Omega. (2023). Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach. [Link]
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Bioorganic & Medicinal Chemistry Letters. (2004). Novel pyrrolo-quinoline derivatives as potent inhibitors for PI3-kinase related kinases. [Link]
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Molecules. (2018). Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. [Link]
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PubMed Central. (2023). Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach. [Link]
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Rutgers University. (2024). Structure-activity relationship of a pyrrole based series of PfPKG inhibitors as anti-malarials. [Link]
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ACS Publications. (2023). Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach. [Link]
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Journal of the Chinese Chemical Society. (2018). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. [Link]
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ACS Publications. (2024). Structure–Activity Relationship of a Pyrrole Based Series of PfPKG Inhibitors as Anti-Malarials. [Link]
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MDPI. (2023). Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. [Link]
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Bioorganic & Medicinal Chemistry. (2016). Modification of a dihydropyrrolopyrimidine phosphoinositide 3-kinase (PI3K) inhibitor to improve oral bioavailability. [Link]
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PubMed. (2024). Structure-Activity Relationship of a Pyrrole Based Series of PfPKG Inhibitors as Anti-Malarials. [Link]
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PubMed Central. (2024). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. [Link]
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PubMed. (2024). Design, synthesis, and anticancer evaluation of alkynylated pyrrole derivatives. [Link]
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Bio-protocol. (2023). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link]
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Molecules. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. [Link]
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Archiv der Pharmazie. (2021). Synthesis, biological evaluation, and in silico study of pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives. [Link]
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MDPI. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. [Link]
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Il Farmaco. (1990). Research on antibacterial and antifungal agents. XIII. Synthesis and antimicrobial activity of 1-arylmethyl-4-aryl-1H-pyrrole-3-carboxylic acids. [Link]
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Annual Review of Pharmacology and Toxicology. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. [Link]
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ResearchGate. (2021). Signaling pathways of VEGFR-2. [Link]
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International Journal of Molecular Sciences. (2024). Molecular Targeting of the Phosphoinositide-3-Protein Kinase (PI3K) Pathway across Various Cancers. [Link]
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Nature Reviews Cancer. (2011). Targeting the phosphoinositide 3-kinase (PI3K) pathway in cancer. [Link]
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ResearchGate. (n.d.). Schematic diagram of PI3K/Akt/mTOR signaling pathway. [Link]
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Exploring the SAR of 4-Methyl-1h-pyrrole-3-carboxylic acid amides
An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 4-Methyl-1H-pyrrole-3-carboxylic Acid Amides
Authored by: Gemini, Senior Application Scientist
Publication Date: January 14, 2026
Abstract
The 4-methyl-1H-pyrrole-3-carboxylic acid amide scaffold is a privileged structure in medicinal chemistry and agrochemistry, forming the core of numerous biologically active agents.[1][2] Its inherent structural features, including a hydrogen bond donor/acceptor system and multiple sites for functionalization, allow for fine-tuning of its physicochemical and pharmacological properties. This technical guide provides a comprehensive exploration of the structure-activity relationships (SAR) for this versatile class of compounds. We will delve into the critical role of substitutions on the pyrrole ring and the amide moiety, examining how these modifications influence potency and selectivity against various biological targets, including protein kinases and succinate dehydrogenase (Complex II).[3][4] This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed methodologies to guide the rational design of novel therapeutics and agrochemicals.
The 4-Methyl-1H-pyrrole-3-carboxylic Acid Amide Core: A Privileged Scaffold
The pyrrole ring is a fundamental five-membered aromatic heterocycle found in a vast array of natural products and synthetic drugs.[1] The 4-methyl-1H-pyrrole-3-carboxamide framework, in particular, has emerged as a cornerstone for the development of potent inhibitors targeting diverse biological systems. Its success can be attributed to several key features:
-
Rigid Core: The planar pyrrole ring provides a rigid scaffold, which helps to pre-organize the appended functional groups for optimal interaction with the target protein, minimizing the entropic penalty upon binding.
-
Hydrogen Bonding Capabilities: The pyrrole N-H group and the amide N-H act as hydrogen bond donors, while the amide carbonyl oxygen serves as a hydrogen bond acceptor. These interactions are frequently critical for anchoring the molecule within a binding site, as seen in many kinase inhibitors.[5]
-
Vectors for Substitution: The scaffold offers multiple positions (N1, C2, C5, and the amide nitrogen) for chemical modification, allowing for extensive exploration of chemical space to optimize potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
The biological targets for this class of compounds are notably diverse, ranging from enzymes crucial for fungal respiration to protein kinases that regulate cellular signaling pathways in humans.[3][4][5]
General Structure-Activity Relationship Overview
The following diagram illustrates the key modification points on the 4-Methyl-1H-pyrrole-3-carboxylic acid amide scaffold and summarizes the general impact of substitutions on biological activity.
Caption: Key sites for modification on the core scaffold.
SAR Case Study I: Agrochemical Fungicides Targeting Complex II
A significant application of pyrrole carboxamides is in agriculture as fungicides that inhibit Complex II (succinate dehydrogenase, SDH) in the mitochondrial respiratory chain.[3][6] This inhibition disrupts the pathogen's energy production, leading to fungal death.
The general pharmacophore for this class consists of the pyrrole-3-carboxamide "head" and a substituted phenyl ring "tail" (the amide R-group). A breakthrough in activity was achieved with the introduction of ortho-substituted heterocyclic amides.[3]
Key SAR Insights for SDH Inhibitors:
-
Pyrrole Core: The 1-methyl-pyrrole unit is a common starting point.
-
C4-Position: Introduction of electron-withdrawing groups like difluoromethyl (CHF₂) or trifluoromethyl (CF₃) at the C4 position generally enhances fungicidal activity.[3]
-
Amide Linker: The amide bond itself is crucial for activity. Modifications to this linker, such as replacing it with an alternative, are considered high-risk and often lead to a significant loss of biological activity.[6]
-
Amide R-Group (Aniline Moiety): This is the most explored region.
-
An ortho-substituted phenyl ring is critical. The substituent is often a bulky lipophilic group.
-
For example, in the synthesis of 1-methyl-4-(trifluoromethyl)pyrrole-3-carboxylic acid [2-(1-fluoro-3-methylbutyl)phenyl]amide, the bulky and fluorinated side chain on the phenyl ring is a key feature for potent inhibition.[3][7]
-
Representative Synthesis of an SDHI Pyrrole Carboxamide
The synthesis of these molecules often involves the initial formation of the substituted pyrrole carboxylic acid, followed by coupling with the desired aniline.
Caption: General synthetic workflow for SDH inhibitor synthesis.[6]
SAR Case Study II: Protein Kinase Inhibitors for Oncology
Perhaps the most prominent application of this scaffold in human health is in the development of protein kinase inhibitors. Sunitinib (SU11248), a multi-targeted receptor tyrosine kinase inhibitor approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors, is a prime example.[5][8]
The SAR for kinase inhibitors often revolves around mimicking the adenine region of ATP and exploiting specific interactions within the ATP-binding pocket.
Key SAR Insights for Kinase Inhibitors:
-
Pyrrole Core & C2/C4 Methyl Groups: The 2,4-dimethyl-1H-pyrrole-3-carboxamide is a common core. These methyl groups often make favorable van der Waals contacts in the hydrophobic regions of the kinase active site.
-
C5-Position: This position is critical for achieving potent and selective kinase inhibition. It is typically substituted with a group that can form key hydrogen bonds with the kinase "hinge region." In Sunitinib, this is a 5-fluoro-indolin-2-one moiety.[5][8] The oxindole N-H and carbonyl form a classic hydrogen bond donor-acceptor pair with the backbone of the hinge.
-
Amide Linker: The carboxamide provides a crucial hydrogen bond interaction and acts as a rigid linker to position the terminal basic group.
-
Amide R-Group (N-substituent): A weakly basic, water-solubilizing group is often incorporated here to improve the pharmaceutical properties of the compound. In Sunitinib, a diethylaminoethyl chain is used.[8] This chain often extends towards the solvent-exposed region of the active site, improving solubility and bioavailability without compromising binding affinity.
Quantitative SAR Data for Selected Kinase Inhibitors
The following table summarizes the inhibitory activity of representative compounds against key receptor tyrosine kinases.
| Compound ID | C5-Substituent | Amide R-Group | VEGFR-2 IC₅₀ (nM) | PDGFR-β IC₅₀ (nM) | Reference |
| SU11248 (Sunitinib) | 5-Fluoro-2-oxo-1,2-dihydroindol-(3Z)-ylidenemethyl | -(CH₂)₂-N(Et)₂ | 80 | 50 | [8] |
| Analog 1 | 2-Oxo-1,2-dihydroindol-(3Z)-ylidenemethyl | -(CH₂)₂-N(Et)₂ | 160 | 100 | [8] |
| Analog 2 | 5-Fluoro-2-oxo-1,2-dihydroindol-(3Z)-ylidenemethyl | -CH₃ | >10,000 | >10,000 | [8] |
This data illustrates the importance of the C5-fluoro substituent (comparing SU11248 to Analog 1) and the basic side chain on the amide (comparing SU11248 to Analog 2) for potent kinase inhibition.
Experimental Protocol: Amide Coupling for Kinase Inhibitor Synthesis
This protocol describes a general method for the final amide bond formation step.
Objective: To synthesize the final amide product from the pyrrole carboxylic acid and the desired amine.
Materials:
-
5-[5-Fluoro-2-oxo-1,2-dihydroindol-(3Z)-ylidenemethyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (1.0 eq)
-
N,N-Diethylethylenediamine (1.2 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.5 eq)
-
N,N-Dimethylformamide (DMF) (anhydrous)
-
Triethylamine (Et₃N) (2.0 eq)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a solution of the pyrrole carboxylic acid (1.0 eq) in anhydrous DMF, add HOBt (1.5 eq) and EDC (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes under an inert atmosphere.
-
Add N,N-diethylethylenediamine (1.2 eq) to the reaction mixture, followed by the dropwise addition of triethylamine (2.0 eq).
-
Allow the reaction to stir at room temperature for 12-18 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired amide.
Self-Validation Note: The progress of the reaction should be monitored to ensure complete consumption of the starting carboxylic acid. The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry to validate the protocol's success.
Conclusion and Future Directions
The 4-methyl-1H-pyrrole-3-carboxylic acid amide scaffold has proven to be exceptionally fruitful in the discovery of potent and selective modulators of various biological targets. The SAR is well-defined in many areas, particularly for kinase and Complex II inhibitors.
-
For SDHIs , the focus remains on optimizing the lipophilic ortho-substituent on the aniline ring to enhance the spectrum of activity and overcome resistance.
-
For kinase inhibitors , the C5-substituent is paramount for directing selectivity towards specific kinases, while the amide side chain is crucial for tuning pharmacokinetic properties.
Future research will likely involve the application of modern drug design strategies, such as DNA-encoded library screening and structure-based design, to explore novel substitutions and even scaffold hops.[9] The goal will be to identify new generations of compounds with improved efficacy, better safety profiles, and the ability to overcome existing mechanisms of drug resistance. The inherent versatility of this scaffold ensures it will remain a central focus of research in medicine and agriculture for the foreseeable future.
References
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Walter, H. (2008). New Carboxylic Acid Amides of the Pyrrole Series: Synthetic Routes and Biological Aspects. Zeitschrift für Naturforschung B, 63(3), 351-362. [Link]
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Walter, H. (2008). New Carboxylic Acid Amides of the Pyrrole Series: Synthetic Routes and Biological Aspects. ResearchGate. [Link]
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Sun, L., et al. (2003). Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. Journal of Medicinal Chemistry, 46(7), 1116-1119. [Link]
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Bhat, M. A., et al. (2020). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Anti-Cancer Agents in Medicinal Chemistry. [Link]
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Brasca, M. G., et al. (2014). Pyrrole-3-carboxamides as potent and selective JAK2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(17), 4295-4300. [Link]
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Wang, Y., et al. (2018). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. Journal of Medicinal Chemistry, 61(4), 1499-1518. [Link]
-
Sun, L., et al. (2003). Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic Acid (2-diethylaminoethyl)amide, a Novel Tyrosine Kinase Inhibitor Targeting Vascular Endothelial and Platelet-Derived Growth Factor Receptor Tyrosine Kinase. PubMed. [Link]
-
Kuai, L., et al. (2020). Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. ACS Medicinal Chemistry Letters, 11(7), 1431-1438. [Link]
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Nyerges, A., et al. (2021). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. International Journal of Molecular Sciences, 22(21), 11586. [Link]
-
ResearchGate. (n.d.). Scheme 10. Synthesis of 1-methyl-4-(trifluoromethyl)pyrrole-3-carboxylic acid [2-(1-fluoro-3-methylbutyl)phenyl]amide (62) (routes A and B). [Link]
-
Drug Design Org. (2005). Structure Activity Relationships. [Link]
-
Singh, A., et al. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances, 5, 15233-15266. [Link]
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ResearchGate. (2022). Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. [Link]
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4-Methyl-1h-pyrrole-3-carboxylic acid as a scaffold in medicinal chemistry
Abstract
The pyrrole ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its presence in numerous natural products and marketed drugs.[1][2] Its unique electronic properties and ability to engage in various intermolecular interactions make it an ideal framework for designing novel therapeutic agents. This guide focuses on a specific, highly versatile derivative: 4-Methyl-1H-pyrrole-3-carboxylic acid . We will explore its fundamental chemical properties, established synthetic routes, and its role as a foundational scaffold in the development of targeted therapies across diverse disease areas, including oncology and infectious diseases. This document is intended for researchers and drug development professionals, providing both high-level strategic insights and detailed, actionable protocols.
Introduction: The Privileged Nature of the Pyrrole Scaffold
Heterocyclic compounds form the backbone of a vast majority of pharmaceuticals, and among them, the five-membered pyrrole ring is a recurring motif.[3][4] Its aromaticity, combined with the hydrogen-bonding capability of the N-H group and the potential for substitution at multiple positions, provides a rich pharmacophoric canvas. Pyrrole-containing drugs like Atorvastatin and Sunitinib underscore the scaffold's clinical and commercial significance.[5]
The 4-methyl-1H-pyrrole-3-carboxylic acid core retains these advantageous features while introducing specific steric and electronic modifications. The methyl group at the C4 position can influence binding selectivity and metabolic stability, while the carboxylic acid at C3 provides a crucial anchor point for hydrogen bonding or for the attachment of diverse functional groups to explore structure-activity relationships (SAR).
Physicochemical Properties and Pharmacophoric Features
Understanding the intrinsic properties of the scaffold is paramount for rational drug design. The 4-methyl-1H-pyrrole-3-carboxylic acid core presents a well-defined set of features that a medicinal chemist can exploit.
| Property | Feature Description | Implication in Drug Design |
| Hydrogen Bond Donor | The pyrrole N-H group. | Forms key interactions with backbone carbonyls in protein active sites. |
| Hydrogen Bond Acceptor | The carboxylic acid carbonyl oxygen. | Interacts with hydrogen bond donors like arginine or lysine residues. |
| Ionic/H-Bonding Group | The carboxylic acid -OH group. | Can form salt bridges or strong hydrogen bonds; serves as a handle for prodrug strategies. |
| Hydrophobic Region | The C4-methyl group and the pyrrole ring face. | Engages with hydrophobic pockets in the target protein, enhancing binding affinity. |
| Planarity | The aromatic pyrrole ring. | Provides a rigid core to orient substituents in a defined three-dimensional space. |
These features can be visualized to understand their spatial relationship, which is critical for designing molecules that fit precisely into a biological target.
Caption: Workflow for van Leusen synthesis of the core scaffold.
Detailed Experimental Protocol
This protocol is a representative example and must be adapted and optimized based on laboratory conditions and scale.
Step 1: Synthesis of Methyl 4-methyl-1H-pyrrole-3-carboxylate [6]1. Setup: To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add anhydrous Dimethyl Sulfoxide (DMSO) and cool to 0°C in an ice bath. 2. Base Addition: Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 2.2 equivalents) portion-wise, ensuring the temperature remains below 5°C. 3. TosMIC Addition: Dissolve Tosylmethyl isocyanide (TosMIC, 1.0 equivalent) in anhydrous DMSO and add it dropwise to the reaction mixture over 30 minutes. Stir the resulting solution at 0°C for 15 minutes. 4. Alkene Addition: Add methyl crotonate (1.1 equivalents) dropwise, maintaining the temperature at 0°C. 5. Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Progress can be monitored by Thin Layer Chromatography (TLC). 6. Workup: Carefully quench the reaction by pouring it into ice-cold water. Extract the aqueous layer three times with ethyl acetate. 7. Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography (e.g., silica gel, hexane:ethyl acetate gradient) to yield the pure ester.
Step 2: Saponification to 4-Methyl-1H-pyrrole-3-carboxylic acid
-
Setup: Dissolve the purified methyl ester (1.0 equivalent) from Step 1 in a mixture of Tetrahydrofuran (THF) and water.
-
Hydrolysis: Add Lithium Hydroxide (LiOH, 3.0 equivalents) and stir the mixture at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Acidification: Cool the mixture to 0°C and acidify to pH 3-4 with 1M Hydrochloric acid (HCl).
-
Isolation: The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product, 4-methyl-1H-pyrrole-3-carboxylic acid.
-
Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Applications in Medicinal Chemistry: Targeting Kinases
The scaffold has proven to be particularly effective in the design of protein kinase inhibitors. Kinases are a critical class of enzymes often dysregulated in cancer and inflammatory diseases. The pyrrole core can mimic the hinge-binding motif of ATP, the natural substrate for kinases.
Case Study: FLT3 and CDK Inhibition in Acute Myeloid Leukemia (AML)
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase frequently mutated in AML. Cyclin-dependent kinases (CDKs) are also key regulators of the cell cycle and are attractive cancer targets. A series of 1H-pyrazole-3-carboxamide derivatives, which can be conceptually derived from a pyrrole-carboxylic acid scaffold, were designed as dual FLT3/CDK inhibitors. [7] One of the lead compounds, FN-1501 , demonstrated potent, nanomolar inhibition of FLT3 and various CDKs. [7]The design strategy involves using the core (in this case, a pyrazole) to establish hinge-binding interactions, while the carboxamide linker allows for the attachment of a larger, substituted phenyl ring to occupy the solvent-exposed region, enhancing potency and selectivity.
Caption: Design logic for kinase inhibitors using the scaffold.
Structure-Activity Relationship (SAR) Insights
SAR studies are crucial for optimizing a lead compound. For kinase inhibitors based on this scaffold, systematic modification of different parts of the molecule can lead to significant gains in potency and selectivity.
| Position of Modification | Example Modification | Observed Effect on Activity | Rationale |
| Pyrrole N1 | Alkylation (e.g., adding a benzyl group) | Often increases potency. | Fills a hydrophobic pocket near the hinge region. |
| Carboxamide N-substituent | Addition of a solubilizing group (e.g., methylpiperazine) | Improves pharmacokinetic properties (solubility, cell permeability). [7] | Addresses poor aqueous solubility, a common issue with planar aromatic compounds. |
| Pyrrole C2/C5 | Introduction of bulky groups (e.g., phenyl) | Can enhance selectivity for specific kinases. | Exploits differences in the shape and size of the ATP-binding pocket among kinases. |
These SAR insights highlight the scaffold's modularity, allowing chemists to fine-tune the properties of the molecule to achieve the desired therapeutic profile. [8]
Broader Therapeutic Potential
While kinase inhibition is a prominent application, the 4-methyl-1H-pyrrole-3-carboxylic acid scaffold is a versatile starting point for developing agents against other targets.
-
Antimicrobial Agents: The pyrrole nucleus is found in many natural products with antibacterial and antifungal activity. [9][10]Derivatives can be designed to inhibit essential bacterial enzymes or disrupt cell wall integrity.
-
Anti-inflammatory Drugs: Compounds like Tolmetin and Zomepirac are pyrrole-acetic acid derivatives with anti-inflammatory properties. [11]The scaffold can be used to design inhibitors of targets like COX-2 or various MAP kinases involved in inflammatory signaling. [12]* Antimalarials: Phenotypic screens have identified pyrrole-based compounds with potent activity against Plasmodium falciparum. [13]The scaffold serves as an excellent starting point for optimization programs aimed at developing new antimalarial drugs.
Conclusion and Future Outlook
The 4-methyl-1H-pyrrole-3-carboxylic acid is more than just a simple heterocycle; it is a validated, privileged scaffold with immense potential in modern drug discovery. Its synthetic accessibility, combined with its rich pharmacophoric features, makes it an ideal starting point for hit-to-lead and lead optimization campaigns. The modular nature of the scaffold allows for the systematic exploration of chemical space to achieve high potency, selectivity, and desirable drug-like properties. As our understanding of disease biology deepens, this versatile scaffold will undoubtedly continue to be a foundational element in the development of the next generation of targeted medicines.
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M. G. N. V. T. D. L. F. M. S. C. S. M. C. M. T. S. A. M. S. D. S. A. M. T. M. C. S. C. S. Bioactive pyrrole-based compounds with target selectivity. PubMed Central Available at: [Link]. (Accessed: January 14, 2026)
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Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Publishing Available at: [Link]. (Accessed: January 14, 2026)
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One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Bu. SciSpace Available at: [Link]. (Accessed: January 14, 2026)
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Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. PubMed Available at: [Link]. (Accessed: January 14, 2026)
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Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. ACS Publications Available at: [Link]. (Accessed: January 14, 2026)
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Discovery and Synthesis of Novel 4-Methyl-1H-pyrrole-3-carboxylic Acid Derivatives: A Guide to Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Among its many variations, the 4-methyl-1H-pyrrole-3-carboxylic acid framework presents a particularly valuable starting point for the development of new therapeutic agents. Its strategic substitution provides a vector for modulating physicochemical properties and biological activity. This guide provides a comprehensive overview of the discovery and synthesis of novel derivatives based on this core, grounded in established synthetic methodologies and guided by principles of structure-activity relationship (SAR) analysis. We will explore robust synthetic routes to the core structure, detail key derivatization strategies, and provide field-proven experimental protocols to empower researchers in their quest for next-generation therapeutics.
The Strategic Importance of the Pyrrole-3-Carboxylic Acid Scaffold
The pyrrole heterocycle is a cornerstone of medicinal chemistry, famously present in blockbuster drugs such as the cholesterol-lowering agent Atorvastatin and the multi-kinase inhibitor Sunitinib.[2][3] The pyrrole-3-carboxylic acid moiety, in particular, serves as a critical pharmacophore that can engage in key hydrogen bonding interactions with biological targets.[4] The addition of a methyl group at the C4 position offers a subtle yet significant modification that can influence the molecule's metabolic stability and conformational preferences, making the 4-methyl-1H-pyrrole-3-carboxylic acid scaffold an attractive and versatile building block for drug discovery campaigns targeting a wide range of diseases, including bacterial infections, malaria, and cancer.[5][6]
Synthesis of the Core Scaffold: Building the Foundation
The efficient construction of the central 4-methyl-1H-pyrrole-3-carboxylic acid ring is the critical first step in any discovery program. While numerous methods exist for pyrrole synthesis, such as the Paal-Knorr, Knorr, and Hantzsch syntheses, the choice of route depends on the availability of starting materials and the desired substitution pattern.[3][7] A highly effective and commonly employed strategy for this specific scaffold involves the reaction of a β-ketoester equivalent with an amine and an α-haloketone, or variations thereof. A particularly relevant approach is the synthesis from tosylmethyl isocyanide (TosMIC), which provides a powerful method for constructing the pyrrole ring.
Below is a conceptual workflow for a common synthetic approach to the core ester, a versatile intermediate for further derivatization.
Caption: Retrosynthetic analysis of the 4-methyl-1H-pyrrole-3-carboxylate core.
Protocol 1: Synthesis of Methyl 4-Methyl-1H-pyrrole-3-carboxylate
This protocol is based on the principles of the van Leusen reaction, utilizing Tosylmethyl isocyanide (TosMIC) as a key reagent.[8]
Materials:
-
trans-Methyl crotonate
-
Tosylmethyl isocyanide (TosMIC)
-
Sodium hydride (NaH) or Potassium tert-butoxide (t-BuOK)
-
Anhydrous solvent (e.g., THF/DMSO mixture)
-
Quenching solution (e.g., saturated ammonium chloride)
-
Extraction solvent (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, suspend sodium hydride (1.1 eq.) in anhydrous THF.
-
TosMIC Addition: Cool the suspension to 0 °C. Dissolve TosMIC (1.0 eq.) in a mixture of anhydrous THF and DMSO and add it dropwise to the NaH suspension, maintaining the temperature below 5 °C. Stir for 15-20 minutes. Causality: This step generates the nucleophilic anion of TosMIC, which is necessary for the subsequent Michael addition.
-
Michael Addition: Add trans-methyl crotonate (1.0 eq.) dropwise to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 2-3 hours. Expertise: The 1,4-conjugate addition of the TosMIC anion to the α,β-unsaturated ester is the crucial C-C bond-forming step.
-
Cyclization: The intermediate adduct undergoes an intramolecular cyclization followed by elimination of the tosyl group to form the aromatic pyrrole ring. This is often promoted by continued stirring at room temperature or gentle heating.
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the desired methyl 4-methyl-1H-pyrrole-3-carboxylate.
-
Validation: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry. Trustworthiness: Each protocol must conclude with a validation step to ensure the identity and purity of the synthesized compound before proceeding.
Strategies for Derivatization: Exploring Chemical Space
With the core scaffold in hand, the next phase involves systematic derivatization to explore the structure-activity relationship (SAR). The 4-methyl-1H-pyrrole-3-carboxylic acid core offers three primary vectors for modification: the N1-position, the electrophilic C2/C5 positions, and the C3-carboxylic acid.
Caption: Key derivatization pathways for the 4-methyl-1H-pyrrole-3-carboxylate scaffold.
N1-Position: Modulating Lipophilicity and Specificity
Alkylation or arylation of the pyrrole nitrogen is a fundamental strategy to modulate lipophilicity, introduce new binding motifs, and block potential metabolic sites.
Protocol 2: General Procedure for N-Alkylation
-
Setup: To a solution of methyl 4-methyl-1H-pyrrole-3-carboxylate (1.0 eq.) in an anhydrous solvent like DMF or acetonitrile, add a base such as cesium carbonate (Cs₂CO₃, 1.5 eq.) or sodium hydride (NaH, 1.2 eq.).
-
Reagent Addition: Stir the mixture at room temperature for 20-30 minutes. Add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 eq.).
-
Reaction: Heat the reaction mixture (typically 50-80 °C) and monitor its progress by TLC.
-
Workup and Purification: After completion, cool the reaction, dilute with water, and extract with an appropriate organic solvent. Purify the product via column chromatography.
C3-Carboxylic Acid: The Primary Interaction Point
The carboxylic acid at C3 is a prime handle for generating diverse libraries of amides and esters, which are pivotal for probing interactions with biological targets. Amide derivatives are particularly prevalent in active pharmaceutical ingredients.[9]
Protocol 3: Amide Coupling via EDC/HOBt
-
Acid Hydrolysis (if starting from ester): First, hydrolyze the methyl ester intermediate to the free carboxylic acid using aqueous lithium hydroxide (LiOH) in a THF/methanol mixture. Acidify with dilute HCl to pH ~3-4 and extract the carboxylic acid.
-
Activation: Dissolve the 4-methyl-1H-pyrrole-3-carboxylic acid (1.0 eq.), the desired amine (1.1 eq.), and HOBt (1-hydroxybenzotriazole, 1.2 eq.) in anhydrous DMF.
-
Coupling: Cool the solution to 0 °C and add EDC hydrochloride (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride, 1.2 eq.) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Causality: EDC activates the carboxylic acid to form an O-acylisourea intermediate. HOBt traps this highly reactive species to form an active ester, which then reacts efficiently with the amine, minimizing side reactions and racemization.
-
Workup and Purification: Dilute the reaction with water and extract with ethyl acetate. Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate, and brine. Dry, concentrate, and purify by chromatography or recrystallization.
Guiding Principles: Structure-Activity Relationships (SAR)
The rational design of new derivatives is guided by an understanding of how structural modifications impact biological activity. While specific SAR is target-dependent, general principles can be gleaned from broader studies on pyrrole-based bioactive agents.[10][11]
| Position | Substituent Type | General Impact on Biological Activity | Rationale / Example |
| N1 | Small alkyl (e.g., Methyl) | Often essential for activity. | The N-methyl group in many fungicides is crucial for binding to the target enzyme.[9] |
| Bulky/Aromatic | Can enhance potency and selectivity. | An N-aryl group can provide additional π-stacking interactions within a protein binding pocket.[6] | |
| C2/C5 | Halogens (Cl, Br) | Increases lipophilicity and can act as a metabolic blocker or key binding element. | Dichloro-substitution has been shown to be critical for the activity of some antibacterial pyrrole derivatives.[5] |
| Small alkyl (e.g., Methyl) | Often important for potency. | Removal of methyl groups from a pyrrolone antimalarial lead resulted in a significant loss of activity.[11] | |
| C3 | Amide (vs. Acid) | Enhances cell permeability and provides vectors for specific H-bonding. | Conversion to specific amides is a key step in optimizing fungicides that target succinate dehydrogenase.[12] |
| Substituted Phenyl Amide | Allows for fine-tuning of binding interactions. | Ortho-substituents on a phenylamide ring can enforce a specific conformation required for high-affinity binding.[9] |
Table 1: Generalized Structure-Activity Relationship (SAR) insights for substituted pyrrole derivatives.
Conclusion and Future Outlook
The 4-methyl-1H-pyrrole-3-carboxylic acid scaffold is a robust and versatile platform for the discovery of novel, potent, and selective therapeutic agents. By leveraging established synthetic methodologies for core construction and employing diverse derivatization strategies, researchers can efficiently generate libraries of compounds for biological screening. A deep understanding of the causality behind experimental choices, coupled with SAR-guided design, provides a powerful paradigm for accelerating the journey from initial hit to clinical candidate. The protocols and principles outlined in this guide serve as a foundational resource for scientists dedicated to exploring the vast potential of this privileged chemical framework.
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Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of 4-Methyl-1H-pyrrole-3-carboxylic acid via the Hantzsch Reaction
Introduction: The Strategic Importance of Pyrrole-3-Carboxylic Acids
The pyrrole ring is a foundational scaffold in medicinal chemistry, present in a vast array of natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged structure in drug design.[3] Specifically, the pyrrole-3-carboxylic acid motif is a cornerstone of several blockbuster drugs, including the cholesterol-lowering agent Atorvastatin and the multi-targeted tyrosine kinase inhibitor Sunitinib.[4][5] The carboxylic acid group often serves as a critical anchoring point for receptor binding or as a handle for further synthetic elaboration, making its efficient and reliable synthesis a key objective for researchers in drug development.
The Hantzsch pyrrole synthesis, first reported in 1890, remains a versatile and powerful multicomponent reaction for constructing highly substituted pyrrole rings.[4] It involves the condensation of a β-ketoester, an α-haloketone, and ammonia or a primary amine.[6] This application note provides a detailed, field-tested protocol for the synthesis of a key building block, 4-Methyl-1H-pyrrole-3-carboxylic acid , using the Hantzsch methodology. We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental guide from reaction setup to final product characterization, and offer expert insights into potential challenges and troubleshooting.
Reaction Scheme and Mechanism
The synthesis proceeds in two main stages: (1) the Hantzsch condensation to form the ethyl ester of the target molecule, followed by (2) saponification to yield the final carboxylic acid.
Overall Reaction:
Mechanistic Pathway:
The Hantzsch synthesis is a cascade of well-understood reaction steps. The process begins with the formation of an enamine intermediate, which then acts as the key nucleophile to drive the cyclization forward.
The established mechanism involves the following key transformations[4][6][7]:
-
Enamine Formation: Ammonia reacts with the β-ketoester (ethyl acetoacetate) to form a vinylogous amide, the enamine intermediate. This step is crucial as it activates the β-carbon of the ester for subsequent nucleophilic attack.
-
Nucleophilic Attack: The electron-rich enamine attacks the electrophilic carbonyl carbon of the α-haloketone (chloroacetone).
-
Condensation & Dehydration: The resulting intermediate undergoes condensation with the loss of a water molecule to form an imine.
-
Intramolecular Cyclization: An intramolecular nucleophilic attack by the nitrogen atom onto a carbonyl group forms the five-membered ring.
-
Aromatization: The final step involves the elimination of a proton and rearrangement of π-bonds to yield the stable, aromatic pyrrole ring.
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Application Notes & Protocols: A Guide to the Paal-Knorr Synthesis of Substituted 4-Methyl-1H-pyrrole-3-carboxylic Acids
Introduction: The Enduring Relevance of the Pyrrole Scaffold
The pyrrole ring is a foundational heterocyclic motif, forming the core of numerous natural products, pharmaceuticals, and advanced materials.[1][2][3] Specifically, derivatives of 4-methyl-1H-pyrrole-3-carboxylic acid are of significant interest in medicinal chemistry, appearing in the structure of highly successful drugs.[4] For synthetic chemists, the Paal-Knorr synthesis, first reported in 1884, remains one of the most direct and reliable methods for constructing the pyrrole ring.[1][5] This reaction condenses a 1,4-dicarbonyl compound with ammonia or a primary amine, offering a synthetically valuable and operationally simple pathway to a wide array of substituted pyrroles.[1][2][6]
This document provides an in-depth guide for researchers, scientists, and drug development professionals on the application of the Paal-Knorr synthesis for the targeted preparation of 4-methyl-1H-pyrrole-3-carboxylic acid derivatives. We will explore the underlying mechanism, provide detailed experimental protocols, discuss critical parameters for reaction optimization, and offer troubleshooting insights.
Theoretical Framework: The Reaction Mechanism
The Paal-Knorr pyrrole synthesis is a classic acid-catalyzed condensation reaction.[2][7] The mechanism, elucidated in detail by V. Amarnath and colleagues in the 1990s, proceeds through a series of well-defined steps.[1][2][8] Understanding this pathway is crucial for rational optimization and troubleshooting.
-
Hemiaminal Formation: The reaction initiates with the protonation of one of the carbonyl groups of the 1,4-dicarbonyl precursor. This activation facilitates a nucleophilic attack by the primary amine (or ammonia), forming a hemiaminal intermediate.[1][3]
-
Cyclization (Rate-Determining Step): The nitrogen of the hemiaminal then performs an intramolecular nucleophilic attack on the second carbonyl group. This ring-closing step is typically the rate-determining stage of the synthesis.[2][7]
-
Dehydration and Aromatization: The resulting 2,5-dihydroxytetrahydropyrrole derivative undergoes a two-step dehydration process, losing two molecules of water to form the stable, aromatic pyrrole ring.[1][7]
Caption: The reaction mechanism of the Paal-Knorr pyrrole synthesis.
Experimental Design: Crafting 4-Methyl-1H-pyrrole-3-carboxylic Acids
The substitution pattern of the final pyrrole product is directly dictated by the choice of the 1,4-dicarbonyl precursor and the amine. To synthesize the target 4-methyl-1H-pyrrole-3-carboxylic acid scaffold, the required 1,4-dicarbonyl is a suitably substituted ethyl 2-acetyl-3-methyl-4-oxopentanoate or a similar β-keto ester derivative. The amine component (R-NH₂) will determine the substituent on the pyrrole nitrogen.
Caption: General experimental workflow for the Paal-Knorr synthesis.
Detailed Experimental Protocols
Protocol 1: Conventional Synthesis via Thermal Reflux
This protocol describes a standard method using conventional heating.
-
Materials:
-
Substituted 1,4-dicarbonyl compound (1.0 eq)
-
Primary amine (1.0-1.2 eq) or Ammonium Acetate (for N-unsubstituted pyrrole)
-
Acid catalyst (e.g., p-Toluenesulfonic acid (p-TsOH), 0.1 eq)
-
Solvent (e.g., Methanol, Ethanol, or Toluene with a Dean-Stark trap)
-
Round-bottom flask, reflux condenser, magnetic stirrer/hotplate
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the 1,4-dicarbonyl compound (1.0 eq) and the chosen solvent (e.g., 5-10 mL per mmol of dicarbonyl).
-
Begin stirring and add the primary amine (1.0-1.2 eq).
-
Add the acid catalyst (e.g., p-TsOH, 0.1 eq).[9]
-
Heat the mixture to reflux. The reaction progress should be monitored periodically by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Once the starting material is consumed (typically 2-24 hours), cool the reaction mixture to room temperature.
-
Work-up: Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
Protocol 2: Microwave-Assisted Synthesis
This protocol utilizes microwave irradiation to significantly reduce reaction times.
-
Materials:
-
Substituted 1,4-dicarbonyl compound (1.0 eq, e.g., 0.1 mmol)
-
Primary amine (2-3 eq)
-
Glacial Acetic Acid (as both catalyst and solvent component)
-
Ethanol
-
Microwave vial (0.5-2 mL), microwave reactor
-
-
Procedure:
-
In a dedicated microwave vial, dissolve the 1,4-dicarbonyl compound (1.0 eq) in a minimal amount of ethanol (e.g., 400 µL).[6]
-
Add glacial acetic acid (e.g., 40 µL) and the primary amine (2-3 equivalents).[6]
-
Seal the vial securely and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 80-120 °C) for a predetermined time (typically 5-30 minutes). The reaction power will be modulated by the instrument to maintain the target temperature.[6]
-
After irradiation, allow the vial to cool to room temperature before carefully opening it.
-
Work-up and Purification: Follow steps 6-8 from Protocol 1. The smaller scale often lends itself well to direct purification by preparative TLC or column chromatography.
-
Optimization of Reaction Parameters
Achieving high yield and purity in the Paal-Knorr synthesis often requires careful optimization. The following table summarizes key parameters and their impact.
| Parameter | Considerations & Rationale | Potential Outcomes |
| Catalyst | The reaction is acid-catalyzed. Weak acids like acetic acid are often sufficient. Stronger Brønsted acids (p-TsOH, HCl) or Lewis acids (Sc(OTf)₃, Fe(OTf)₃) can accelerate the reaction.[7] | Too acidic (pH < 3): Can favor the formation of furan byproducts.[8] Optimal acidity: Increases reaction rate and yield. |
| Solvent | Solvent choice impacts reagent solubility and reaction temperature. Alcohols (MeOH, EtOH) are common. Acetic acid can serve as both solvent and catalyst. Solvent-free conditions are also possible, often with microwave heating.[2][10] | Polar protic solvents: Can facilitate proton transfer steps. High-boiling solvents: Allow for higher reaction temperatures. |
| Temperature | Higher temperatures generally increase the reaction rate. Conventional methods often use the reflux temperature of the solvent. Microwave synthesis allows for rapid heating to temperatures above the solvent's boiling point. | Too low: Incomplete or very slow reaction. Too high: Potential for side reactions or decomposition of sensitive substrates. |
| Amine Source | Primary aliphatic and aromatic amines are widely applicable.[7] For N-unsubstituted pyrroles, ammonia sources like ammonium acetate or ammonium hydroxide are used.[1] Magnesium nitride has also been reported as a convenient source of ammonia.[3] | Sterically hindered amines: May require longer reaction times or higher temperatures.[9] Electron-withdrawing groups on amine: Can decrease nucleophilicity, slowing the reaction. |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | - Incomplete reaction: Insufficient time, temperature, or catalyst activity.[9]- Side reactions: Polymerization or furan formation under strongly acidic conditions.[9]- Steric hindrance: Bulky groups on the diketone or amine.[9] | - Monitor the reaction by TLC/GC-MS to confirm completion.- Use weakly acidic conditions (e.g., acetic acid) to minimize furan formation.[8]- Increase reaction time and/or temperature for sterically hindered substrates. |
| Formation of Regioisomers | - Use of an asymmetric 1,4-dicarbonyl precursor where the two carbonyls are not electronically or sterically equivalent.[9] | - The initial amine attack is often directed by sterics (favoring the less hindered carbonyl) and electronics. Modify reaction conditions (catalyst, solvent, temp) to try and favor one isomer.[9]- If inseparable, consider a synthetic route that builds the dicarbonyl with symmetry. |
| Product is an Oil / Difficult to Purify | - The pyrrole product may have a low melting point.- Co-elution with impurities during chromatography. | - Attempt purification by column chromatography using an optimized solvent system or by distillation if the product is thermally stable.- If an oil, try to form a solid derivative (e.g., a salt) for easier handling and purification. |
Conclusion
The Paal-Knorr synthesis is a powerful and versatile tool for the construction of substituted pyrroles. Its application to the synthesis of 4-methyl-1H-pyrrole-3-carboxylic acid derivatives provides a direct and efficient route to scaffolds of high value in pharmaceutical research. By understanding the reaction mechanism and carefully controlling key experimental parameters such as catalyst choice, solvent, and temperature, researchers can reliably produce these important compounds. The protocols and optimization strategies outlined in this guide serve as a comprehensive resource for leveraging this classic reaction in modern synthetic applications.
References
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Paal–Knorr synthesis - Wikipedia. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]
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Paal-Knorr Pyrrole Synthesis - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved January 14, 2026, from [Link]
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Balakrishna, A., et al. (2018). Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology. Retrieved January 14, 2026, from [Link]
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Tzankova, D., Vladimirova, S., Peikova, L., & Georgieva, M. (2017). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Journal of Chemical Technology and Metallurgy, 53(3), 451-464. Retrieved January 14, 2026, from [Link]
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Paal–Knorr synthesis of pyrrole - Química Organica.org. (n.d.). Química Organica.org. Retrieved January 14, 2026, from [Link]
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Optimization of reaction conditions | Download Table - ResearchGate. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
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Wang, S.-G., et al. (2017). Highly Atroposelective Synthesis of Arylpyrroles by Catalytic Asymmetric Paal–Knorr Reaction. Journal of the American Chemical Society, 139(4), 1539-1542. Retrieved January 14, 2026, from [Link]
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Paal-Knorr Pyrrole Synthesis - SynArchive. (n.d.). SynArchive. Retrieved January 14, 2026, from [Link]
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2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide - MDPI. (n.d.). MDPI. Retrieved January 14, 2026, from [Link]
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Naturally occurring organic acids for organocatalytic synthesis of pyrroles via Paal–Knorr reaction | Request PDF - ResearchGate. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
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Application Notes and Protocols: One-Step Continuous Flow Synthesis of Pyrrole-3-Carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrrole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous blockbuster drugs and biologically active compounds.[1][2] Traditional batch syntheses of functionalized pyrroles, such as the Hantzsch or Paal-Knorr reactions, often involve multiple steps, harsh conditions, and laborious purification of intermediates.[1][3][4] This application note details a robust, one-step continuous flow methodology for the synthesis of highly substituted pyrrole-3-carboxylic acid derivatives. By leveraging the unique advantages of microreactor technology, this protocol offers a streamlined, efficient, and scalable alternative to conventional methods. The process utilizes readily available starting materials and cleverly employs a generated byproduct to facilitate an in situ hydrolysis, delivering the target carboxylic acids in a single, uninterrupted operation.[1][5][6][7]
Introduction: The Imperative for Efficient Pyrrole Synthesis
Pyrrole-3-carboxylic acids and their derivatives are privileged structures in drug discovery, exhibiting a wide array of pharmacological activities, including antibacterial, antiviral, anti-inflammatory, and anticancer properties.[2] A notable example is the atorvastatin calcium (Lipitor), a leading cholesterol-lowering drug, which features a polysubstituted pyrrole core.[1][8] The demand for large libraries of these compounds for screening and lead optimization necessitates the development of efficient and versatile synthetic methods.
Continuous flow chemistry has emerged as a transformative technology in organic synthesis, offering superior control over reaction parameters, enhanced safety, and improved scalability compared to traditional batch processing.[9][10][11][12] The high surface-area-to-volume ratio in microreactors allows for rapid heat and mass transfer, enabling reactions to be performed at elevated temperatures and pressures safely.[13] This precise control minimizes byproduct formation and can lead to higher yields and purities.[9] This guide provides a detailed protocol for a one-step continuous flow synthesis of pyrrole-3-carboxylic acids, demonstrating the power of this technology to accelerate the drug discovery process.[1][5]
Reaction Principle: A Modified Hantzsch Synthesis in Flow
This synthesis is based on the Hantzsch pyrrole synthesis, which involves the reaction of a β-ketoester, a primary amine, and an α-haloketone.[3] In this continuous flow adaptation, tert-butyl acetoacetates, various primary amines, and 2-bromoketones are used as starting materials. A key innovation of this method is the utilization of the hydrogen bromide (HBr) generated as a byproduct during the pyrrole formation to catalyze the in situ hydrolysis of the tert-butyl ester.[1][5][6][7] This elegant "waste-product-as-catalyst" approach eliminates the need for a separate hydrolysis step, streamlining the entire process into a single microreactor operation.
Reaction Mechanism
The reaction proceeds through a tandem sequence of a Hantzsch pyrrole synthesis followed by an acid-catalyzed hydrolysis of the tert-butyl ester.
Caption: Reaction mechanism for the one-step synthesis.
Experimental Protocol
This protocol is designed for a microreactor-based continuous flow system. The specific components and their setup will determine the precise operational parameters.
Materials and Reagents
-
tert-Butyl acetoacetate
-
Primary amine (e.g., benzylamine)
-
2-Bromoketone (e.g., 2-bromoacetophenone)
-
Dimethylformamide (DMF, anhydrous)
-
Syringe pumps
-
Microreactor chip (e.g., glass or silicon carbide)
-
Back pressure regulator
-
Heating unit for the microreactor
-
Collection vessel
-
Standard laboratory glassware for work-up
-
Reagents for purification (e.g., ethyl acetate, hexanes, sodium bicarbonate solution)
Equipment Setup
The following diagram illustrates a typical setup for this continuous flow synthesis.
Caption: Experimental workflow for the continuous synthesis.
Step-by-Step Procedure
-
Reagent Preparation:
-
Prepare a solution of tert-butyl acetoacetate (1.0 equiv) and the primary amine (1.1 equiv) in anhydrous DMF.
-
Prepare a separate solution of the 2-bromoketone (1.0 equiv) in anhydrous DMF.
-
Degas both solutions by sparging with nitrogen or argon for 15-20 minutes.
-
-
System Priming:
-
Prime the syringe pumps and the microreactor system with the solvent (DMF) to ensure no air bubbles are present.
-
-
Reaction Initiation:
-
Set the microreactor to the desired temperature (e.g., 200 °C).[3]
-
Set the flow rates of the two syringe pumps to achieve the desired residence time (e.g., 8 minutes).[3] The total flow rate will depend on the volume of the microreactor.
-
Begin pumping the two reagent solutions into the T-mixer, where they will combine and enter the heated microreactor.
-
-
Steady State and Collection:
-
Allow the system to reach a steady state (typically 3-5 times the residence time).
-
Collect the product stream exiting the back pressure regulator.
-
-
Work-up and Purification:
-
Once the desired amount of product has been collected, quench the reaction by diluting the collected solution with water.
-
Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the pure pyrrole-3-carboxylic acid derivative.
-
Results and Discussion
This one-step continuous flow process has been shown to be highly efficient for the synthesis of a variety of diversely substituted pyrrole-3-carboxylic acids.[1]
Key Advantages of the Flow Method
-
Efficiency and Speed: The synthesis is completed in a single step with short residence times (typically minutes), significantly reducing overall reaction time compared to multi-step batch processes.[1][8]
-
Atom Economy: The in situ use of the HBr byproduct as a catalyst enhances the atom economy of the process.[1][5]
-
Safety: Performing the reaction in a microreactor allows for excellent temperature control of the potentially exothermic reaction and minimizes the volume of hazardous reagents at any given time.[12]
-
Scalability: The throughput can be easily increased by running the system for longer periods or by scaling out (using multiple reactors in parallel). A scale-up producing 850 mg of product in 2.5 hours has been demonstrated.[1][3][7]
-
Versatility: The method is amenable to the creation of large libraries of compounds by varying the three starting components.[8]
Representative Yields and Conditions
The following table summarizes typical results obtained using this protocol for different substrates.
| Amine (R¹) | 2-Bromoketone (R²) | Temperature (°C) | Residence Time (min) | Yield (%) |
| Benzylamine | 2-Bromoacetophenone | 200 | 8 | 63 |
| 4-Methoxybenzylamine | 2-Bromoacetophenone | 200 | 8 | 65 |
| Cyclohexylamine | 2-Bromo-1-(4-fluorophenyl)ethanone | 200 | 8 | 58 |
Data synthesized from literature reports.[1][3]
Troubleshooting and Optimization
While this continuous flow method is robust, some challenges may arise.
Clogging Due to Precipitation
The formation of insoluble byproducts, such as ammonium salts, can lead to clogging of the microreactor channels.[14] This is a common issue in flow chemistry.[14][15]
-
Mitigation Strategies:
-
Solvent Choice: Ensure all starting materials and intermediates are fully soluble in the chosen solvent at the reaction temperature. A solvent screen may be necessary for new substrates.[15]
-
Concentration: Operating at lower concentrations can help to keep all species in solution.
-
Temperature Profile: A temperature gradient along the reactor can sometimes prevent precipitation at certain points.
-
Reactor Design: Using reactors with larger channel diameters can reduce the risk of clogging.
-
Ultrasonication: Applying ultrasound to the reactor can help to break up any solid particles that form.[14]
-
Reaction Optimization
-
Temperature: Higher temperatures generally accelerate the reaction rate, allowing for shorter residence times. However, excessively high temperatures may lead to degradation of the product. The optimal temperature should be determined for each new set of substrates.[16][17]
-
Residence Time: The residence time is a critical parameter that directly influences conversion and yield.[18] It can be easily adjusted by changing the flow rates of the pumps.[18] Optimization studies should be performed to find the balance between high conversion and minimizing potential side reactions.[16][19]
-
Stoichiometry: A slight excess of the amine is typically used to ensure complete consumption of the β-ketoester. The optimal stoichiometry may vary depending on the reactivity of the specific substrates.
Conclusion
The one-step continuous flow synthesis of pyrrole-3-carboxylic acid derivatives represents a significant advancement over traditional batch methods.[1][7] Its efficiency, safety, and scalability make it an ideal platform for the rapid generation of compound libraries for drug discovery and for the process development of pharmaceutical intermediates. By understanding the principles of flow chemistry and implementing the robust protocol described herein, researchers can significantly accelerate their research and development efforts in this important area of medicinal chemistry.
References
-
Herath, A.; Cosford, N. D. P. One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. Organic Letters, 2010, 12(22), 5182–5185. [Link]
-
SciSpace. One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Bu. [Link]
-
Council on Undergraduate Research (CUR). Continuous Flow Synthesis of Polyfunctionalized Pyrroles. [Link]
-
PubMed. One-step Continuous Flow Synthesis of Highly Substituted pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of Tert-Butyl Esters. [Link]
-
ResearchGate. One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. [Link]
-
UR Scholarship Repository. Continuous Flow Synthesis of Polysubstituted Pyrroles. [Link]
-
ACS Publications. One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. [Link]
-
Taylor & Francis Online. Sustainable optimization of pharmaceutical synthesis: applications and benefits of continuous flow chemistry. [Link]
-
ResearchGate. Main advantages of flow chemistry on the drug discovery and development pipeline. [Link]
-
UR Scholarship Repository. The Continuous Flow Synthesis of Polyfunctionalized Pyrroles. [Link]
-
PubMed. Recent advances in continuous flow synthesis of heterocycles. [Link]
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RGM College Of Engineering and Technology. Paal–Knorr synthesis of pyrroles. [Link]
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Chemical Science (RSC Publishing). Continuous flow synthesis enabling reaction discovery. [Link]
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Contract Pharma. Technical Advantages of Continuous Flow Chemical Synthesis. [Link]
-
Chemical Science Blog. Unclogging the problems of flow chemistry. [Link]
-
National Institutes of Health. One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters. [Link]
-
ACS Publications. Continuous Flow Chemistry with Solids: A Review. [Link]
-
ResearchGate. Optimization of flow rates, residence time and temperature for... [Link]
-
MDPI. Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. [Link]
-
Stoli Chem. How residence time affects product quality in flow chemistry. [Link]
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Using 4-Methyl-1h-pyrrole-3-carboxylic acid in solid-phase organic synthesis
An Application Guide to the Solid-Phase Synthesis of 4-Methyl-1H-pyrrole-3-carboxylic Acid Derivatives
Abstract
Pyrrole derivatives are a cornerstone of medicinal chemistry, forming the structural basis of numerous biologically active compounds.[1][2] 4-Methyl-1H-pyrrole-3-carboxylic acid is a versatile building block for creating diverse molecular libraries. This guide provides an in-depth technical overview and detailed protocols for the effective use of this scaffold in solid-phase organic synthesis (SPOS). We will explore the critical aspects of resin and linker selection, immobilization strategies, on-resin chemical modifications, and final product cleavage. The methodologies presented herein are designed to be robust and adaptable, enabling researchers in drug discovery and chemical biology to streamline the synthesis of novel pyrrole-based compounds.
Introduction to the Scaffold and Strategy
Solid-phase organic synthesis (SPOS) offers a paramount advantage over traditional solution-phase chemistry for library generation by simplifying purification to a mere filtration and washing process, thereby enabling the use of excess reagents to drive reactions to completion.[3][4] The core strategy involves covalently attaching a starting material to an insoluble polymer support, performing a sequence of chemical transformations on the bound molecule, and finally cleaving the desired product from the support.[4]
4-Methyl-1H-pyrrole-3-carboxylic acid presents a unique set of opportunities and challenges for SPOS. Its carboxylic acid moiety serves as a reliable anchor point for immobilization, while the N-H position and the aromatic ring itself offer sites for subsequent diversification. However, the inherent reactivity of the pyrrole ring—specifically the acidity of the N-H proton (pKa ≈ 17.5) and its susceptibility to electrophilic attack—necessitates careful consideration of reaction conditions to avoid unwanted side reactions.[5] This guide provides the necessary framework to navigate these challenges effectively.
Foundational Choices: Resin and Linker Selection
The success of any solid-phase synthesis hinges on the selection of an appropriate resin and linker. The linker connects the molecule to the solid support and dictates the conditions required for its final release.[6] For anchoring a carboxylic acid, the choice of linker is determined by the desired acid lability of the final cleavage step.
Key Resins for Carboxylic Acid Immobilization
Two linkers are particularly well-suited for the immobilization of 4-Methyl-1H-pyrrole-3-carboxylic acid:
-
Wang Resin: This is a p-alkoxybenzyl alcohol-functionalized polystyrene resin.[6][7] The pyrrole is attached via an ester bond, which is stable to a wide range of non-acidic reaction conditions. Cleavage requires strong acid, typically a high concentration of trifluoroacetic acid (TFA).[6] This makes it a robust choice for multi-step syntheses where intermediates must withstand various reagents.
-
2-Chlorotrityl Chloride (2-CTC) Resin: This resin is highly acid-sensitive due to the stability of the trityl cation formed during cleavage.[8] This allows for the release of the final product under very mild acidic conditions (e.g., 1-5% TFA in Dichloromethane), preserving acid-sensitive functional groups in the final molecule.[7] This is the preferred choice for synthesizing protected peptide fragments or other sensitive compounds.
| Feature | Wang Resin | 2-Chlorotrityl (2-CTC) Resin |
| Linkage Type | Benzyl Ester | Trityl Ester |
| Cleavage Condition | Strong Acid (e.g., 95% TFA) | Mild Acid (e.g., 1-5% TFA in DCM) |
| Key Advantage | High stability to diverse reaction conditions | Mild cleavage preserves sensitive groups |
| Primary Use Case | Robust, multi-step synthesis of stable molecules | Synthesis of acid-sensitive compounds |
Core Experimental Protocols
The following section provides detailed, step-by-step protocols for the key stages of the synthesis. All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Workflow Diagram: General SPOS Process
Caption: General workflow for solid-phase synthesis using the pyrrole scaffold.
Protocol 1: Immobilization on 2-Chlorotrityl Chloride (2-CTC) Resin
This protocol is recommended for maximizing yield and preserving sensitive functionalities due to its mild cleavage conditions.
-
Resin Swelling: Place 2-CTC resin (1.0 g, ~1.2 mmol/g loading) in a fritted reaction vessel. Swell the resin in anhydrous Dichloromethane (DCM, 10 mL) for 30 minutes with gentle agitation. Drain the solvent.
-
Loading Solution: In a separate flask, dissolve 4-Methyl-1H-pyrrole-3-carboxylic acid (2 equivalents relative to resin loading, ~2.4 mmol, 300 mg) in anhydrous DCM (8 mL). Add N,N-Diisopropylethylamine (DIPEA) (4 equivalents, ~4.8 mmol, 0.84 mL).
-
Coupling Reaction: Add the loading solution to the swollen resin. Agitate the mixture at room temperature for 2-4 hours.
-
Capping: Drain the reaction mixture. To cap any unreacted chlorotrityl sites, add a solution of DCM/Methanol/DIPEA (80:15:5 v/v/v, 10 mL) and agitate for 30 minutes.
-
Washing: Drain the capping solution. Wash the resin sequentially with DCM (3 x 10 mL), N,N-Dimethylformamide (DMF) (3 x 10 mL), Methanol (3 x 10 mL), and finally DCM (3 x 10 mL).
-
Drying: Dry the resin under high vacuum to a constant weight. The loading efficiency can be determined gravimetrically.
Protocol 2: On-Resin N-Alkylation
This protocol demonstrates a common diversification strategy at the N1 position of the pyrrole ring.
-
Resin Preparation: Place the dried, pyrrole-loaded resin (from Protocol 1) in a reaction vessel and swell in anhydrous DMF (10 mL) for 30 minutes.
-
Deprotonation: Drain the DMF. Add a solution of Sodium Hydride (NaH, 5 equivalents) in anhydrous DMF (10 mL). Caution: NaH is highly reactive; handle with extreme care. Agitate the slurry for 30 minutes at room temperature.
-
Alkylation: Add the desired alkylating agent (e.g., Benzyl bromide, 5 equivalents) to the reaction vessel. Agitate at room temperature for 6-12 hours. Monitor the reaction progress by taking a small aliquot of resin, cleaving it, and analyzing the product via LC-MS.
-
Quenching & Washing: Carefully quench any excess NaH by the slow addition of Methanol. Drain the solvent and wash the resin thoroughly with DMF (3 x 10 mL), Water/DMF (1:1) (2 x 10 mL), DMF (3 x 10 mL), DCM (3 x 10 mL), and Methanol (3 x 10 mL).
-
Drying: Dry the resin under high vacuum.
Caption: Reaction scheme for on-resin N-alkylation of the pyrrole scaffold.
Protocol 3: Cleavage from 2-CTC Resin and Product Isolation
This protocol utilizes mild conditions to release the final product.
-
Resin Preparation: Swell the final, dried resin in DCM (10 mL) for 20 minutes.
-
Cleavage: Drain the DCM. Add a cleavage cocktail of 2% TFA in DCM (10 mL). Agitate gently for 30 minutes. Drain the solution into a collection flask containing a small amount of pyridine (~0.5 mL) to neutralize the TFA. Repeat the cleavage step one more time.
-
Resin Washing: Wash the cleaved resin with DCM (2 x 5 mL) and combine the filtrates.
-
Product Isolation: Concentrate the combined filtrates under reduced pressure. The crude product will remain.
-
Purification: If necessary, purify the crude product by trituration with cold diethyl ether or by flash chromatography to yield the final, pure compound.
-
Characterization: Confirm the identity and purity of the final product using LC-MS and NMR spectroscopy.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Loading on Resin | 1. Incomplete activation of carboxylic acid.2. Insufficient reaction time.3. Steric hindrance. | 1. Use a more powerful coupling agent (e.g., HATU/DIPEA for Wang resin).2. Increase reaction time to 12-24 hours.3. Ensure anhydrous conditions are strictly maintained. |
| Incomplete On-Resin Reaction | 1. Insufficient excess of reagent.2. Poor resin swelling in the chosen solvent.3. Ineffective base for deprotonation (N-alkylation). | 1. Increase the equivalents of reagent and coupling agents to 5-10 eq.2. Test different solvents (e.g., NMP, Toluene) for better swelling.3. Use a stronger, non-nucleophilic base like DBU or LiHMDS. |
| Product Degradation during Cleavage | 1. Cleavage conditions are too harsh.2. Re-attachment of cleaved product to resin.3. Cationic species causing side reactions. | 1. For 2-CTC resin, reduce TFA concentration or cleavage time.2. Use a cleavage cocktail containing scavengers like Triisopropylsilane (TIS) (e.g., TFA/TIS/H₂O 95:2.5:2.5).[1] |
| Multiple Products Observed | 1. Acylation/alkylation at the pyrrole ring C2 or C5 positions.2. Incomplete capping of the resin. | 1. Consider protecting the N-H group (e.g., with Boc) before loading if ring substitution is a major issue.2. Ensure the capping step is performed thoroughly after initial loading. |
Conclusion
4-Methyl-1H-pyrrole-3-carboxylic acid is a highly tractable scaffold for solid-phase organic synthesis. By making informed choices regarding resin selection and carefully controlling reaction conditions, particularly during N-H functionalization, researchers can efficiently generate large libraries of diverse pyrrole derivatives. The protocols detailed in this guide provide a validated starting point for leveraging this valuable building block in medicinal chemistry and drug discovery programs, accelerating the path to identifying novel bioactive compounds.[1][2]
References
- Lee, S., et al. (2025). Solid-Phase Synthesis of a Pyrrole Library and Identification of Bioactive Compounds. National Institutes of Health.
- Albericio, F., et al. (2018). Solid-Phase Synthesis of Pyrrole Derivatives through a Multicomponent Reaction Involving Lys-Containing Peptides. PubMed.
- Combinatorial Chemistry Review. (2020). Carboxylic Acid Linkers - Solid Phase Synthesis.
- Isidro-Llobet, A., et al. (2025). Guide for Resin and Linker Selection in Solid-Phase Peptide Synthesis. ResearchGate.
- Lee, S., et al. (2025). Solid-phase synthesis of a pyrrole library and identification of bioactive compounds. National Institutes of Health.
- Biosynth. Guide to Resins and Linkers in SPPS.
- Fields, G.B. (2005). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Humana Press.
- Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies.
- Wikipedia. Pyrrole.
- Kumar, R., et al. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances.
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- 8. biosynth.com [biosynth.com]
Application Notes & Protocols: Leveraging 4-Methyl-1H-pyrrole-3-carboxylic Acid in the Design of Novel Anticancer Therapeutics
These application notes serve as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals. The focus is on the strategic application of the 4-methyl-1H-pyrrole-3-carboxylic acid scaffold and its derivatives in the design and evaluation of next-generation anticancer agents. This document provides not only detailed experimental protocols but also the scientific rationale behind the methodologies, ensuring a deep understanding of the drug discovery workflow.
Part 1: The Strategic Importance of the Pyrrole-3-Carboxamide Scaffold in Oncology
The pyrrole ring is a privileged N-heterocyclic motif that forms the core of numerous natural products and synthetic molecules with significant biological activity.[1][2] Within the vast chemical space of pyrrole derivatives, the 4-methyl-1H-pyrrole-3-carboxylic acid and its corresponding carboxamide analogs have emerged as a particularly fruitful scaffold for the development of targeted anticancer therapies.[3][4][5]
The utility of this scaffold is exemplified by the multi-kinase inhibitor Sunitinib, a successful therapeutic agent used in the treatment of renal cell carcinoma and other malignancies.[6][7] The structural rigidity of the pyrrole ring, combined with the specific vectoral arrangement of its substituents, allows for precise interactions with the active sites of various oncogenic proteins. The carboxylic acid or carboxamide moiety at the 3-position frequently serves as a key hydrogen bond donor/acceptor, anchoring the molecule within the target's binding pocket. The methyl group at the 4-position can contribute to favorable hydrophobic interactions and influence the overall conformation of the molecule.
Derivatives of this core structure have been extensively explored as inhibitors of several key cancer-related targets:
-
Protein Kinases: This is the most prominent target class for pyrrole-3-carboxamides. By modifying substituents on the pyrrole ring, researchers have developed potent inhibitors of Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), Janus Kinase 2 (JAK2), FMS-like Tyrosine Kinase 3 (FLT3), and Cyclin-Dependent Kinases (CDKs).[4][8][9][10]
-
Tubulin Polymerization: Certain pyrrole-based compounds interfere with microtubule dynamics, leading to mitotic catastrophe and apoptotic cell death in rapidly dividing cancer cells.[11][12][13]
-
Epigenetic Targets: The enhancer of zeste homolog 2 (EZH2), a histone methyltransferase often dysregulated in cancer, has been successfully targeted by novel pyrrole-3-carboxamide derivatives.[3]
This versatility makes the 4-methyl-1H-pyrrole-3-carboxylic acid scaffold an ideal starting point for fragment-based and structure-based drug design campaigns aimed at discovering novel anticancer agents with improved efficacy and selectivity.
Part 2: Design and Synthesis of Pyrrole-Based Anticancer Agents
The rational design of novel anticancer agents based on the 4-methyl-1H-pyrrole-3-carboxylic acid scaffold often begins with computational modeling to predict binding affinities and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[14][15][16] Molecular docking studies against known protein targets, such as the ATP-binding site of kinases, can guide the selection of substituents to be incorporated into the core structure.[9]
General Synthetic Strategy: Amide Coupling
A common and versatile method for generating a library of candidate compounds is the amide coupling of 4-methyl-1H-pyrrole-3-carboxylic acid with a diverse range of primary or secondary amines. This approach allows for the systematic exploration of the chemical space around the core scaffold.
Protocol 2.1: Synthesis of 4-Methyl-N-aryl-1H-pyrrole-3-carboxamide Derivatives
This protocol describes a general procedure for the synthesis of a representative N-aryl pyrrole-3-carboxamide derivative.
Materials:
-
4-Methyl-1H-pyrrole-3-carboxylic acid
-
Substituted aniline (e.g., 4-chloroaniline)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-methyl-1H-pyrrole-3-carboxylic acid (1.0 eq) in anhydrous DMF, add HOBt (1.2 eq) and EDC (1.2 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the substituted aniline (1.0 eq) followed by the dropwise addition of DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and EtOAc) to afford the desired 4-methyl-N-aryl-1H-pyrrole-3-carboxamide derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Causality Behind Experimental Choices:
-
EDC/HOBt: This coupling reagent system is widely used to activate the carboxylic acid for efficient amide bond formation while minimizing side reactions and racemization (if chiral centers are present).
-
DIPEA: A non-nucleophilic base is used to neutralize the hydrochloride salt of EDC and the HOBt ester, driving the reaction to completion.
-
Aqueous Work-up: The washing steps are crucial to remove unreacted starting materials, coupling reagents, and DMF, simplifying the subsequent purification.
Part 3: In Vitro Evaluation of Anticancer Activity
Once a library of compounds has been synthesized, a tiered approach to in vitro testing is employed to identify promising lead candidates.
Primary Cytotoxicity Screening
The initial step is to assess the general cytotoxicity of the synthesized compounds against a panel of human cancer cell lines. The choice of cell lines should ideally represent different cancer types (e.g., breast, lung, colon, leukemia).[17][18]
Protocol 3.1.1: MTT/MTS Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)
-
Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Synthesized pyrrole derivatives (dissolved in DMSO to create stock solutions)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or acidified isopropanol)
-
96-well microplates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the synthesized compounds in complete growth medium from the DMSO stock solutions. The final DMSO concentration should be kept constant and low (e.g., <0.5%) across all wells.
-
Remove the old medium from the plates and add 100 µL of the medium containing the compounds at various concentrations (e.g., from 0.01 µM to 100 µM). Include wells with vehicle control (DMSO) and untreated cells.
-
Incubate the plates for 48-72 hours.
-
Add 10-20 µL of MTT or MTS reagent to each well and incubate for 2-4 hours.
-
If using MTT, add 100 µL of solubilization solution to each well and incubate until the formazan crystals are fully dissolved.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound using non-linear regression analysis.
Data Presentation:
| Compound ID | Target/Modification | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. A549 | IC₅₀ (µM) vs. HCT116 |
| Lead-01 | N-(4-chlorophenyl) | 5.2 | 7.8 | 6.1 |
| Lead-02 | N-(3,4-difluorophenyl) | 2.1 | 3.5 | 2.9 |
| Sunitinib | Reference | 3.8 | 5.1 | 4.5 |
Target Engagement and Mechanism of Action Studies
Compounds that exhibit potent cytotoxicity are further investigated to confirm their mechanism of action.
Protocol 3.2.1: In Vitro Kinase Inhibition Assay
For compounds designed as kinase inhibitors, their ability to inhibit the activity of the target kinase is directly measured.
Materials:
-
Recombinant purified target kinase (e.g., VEGFR-2, EGFR)
-
Kinase-specific substrate peptide
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Synthesized pyrrole derivatives
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
White, opaque 384-well plates
-
Plate reader capable of luminescence or time-resolved fluorescence resonance energy transfer (TR-FRET) detection
Procedure:
-
Add the kinase, substrate peptide, and serially diluted compound to the wells of the 384-well plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at room temperature for a specified period (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Incubate to allow the detection signal to develop.
-
Measure the signal (luminescence or TR-FRET) using a plate reader.
-
Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC₅₀ value.
Protocol 3.2.2: Cell Cycle Analysis by Flow Cytometry
This technique is used to determine if the compounds induce cell cycle arrest, a common mechanism for tubulin inhibitors and CDK inhibitors.
Materials:
-
Cancer cells treated with the compound of interest
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Ethanol (70%, ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with the compound at its IC₅₀ concentration for 24-48 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer. The DNA content of the cells will be proportional to the PI fluorescence intensity.
-
Deconvolute the resulting histograms to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
Visualization of Experimental Workflow:
Caption: High-level workflow for the synthesis and in vitro evaluation of pyrrole-based anticancer agents.
Part 4: In Vivo Efficacy Studies
Promising lead compounds with favorable in vitro profiles and acceptable preliminary toxicity are advanced to in vivo studies to assess their efficacy in a living organism. The most common models are subcutaneous xenografts in immunocompromised mice.
Protocol 4.1: Human Tumor Xenograft Model
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID mice)
-
Human cancer cells (e.g., A549, HCT116)
-
Matrigel (optional, to improve tumor take rate)
-
Lead compound formulated in a suitable vehicle (e.g., saline, PEG400/water)
-
Calipers
-
Animal balance
Procedure:
-
Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10⁶ cells in 100 µL of PBS, with or without Matrigel) into the flank of each mouse.
-
Monitor the mice regularly for tumor growth.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer the lead compound to the treatment group via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle only.
-
Measure tumor dimensions with calipers and body weight of the mice 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Length x Width²)/2.
-
Continue treatment for a specified period (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics, histology).
-
Evaluate the antitumor efficacy by comparing the tumor growth inhibition (TGI) in the treated group relative to the control group.
Visualization of Targeted Signaling Pathway:
Caption: Inhibition of Receptor Tyrosine Kinase (RTK) signaling by pyrrole-3-carboxamide derivatives.
Part 5: Conclusion and Future Directions
The 4-methyl-1H-pyrrole-3-carboxylic acid scaffold is a proven and versatile platform for the design of potent and selective anticancer agents. The protocols outlined in this guide provide a robust framework for the synthesis, in vitro characterization, and in vivo evaluation of novel derivatives. Future efforts in this area should focus on exploring novel substitutions on the pyrrole ring to enhance potency against resistant cancer phenotypes, improve pharmacokinetic properties, and develop dual-target inhibitors to overcome compensatory signaling pathways. The integration of advanced computational methods and novel biological assays will continue to accelerate the discovery of the next generation of pyrrole-based cancer therapeutics.
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Brasca, M. G., et al. Pyrrole-3-carboxamides as potent and selective JAK2 inhibitors. Bioorganic & Medicinal Chemistry Letters. 2014;24(17):4293-4299. [Link]
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Yadav, S., et al. Pyrrole-3-carboxamide derivatives against 60 different cancer cell lines. ResearchGate. [Link]
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Al-Ostath, R., et al. Design, synthesis, in silico and in vitro evaluation of pyrrole–indole hybrids as dual tubulin and aromatase inhibitors with potent anticancer activities. RSC Medicinal Chemistry. 2023;14(6):1111-1126. [Link]
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Antoci, M-C., et al. Exploring Pyrrolo-Fused Heterocycles as Promising Anticancer Agents: An Integrated Synthetic, Biological, and Computational Approach. International Journal of Molecular Sciences. 2023;24(13):10984. [Link]
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Fatahala, S., et al. A Promising Anti-Cancer and Anti-Oxidant Agents Based on the Pyrrole and Fused Pyrrole: Synthesis, Docking Studies and Biological Evaluation. Letters in Drug Design & Discovery. 2015;12(1):55-65. [Link]
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Al-Ostath, R., et al. Design, synthesis, in silico and in vitro evaluation of pyrrole–indole hybrids as dual tubulin and aromatase inhibitors with potent anticancer activities. RSC Medicinal Chemistry. 2023;14(6):1111-1126. [Link]
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Kumar, A., et al. Synthesis, biological evaluation, and in silico study of pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives. Archiv der Pharmazie. 2021;354(2):e2000267. [Link]
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Kumar, A., et al. Potential 2,4-dimethyl-1H-pyrrole-3-carboxamide bearing benzimidazole template: Design, synthesis, in vitro anticancer and in silico ADME study. Bioorganic & Medicinal Chemistry Letters. 2020;30(22):127560. [Link]
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T কাজল, K., et al. Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4-b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents. Molecules. 2016;21(11):1520. [Link]
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Gîrdan, M. A., et al. Reinvestigating Pyrrol-2-One-Based Compounds: From Antimicrobial Agents to Promising Antitumor Candidates. International Journal of Molecular Sciences. 2024;25(11):5910. [Link]
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Wang, F., et al. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. Journal of Medicinal Chemistry. 2018;61(4):1499-1518. [Link]
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Petri, G. L., et al. Bioactive pyrrole-based compounds with target selectivity. European Journal of Medicinal Chemistry. 2020;208:112783. [Link]
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van der Pijl, F., et al. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. ACS Medicinal Chemistry Letters. 2020;11(12):2477-2483. [Link]
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Singh, S., et al. Applications of Pyrrole and Pyridine-based Heterocycles in Cancer Diagnosis and Treatment. Current Organic Chemistry. 2024;28(10):834-857. [Link]
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Simova, S., et al. Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. Journal of Pharmacy & Pharmaceutical Sciences. 2022;25:24-40. [Link]
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Ivanov, I. Y., et al. 2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide. Molbank. 2024;2024(1):M1778. [Link]
-
Ibrahim, Z. N., et al. Drug Design, In Silico-Profiling of New Pyrrole Derivatives: Promising Anticancer Agents Against Acute Myeloid Leukemia. Al Mustansiriyah Journal of Pharmaceutical Sciences. 2024;24(3):252-263. [Link]
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Ibrahim, Z. N., et al. Drug Design, In Silico-Profiling of New Pyrrole Derivatives: Promising Anticancer Agents Against Acute Myeloid Leukemia. Semantic Scholar. [Link]
-
Hauk, D., et al. The Design, Synthesis, and Biological Activities of Pyrrole-Based Carboxamides: The Novel Tubulin Inhibitors Targeting the Colchicine-Binding Site. International Journal of Molecular Sciences. 2020;21(23):9250. [Link]
-
Kim, D., et al. Novel pyrrolo-quinoline derivatives as potent inhibitors for PI3-kinase related kinases. Bioorganic & Medicinal Chemistry Letters. 2004;14(5):1261-1264. [Link]
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Ghorab, M. M., et al. Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. Molecules. 2021;26(1):159. [Link]
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He, R., et al. 4-Quinolone-3-carboxylic acids as cell-permeable inhibitors of protein tyrosine phosphatase 1B. Bioorganic & Medicinal Chemistry. 2014;22(14):3742-3751. [Link]
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Bian, X., et al. Carboxylic acid metabolism in cancer: Mechanisms, microenvironment interactions, and therapeutic opportunities. Metabolism. 2025;162:156334. [Link]
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Kumar, R. S., et al. Methyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online. 2012;68(Pt 10):o2927. [Link]
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Tidwell, J. H., et al. 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents. Bioorganic & Medicinal Chemistry Letters. 2010;20(10):3047-3051. [Link]
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Application Notes & Protocols: Development of Antibacterial Agents from 4-Methyl-1H-pyrrole-3-carboxylic Acid
Abstract
The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation antibacterial agents. Pyrrole-based compounds represent a promising class of heterocycles, found in numerous natural products with potent biological activities.[1][2][3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging 4-Methyl-1H-pyrrole-3-carboxylic acid as a versatile starting scaffold. We present detailed synthetic protocols for creating diverse chemical libraries, robust methodologies for antibacterial screening, and a logical workflow for investigating the mechanism of action, with a focus on potential inhibition of bacterial DNA gyrase and topoisomerase IV.[5][6]
Introduction: The Rationale for the Pyrrole Scaffold
Nitrogen-containing heterocycles are cornerstones in medicinal chemistry, forming the core of many approved drugs.[2][7] The pyrrole ring, a five-membered aromatic heterocycle, is particularly significant. It is a key structural motif in natural products like marinopyrroles, which exhibit potent activity against methicillin-resistant Staphylococcus aureus (MRSA), and in various synthetic compounds with a broad spectrum of biological activities.[3][5]
The choice of 4-Methyl-1H-pyrrole-3-carboxylic acid as a foundational scaffold is strategic for several reasons:
-
Proven Bioactivity: The pyrrole core is a well-established pharmacophore in antimicrobial research.[5][8][9]
-
Synthetic Tractability: The scaffold possesses three key points for chemical modification: the N1-pyrrole nitrogen, the C3-carboxylic acid, and the C4-methyl group, allowing for the systematic generation of diverse derivatives to explore the chemical space.
-
Favorable Physicochemical Properties: The scaffold provides a rigid core that can be modified to tune properties like solubility, lipophilicity, and metabolic stability, which are critical for drug development.
This guide will walk through the essential stages of developing novel antibacterial candidates from this promising starting material.
Synthetic Strategies and Core Protocols
The primary strategy involves creating libraries of amides and esters from the carboxylic acid moiety and performing N-alkylation/arylation on the pyrrole nitrogen. These modifications allow for a rapid exploration of structure-activity relationships (SAR).
Workflow for Derivative Synthesis
Sources
- 1. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. WO2010013222A1 - Pyrrole carboxylic acid derivatives as antibacterial agents - Google Patents [patents.google.com]
- 7. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential [ouci.dntb.gov.ua]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
Application Notes & Protocols: Strategic Functionalization of 4-Methyl-1H-pyrrole-3-carboxylic acid
Introduction: Understanding the Reactivity Landscape
4-Methyl-1H-pyrrole-3-carboxylic acid is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its utility stems from the multiple reactive sites available for selective modification. A nuanced understanding of the electronic interplay between the pyrrole ring and its substituents is paramount for designing successful synthetic strategies.
The pyrrole core is an electron-rich aromatic system, inherently activated towards electrophilic attack. This reactivity is modulated by two key substituents:
-
C4-Methyl Group (-CH₃): An electron-donating group (EDG) that enhances the electron density of the ring through a positive inductive effect (+I), further activating it towards electrophilic substitution.
-
C3-Carboxylic Acid Group (-COOH): An electron-withdrawing group (EWG) that deactivates the ring through a negative mesomeric effect (-M).
This push-pull electronic configuration creates a specific reactivity map. Pyrroles preferentially undergo electrophilic substitution at the α-positions (C2 and C5). In this molecule, the C3-carboxylic acid deactivates the adjacent C2 position. Conversely, the C4-methyl group activates the adjacent C5 position. Consequently, the C5 position is the most nucleophilic and sterically accessible site for electrophilic aromatic substitution .
This guide provides a detailed exploration of the three primary avenues for functionalizing this scaffold:
-
Electrophilic Aromatic Substitution (EAS) at the C5 and C2 positions.
-
N-Functionalization of the pyrrole nitrogen.
-
Modification of the Carboxylic Acid moiety.
Each section explains the causality behind the chosen methodologies and provides detailed, field-proven protocols for researchers.
Part 1: Electrophilic Aromatic Substitution on the Pyrrole Ring
The high electron density of the pyrrole ring makes it susceptible to polymerization under strongly acidic conditions often employed in classical EAS reactions (e.g., Friedel-Crafts with AlCl₃). Therefore, milder reagents and carefully controlled conditions are essential for achieving selective C-H functionalization.
Halogenation: Introducing a Versatile Synthetic Handle
Halogenation at the C5 position introduces a key functional group for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). N-halosuccinimides (NXS) are the reagents of choice as they provide a source of electrophilic halogen under neutral or mildly acidic conditions, preventing ring degradation.
Causality of Experimental Choice: N-Bromosuccinimide (NBS) and N-Chlorosuccinimide (NCS) are preferred over diatomic halogens (Br₂/Cl₂) because they minimize the formation of acidic byproducts (HBr/HCl) that can catalyze pyrrole polymerization. The reaction proceeds via an electrophilic attack on the electron-rich C5 position.
Caption: Workflow for C5-Halogenation.
Protocol 1: Regioselective Bromination at C5
| Reagent | Molar Eq. | MW | Amount |
| 4-Methyl-1H-pyrrole-3-carboxylic acid | 1.0 | 139.14 g/mol | 1.39 g (10 mmol) |
| N-Bromosuccinimide (NBS) | 1.05 | 177.98 g/mol | 1.87 g (10.5 mmol) |
| Tetrahydrofuran (THF), anhydrous | - | - | 50 mL |
Step-by-Step Methodology:
-
To a 100 mL round-bottom flask under a nitrogen atmosphere, add 4-Methyl-1H-pyrrole-3-carboxylic acid and anhydrous THF. Stir until all solids are dissolved.
-
Cool the solution to 0 °C in an ice-water bath.
-
Add N-Bromosuccinimide (NBS) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Scientist's Note: Slow addition is critical to control the exothermic reaction and prevent the formation of di-substituted byproducts.
-
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, pour the reaction mixture into 100 mL of cold water.
-
The product will precipitate. Collect the solid by vacuum filtration, wash with cold water (2 x 20 mL), and dry under vacuum.
-
The crude product can be recrystallized from an ethanol/water mixture for higher purity.
Formylation: The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a reliable method for introducing a formyl (-CHO) group onto electron-rich aromatic rings. It uses a pre-formed Vilsmeier reagent (generated from phosphorus oxychloride and a formamide like DMF), which acts as a mild electrophile. This reaction is highly regioselective for the C5 position.[1][2]
Causality of Experimental Choice: The Vilsmeier reagent is a significantly weaker electrophile than those generated under Friedel-Crafts conditions, making it perfectly suited for the sensitive pyrrole ring. The reaction proceeds through electrophilic attack followed by hydrolysis of the resulting iminium salt during workup.
Caption: Vilsmeier-Haack Formylation at C5.
Protocol 2: Vilsmeier-Haack Formylation
| Reagent | Molar Eq. | MW | Amount |
| Dimethylformamide (DMF), anhydrous | 3.0 | 73.09 g/mol | 2.2 mL (30 mmol) |
| Phosphorus oxychloride (POCl₃) | 1.2 | 153.33 g/mol | 1.1 mL (12 mmol) |
| 4-Methyl-1H-pyrrole-3-carboxylic acid | 1.0 | 139.14 g/mol | 1.39 g (10 mmol) |
| 1,2-Dichloroethane (DCE), anhydrous | - | - | 30 mL |
Step-by-Step Methodology:
-
In a three-neck flask equipped with a dropping funnel and under a nitrogen atmosphere, cool anhydrous DMF to 0 °C.
-
Add POCl₃ dropwise to the DMF over 30 minutes. A solid may form. Stir the mixture at 0 °C for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.
-
Dissolve the 4-Methyl-1H-pyrrole-3-carboxylic acid in anhydrous DCE and add this solution dropwise to the Vilsmeier reagent at 0 °C.
-
After the addition is complete, allow the mixture to warm to room temperature, then heat to 60-70 °C for 2-4 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to 0 °C.
-
Carefully and slowly quench the reaction by adding 50 g of crushed ice, followed by the dropwise addition of 2 M NaOH solution until the pH is ~9-10 to hydrolyze the iminium intermediate.
-
Stir the mixture for 1 hour, then acidify with 2 M HCl to pH ~3-4 to precipitate the carboxylic acid product.[3]
-
Collect the solid by vacuum filtration, wash thoroughly with water, and dry to yield the desired product.
Part 2: N-Functionalization of the Pyrrole Ring
The N-H proton of the pyrrole ring is weakly acidic (pKa ≈ 17) and can be removed by a moderately strong base to form the pyrrolide anion. This anion is a potent nucleophile, readily reacting with various electrophiles.
N-Alkylation: Diversifying the Scaffold
N-alkylation is a straightforward method to introduce alkyl groups, which can modulate the steric and electronic properties of the molecule, influencing its biological activity and solubility.[4]
Causality of Experimental Choice: A base is required to deprotonate the pyrrole nitrogen. Sodium hydride (NaH) is a strong, non-nucleophilic base that provides irreversible deprotonation, driving the reaction to completion. Potassium carbonate (K₂CO₃) is a milder alternative suitable for more reactive alkylating agents. DMF is an excellent polar aprotic solvent for this Sₙ2 reaction.
Caption: General Scheme for N-Alkylation.
Protocol 3: N-Methylation with Iodomethane
| Reagent | Molar Eq. | MW | Amount |
| 4-Methyl-1H-pyrrole-3-carboxylic acid | 1.0 | 139.14 g/mol | 1.39 g (10 mmol) |
| Sodium Hydride (NaH), 60% in mineral oil | 2.2 | 24.00 g/mol | 0.88 g (22 mmol) |
| Iodomethane (MeI) | 2.2 | 141.94 g/mol | 1.37 mL (22 mmol) |
| Dimethylformamide (DMF), anhydrous | - | - | 40 mL |
Step-by-Step Methodology:
-
Scientist's Note: Two equivalents of base and electrophile are used. The first equivalent deprotonates the more acidic carboxylic acid, and the second deprotonates the pyrrole nitrogen.
-
Suspend NaH in anhydrous DMF in a flask under a nitrogen atmosphere and cool to 0 °C.
-
Dissolve the pyrrole starting material in anhydrous DMF and add it dropwise to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes, then at room temperature for 30 minutes until hydrogen evolution ceases.
-
Cool the mixture back to 0 °C and add Iodomethane dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours or until TLC indicates completion.
-
Carefully quench the reaction by slowly adding 50 mL of cold water.
-
Acidify the aqueous solution to pH ~3-4 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography or recrystallization.
Part 3: Modification of the Carboxylic Acid Group
The carboxylic acid at C3 is a robust and highly versatile functional handle. It can be converted into a wide array of derivatives, such as esters and amides, which are fundamental in drug discovery for tuning pharmacokinetics and pharmacodynamics.[5]
Esterification: Enhancing Lipophilicity
Fischer esterification provides a direct route to esters by reacting the carboxylic acid with an alcohol under acidic catalysis. This reaction is an equilibrium process.[6][7]
Causality of Experimental Choice: The reaction is driven to completion by using the alcohol as the solvent (a large excess) or by removing the water byproduct. A strong acid catalyst, like sulfuric acid, is required to protonate the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.
Caption: Fischer Esterification Protocol.
Protocol 4: Synthesis of Ethyl 4-methyl-1H-pyrrole-3-carboxylate
| Reagent | Molar Eq. | MW | Amount |
| 4-Methyl-1H-pyrrole-3-carboxylic acid | 1.0 | 139.14 g/mol | 5.0 g (35.9 mmol) |
| Ethanol, absolute | - | - | 100 mL |
| Sulfuric Acid (H₂SO₄), concentrated | catalytic | - | 1 mL |
Step-by-Step Methodology:
-
Suspend 4-Methyl-1H-pyrrole-3-carboxylic acid in absolute ethanol in a 250 mL round-bottom flask.
-
Carefully add concentrated sulfuric acid to the suspension.
-
Heat the mixture to reflux (approx. 78 °C) and maintain for 6-8 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Reduce the volume of the solvent by approximately 75% using a rotary evaporator.
-
Pour the concentrated mixture into 200 mL of ice-cold water and neutralize carefully with a saturated sodium bicarbonate solution until pH ~7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to afford the crude ester. Purify by silica gel chromatography if necessary.
Amide Coupling: Building Blocks for Bioactive Molecules
Direct conversion of carboxylic acids to amides requires activation to overcome the poor leaving group ability of the hydroxyl group. This is typically achieved by converting the acid to a more reactive species, such as an acid chloride, or by using peptide coupling reagents.[8][9]
Causality of Experimental Choice:
-
Method A (Acid Chloride): Thionyl chloride (SOCl₂) converts the carboxylic acid into a highly reactive acid chloride intermediate. This is a robust but can be incompatible with sensitive functional groups.[10]
-
Method B (Coupling Agents): Reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive like HOBt (Hydroxybenzotriazole) activate the carboxylic acid in situ, allowing for a one-pot reaction with an amine under mild conditions. This is often preferred for complex molecules.
Protocol 5A: Amide Synthesis via Acid Chloride
| Reagent | Molar Eq. | MW | Amount |
| 4-Methyl-1H-pyrrole-3-carboxylic acid | 1.0 | 139.14 g/mol | 1.39 g (10 mmol) |
| Thionyl Chloride (SOCl₂) | 1.5 | 118.97 g/mol | 1.1 mL (15 mmol) |
| Amine (R-NH₂) | 1.2 | - | 12 mmol |
| Triethylamine (TEA) | 2.5 | 101.19 g/mol | 3.5 mL (25 mmol) |
| Dichloromethane (DCM), anhydrous | - | - | 50 mL |
Step-by-Step Methodology:
-
Acid Chloride Formation: In a flask under nitrogen, suspend the carboxylic acid in anhydrous DCM (25 mL). Add thionyl chloride dropwise at room temperature. Heat the mixture to reflux for 2 hours. Cool to room temperature and concentrate under vacuum to remove excess SOCl₂.
-
Amide Formation: Re-dissolve the crude acid chloride in anhydrous DCM (25 mL) and cool to 0 °C. In a separate flask, dissolve the desired amine and triethylamine in DCM and add this solution dropwise to the acid chloride solution.
-
Stir at 0 °C for 30 minutes, then at room temperature for 2-4 hours.
-
Wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate to yield the amide.
Protocol 5B: Amide Synthesis via Coupling Agent (EDC)
| Reagent | Molar Eq. | MW | Amount |
| 4-Methyl-1H-pyrrole-3-carboxylic acid | 1.0 | 139.14 g/mol | 1.39 g (10 mmol) |
| Amine (R-NH₂) | 1.1 | - | 11 mmol |
| EDC·HCl | 1.2 | 191.70 g/mol | 2.30 g (12 mmol) |
| HOBt | 1.2 | 135.12 g/mol | 1.62 g (12 mmol) |
| Diisopropylethylamine (DIPEA) | 2.5 | 129.24 g/mol | 4.3 mL (25 mmol) |
| Dimethylformamide (DMF), anhydrous | - | - | 50 mL |
Step-by-Step Methodology:
-
Dissolve the carboxylic acid, amine, HOBt, and DIPEA in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC·HCl in one portion and stir the mixture at 0 °C for 30 minutes.
-
Allow the reaction to warm to room temperature and stir overnight (12-18 hours).
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Combine the organic layers, wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Summary of Functionalization Strategies
| Functionalization Type | Target Position | Reagents | Key Considerations |
| Halogenation | C5 | NBS, NCS in THF | Mild conditions to prevent polymerization. |
| Formylation | C5 | POCl₃, DMF | Requires aqueous workup to hydrolyze intermediate. |
| N-Alkylation | N1 | NaH or K₂CO₃, Alkyl Halide | Requires ≥2 eq. of base/alkyl halide due to acidic proton of COOH. |
| Esterification | C3-COOH | Alcohol, cat. H₂SO₄ | Equilibrium reaction; use excess alcohol or remove water. |
| Amidation | C3-COOH | SOCl₂ then Amine; or EDC/HOBt, Amine | Acid chloride method is robust; coupling agents are milder. |
References
-
Walter, H. (2008). New Carboxylic Acid Amides of the Pyrrole Series: Synthetic Routes and Biological Aspects. Zeitschrift für Naturforschung B, 63(3), 351-362. [Link]
-
Molbank. (2024). 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide. MDPI. [Link]
-
ResearchGate. (n.d.). Synthesis of 1-methyl-4-(trifluoromethyl)pyrrole-3-carboxylic acid [2-(1-fluoro-3-methylbutyl)phenyl]amide. [Link]
-
Movassaghi, M., & Schmidt, M. A. (2007). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. Organic Letters, 9(12), 2353–2356. [Link]
-
Kralj, A., et al. (2021). Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks. ACS Omega, 6(14), 9533–9543. [Link]
-
Kralj, A., et al. (2021). Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks. ACS Publications. [Link]
-
Chemical Science. (2020). Chemoselective pyrrole dance vs. C–H functionalization/aroylation of toluenes. Royal Society of Chemistry. [Link]
-
Potapov, A. S., & Shainyan, B. A. (2019). Decarboxylative Halogenation of Organic Compounds. Molecules, 24(16), 2956. [Link]
-
All about chemistry. (2018, August 6). 9 Electrophilic Substitution & Reduction of Pyrrole. YouTube. [Link]
-
Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]
-
Royal Society of Chemistry. (2017). Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or imidazole as catalysts. RSC Advances. [Link]
-
Royal Society of Chemistry. (2014). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances. [Link]
-
Molecules. (2011). A Mild and Facile One-Pot Synthesis of N-Methyl-3-Acyl-Pyrroles. MDPI. [Link]
-
Heterocyclic Chemistry. (2020, December 22). Pyrrole: Electrophilic Substitution Reactions Lecture 2. YouTube. [Link]
-
Menichincheri, M., et al. (2009). Regioselective halogenation of aminopyrimidinyl-pyrrole carboxylic acid derivatives. Tetrahedron. [Link]
-
ResearchGate. (n.d.). Regioselective halogenation of aminopyrimidinyl-pyrrole carboxylic acid derivatives. [Link]
-
Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-alkylation. [Link]
-
Michigan State University. (n.d.). Carboxylic Acid Reactivity. [Link]
-
Professor Dave Explains. (2019, July 29). 08.08 Esterification of Carboxylic Acids. YouTube. [Link]
-
Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions. [Link]
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Application Notes and Protocols for High-Throughput Screening of 4-Methyl-1H-pyrrole-3-carboxylic Acid Libraries
Introduction: The Pyrrole Scaffold as a Privileged Structure in Drug Discovery
The pyrrole ring is a fundamental heterocyclic motif frequently found in natural products and synthetic molecules with a wide array of biological activities.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it a "privileged scaffold" in medicinal chemistry. Pyrrole derivatives have demonstrated efficacy as anticancer, antibacterial, antiviral, and anti-inflammatory agents, as well as potent enzyme inhibitors.[2][3] The 4-methyl-1H-pyrrole-3-carboxylic acid core, in particular, offers a versatile starting point for the generation of diverse chemical libraries. The carboxylic acid moiety can act as a key pharmacophoric element, forming critical interactions with biological targets, while the pyrrole ring and its substituents can be modified to tune potency, selectivity, and pharmacokinetic properties.[4]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on conducting high-throughput screening (HTS) campaigns with libraries based on the 4-methyl-1H-pyrrole-3-carboxylic acid scaffold. We will delve into the causality behind experimental choices, from assay development and optimization to data analysis and robust hit validation, ensuring a self-validating and scientifically rigorous screening cascade.
Part 1: Assay Development and Primary Screening
The success of any HTS campaign hinges on the development of a robust and reliable assay. The choice between a biochemical and a cell-based primary assay depends on the biological question being addressed.[5] For this application note, we will focus on a biochemical assay targeting a hypothetical protein kinase, a common target class for pyrrole-based inhibitors.[1]
The Challenge of Carboxylic Acids in HTS
Libraries containing a high prevalence of carboxylic acids require special consideration. While the carboxylate group is often crucial for target binding, it can also lead to several challenges:
-
Promiscuous Inhibition: Carboxylic acids can be prone to non-specific inhibition mechanisms, such as compound aggregation, which can lead to a high rate of false positives.[6][7]
-
Solubility and Permeability: The pH-dependent solubility of carboxylic acids can affect their behavior in assay buffers.[8] Furthermore, the charged nature of the carboxylate can limit cell permeability, making follow-up in cell-based assays challenging.[9][10]
-
Assay Interference: The acidic nature of these compounds can interfere with certain assay technologies, particularly those sensitive to pH changes.
To mitigate these challenges, careful assay design and stringent counter-screening protocols are essential.
Protocol: Biochemical Kinase Assay Development
This protocol outlines the development of a fluorescence polarization (FP) based assay, a robust and common format for HTS.[11]
Objective: To develop a sensitive and reproducible FP assay to screen for inhibitors of "Kinase-X".
Materials:
-
Purified, active Kinase-X
-
Fluorescently labeled peptide substrate
-
ATP
-
Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35
-
Positive Control: A known kinase inhibitor (e.g., Staurosporine)
-
Negative Control: DMSO (vehicle)
-
384-well, low-volume, black assay plates
Procedure:
-
Reagent Optimization (Matrix Titration):
-
Kinase Titration: Perform a serial dilution of Kinase-X with a fixed, excess concentration of the fluorescent peptide substrate and ATP. Incubate for the desired reaction time (e.g., 60 minutes) and measure the FP signal. Determine the enzyme concentration that yields a robust signal window (the difference in polarization between the phosphorylated and non-phosphorylated peptide).
-
ATP Titration: Using the optimized Kinase-X concentration, perform a titration of ATP to determine the Kₘ (Michaelis constant). For an inhibitor screen, it is often advisable to use an ATP concentration at or near the Kₘ to facilitate the identification of competitive inhibitors.
-
-
Assay Miniaturization and Z'-Factor Determination:
-
Adapt the optimized assay conditions to a 384-well plate format with a final assay volume of 20 µL.
-
Prepare a plate with multiple wells (e.g., 16-24) of positive control (saturating concentration of Staurosporine) and negative control (DMSO).
-
Incubate the plate under the optimized reaction conditions and read the FP signal.
-
Calculate the Z'-factor to assess assay quality. The Z'-factor is a statistical parameter that measures the separation between the positive and negative control distributions.[12] A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[13]
-
Table 1: Assay Quality Control Metrics
| Parameter | Formula | Acceptance Criteria | Rationale |
| Z'-Factor | 1 - (3σpos + 3σneg) / |μpos - μneg| | ≥ 0.5 | Quantifies the separation band between positive and negative controls, indicating the robustness and reliability of the assay for hit identification.[12] |
| Signal Window | μneg / μpos | ≥ 2 | Ensures a sufficient dynamic range to distinguish active compounds from background noise. |
| CV (%) | (σ / μ) * 100 | < 10% | Measures the variability within control wells, ensuring plate-to-plate and day-to-day reproducibility. |
σ = standard deviation, μ = mean, pos = positive control, neg = negative control
Primary HTS Workflow
The following diagram illustrates the automated workflow for the primary screen.
Caption: A multi-step workflow for hit validation.
Protocol: Dose-Response Confirmation
Objective: To confirm the activity of primary hits and determine their potency (IC₅₀).
-
Compound Procurement: Obtain fresh, powdered samples of the primary hit compounds to rule out issues with the library sample.
-
Serial Dilution: Create a 10-point, 3-fold serial dilution series for each compound in DMSO.
-
Assay Performance: Test the compound series in the primary FP assay in triplicate.
-
Data Analysis: Plot the percentage inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol: Counter-Screen for Promiscuous Inhibitors
Objective: To identify and eliminate compounds that inhibit through a non-specific mechanism, such as aggregation. [6] Method: A common counter-screen involves re-running the assay in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). Aggregate-based inhibitors are often disrupted by detergents, leading to a significant reduction in their apparent activity. [14]
-
Assay Setup: Prepare two sets of assay plates with the confirmed hits at a concentration near their IC₅₀.
-
Detergent Addition: To one set of plates, add the standard assay buffer. To the second set, add assay buffer supplemented with 0.01% Triton X-100.
-
Assay Performance and Analysis: Run the assay and calculate the percentage inhibition for both conditions. Compounds whose potency is significantly reduced (e.g., >10-fold IC₅₀ shift) in the presence of detergent are flagged as potential promiscuous inhibitors and are typically deprioritized.
Orthogonal and Secondary Assays
-
Orthogonal Assay: To ensure the observed activity is not an artifact of the primary assay format, hits should be tested in an orthogonal assay that measures the same biological event through a different technology. [15]For a kinase FP assay, a suitable orthogonal assay would be a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) or a luminescence-based assay (e.g., ADP-Glo) that also measures kinase activity.
-
Secondary Cell-Based Assay: The ultimate goal is to identify compounds that are active in a cellular context. [16]A secondary assay in a relevant cell line is essential to confirm target engagement and measure cellular potency. This could involve, for example, a Western blot to measure the phosphorylation of a known downstream substrate of Kinase-X or a cell proliferation assay if the kinase is involved in cell growth. [3]
Conclusion
The high-throughput screening of a focused library, such as one based on the 4-methyl-1H-pyrrole-3-carboxylic acid scaffold, is a powerful strategy for identifying novel starting points for drug discovery. Success requires a deep understanding of the potential challenges associated with the chemical matter and the implementation of a rigorous, multi-step screening and validation cascade. By carefully designing the primary assay, incorporating specific counter-screens for promiscuous inhibitors, and confirming activity through orthogonal and cell-based secondary assays, researchers can significantly increase the quality of their hit list and the likelihood of downstream success. This structured approach ensures that resources are focused on the most promising compounds, accelerating the journey from hit to lead.
References
- Establishing assays and small molecule screening facilities for Drug discovery programs. (2011).
- A high-throughput platform to identify small-molecule inhibitors of CRISPR-Cas9. (n.d.). Cell.
- Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis. (n.d.).
- Biophysical Approaches to Small Molecule Discovery and Valid
- Hit Discovery & Confirmation for Early Drug Discovery. (n.d.). Sigma-Aldrich.
- Solid-phase synthesis of a pyrrole library and identification of bioactive compounds. (n.d.). Organic & Biomolecular Chemistry.
- Solid-Phase Synthesis of a Pyrrole Library and Identification of Bioactive Compounds. (2024). ACS Omega.
- Carboxylic Acid Fragment Library. (n.d.). Enamine.
- Phenotypic Screening of Chemical Libraries Enriched by Molecular Docking to Multiple Targets Selected from Glioblastoma Genomic D
- Toward performance-diverse small-molecule libraries for cell-based phenotypic screening using multiplexed high-dimensional profiling. (n.d.).
- Phenotypic Screening of Small Molecule Libraries by High Throughput Cell Imaging. (n.d.). Combinatorial Chemistry & High Throughput Screening.
- 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide. (2024). Molbank.
- Synthesis, characterization and biological activity of novel pyrrole compounds. (n.d.).
- Phenotypic Screening Libraries. (n.d.). Life Chemicals.
- Bioactive pyrrole-based compounds with target selectivity. (n.d.). European Journal of Medicinal Chemistry.
- Carboxylic Acid Bioisostere Fragment Library. (2024, November 11). Enamine.
- Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (n.d.). Molecules.
- High-throughput assays for promiscuous inhibitors. (n.d.).
- High-throughput Assays for Promiscuous Inhibitors. (n.d.).
- Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (n.d.). MDPI.
- Protocol for high-throughput screening of SARS-CoV-2 main protease inhibitors using a robust fluorescence polariz
- New Carboxylic Acid Amides of the Pyrrole Series: Synthetic Routes and Biological Aspects. (n.d.).
- A Comprehensive Review on Journey of Pyrrole Scaffold Against Multiple Therapeutic Targets. (n.d.). Anti-Cancer Agents in Medicinal Chemistry.
- Challenges of HTS in early-stage drug discovery. (n.d.). AXXAM.
- High-Throughput Screening. (n.d.). Enamine.
- Methyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate. (n.d.).
- On HTS: Z-factor. (2023, December 12).
- Challenges and solutions to ultra-high-throughput screening assay miniaturization: submicroliter fluid handling. (n.d.). Drug Discovery Today.
- High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. (n.d.). Antibiotics.
- 4-methyl-1H-pyrrole-3-carboxylic acid. (n.d.). Santa Cruz Biotechnology.
- High-throughput assays for promiscuous inhibitors. (n.d.). Scholars@UK.
- Methyl 4-methyl-1H-pyrrole-3-carboxyl
- Synthesis of 3-Methyl-1H-Pyrazole-4-Carboxylic Ester Derivatives and Biological Activity. (n.d.).
- Pyrrole: a resourceful small molecule in key medicinal hetero-arom
- Carboxylic Acid (Bio)Isosteres in Drug Design. (n.d.). ACS Medicinal Chemistry Letters.
- Investigation of Carboxylic Acid Isosteres and Prodrugs for Inhibition of the Human SIRT5 Lysine Deacylase Enzyme. (n.d.).
- Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements. (2024). Bioorganic & Medicinal Chemistry.
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Troubleshooting & Optimization
Technical Support Center: Optimizing Synthesis of 4-Methyl-1H-pyrrole-3-carboxylic Acid
Welcome to the technical support center for the synthesis of 4-Methyl-1H-pyrrole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have compiled this information to explain the causality behind experimental choices and to provide self-validating protocols.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of 4-Methyl-1H-pyrrole-3-carboxylic acid, presented in a question-and-answer format.
Issue 1: Low or No Yield of the Intermediate Ester (e.g., Ethyl 4-methyl-1H-pyrrole-3-carboxylate)
Question: I am attempting a Paal-Knorr synthesis to form the pyrrole ring, but I am getting a very low yield of my desired ethyl 4-methyl-1H-pyrrole-3-carboxylate. What could be the cause and how can I fix it?
Answer:
Low yields in the Paal-Knorr synthesis of a substituted pyrrole like this are common and can often be attributed to several factors related to the reaction conditions and starting materials.[1][2]
Potential Causes and Solutions:
-
Suboptimal Reaction Conditions: The Paal-Knorr reaction is sensitive to temperature and acidity.[1][3]
-
Temperature: While some Paal-Knorr reactions can proceed at room temperature, others require heating to overcome the activation energy for the cyclization step.[1][4] If you are running the reaction at room temperature, consider gently heating the reaction mixture. Conversely, excessively high temperatures can lead to side reactions and degradation of the product.[1] A gradual increase in temperature while monitoring the reaction by TLC is recommended.
-
Acidity: The reaction is typically acid-catalyzed, but the pH needs to be carefully controlled.[3] Weak acids like acetic acid are often used to accelerate the reaction.[3] If the conditions are too acidic (pH < 3), you may favor the formation of furan byproducts.[3] If you are using a strong acid, consider switching to a weaker one or using a smaller catalytic amount.
-
-
Poor Quality Starting Materials: The purity of your starting 1,4-dicarbonyl compound and the amine is crucial.[1] Impurities can lead to side reactions and a lower yield of the desired pyrrole.[1] Ensure your starting materials are of high purity, and consider purifying them if necessary.
-
Inefficient Water Removal: The Paal-Knorr synthesis involves a condensation reaction that produces water.[5] If water is not effectively removed from the reaction mixture, the equilibrium may shift back towards the starting materials, reducing the yield. While not always necessary, using a Dean-Stark apparatus or adding a dehydrating agent can sometimes improve yields.
-
Incorrect Stoichiometry: An excess of the amine is often used to drive the reaction to completion.[3] Ensure you are using an appropriate excess of the amine component.
To illustrate the overall workflow for the synthesis, consider the following diagram:
Caption: Overall workflow for the synthesis of 4-Methyl-1H-pyrrole-3-carboxylic acid.
Issue 2: Incomplete Ester Hydrolysis
Question: I have successfully synthesized the intermediate ester, but I am struggling with the final hydrolysis step to get the carboxylic acid. My reaction seems to stall, or I get a mixture of ester and acid. What should I do?
Answer:
Ester hydrolysis, also known as saponification when base-mediated, can sometimes be challenging, especially with heterocyclic compounds.[6] The choice of conditions (acidic vs. basic) and the reaction parameters are critical for driving the reaction to completion.
Potential Causes and Solutions:
-
Reversible Reaction (Acid-Catalyzed Hydrolysis): Hydrolysis under acidic conditions is a reversible process.[6][7] To favor the formation of the carboxylic acid, a large excess of water is required.[6][7] Ensure you are using a dilute aqueous acid solution (e.g., aqueous HCl or H2SO4) and consider increasing the reaction time or temperature.
-
Insufficient Base (Base-Mediated Hydrolysis): Basic hydrolysis is generally irreversible and often preferred for this reason.[6] However, if you are not using a sufficient excess of the base (e.g., NaOH, KOH, or LiOH), the reaction may not go to completion.[7] We recommend using at least 2-3 equivalents of the base.
-
Poor Solubility: The pyrrole ester may have limited solubility in a purely aqueous medium. This can be addressed by using a co-solvent system.[7] Common solvent mixtures include water/methanol, water/ethanol, or water/THF.[7] This creates a monophasic solution, allowing for better interaction between the ester and the hydrolyzing agent.
-
Steric Hindrance: While less of an issue for this specific molecule, steric hindrance around the ester group can slow down hydrolysis. In such cases, more forcing conditions like higher temperatures and longer reaction times may be necessary.
| Hydrolysis Condition | Advantages | Disadvantages | Typical Reagents |
| Acidic | Easier workup to the final acid. | Reversible reaction, may not go to completion.[6][7] | Dilute HCl or H2SO4 in water.[6] |
| Basic (Saponification) | Irreversible reaction, drives to completion.[6] | Forms the carboxylate salt, requiring an acidic workup to obtain the final product.[6] | NaOH, KOH, or LiOH in a water/alcohol or water/THF mixture.[7] |
Issue 3: Presence of Impurities in the Final Product
Question: After hydrolysis and workup, my final product, 4-Methyl-1H-pyrrole-3-carboxylic acid, is not pure. What are the likely impurities and how can I remove them?
Answer:
Impurities can arise from side reactions during the pyrrole synthesis or from an incomplete hydrolysis. The nature of the impurity will dictate the best purification method.
Potential Impurities and Purification Strategies:
-
Unreacted Starting Materials: If the initial Paal-Knorr reaction was incomplete, you might have residual 1,4-dicarbonyl compound or amine in your intermediate ester. These should ideally be removed before hydrolysis.
-
Unreacted Ester: If the hydrolysis was incomplete, your final product will be contaminated with the starting ester.
-
Purification: A simple acid-base extraction can be very effective here. Dissolve the crude product in an organic solvent and extract with a weak aqueous base (e.g., sodium bicarbonate solution). The carboxylic acid will be deprotonated to its salt and move to the aqueous layer, while the neutral ester remains in the organic layer. The layers can then be separated, and the aqueous layer acidified to precipitate the pure carboxylic acid.[8]
-
-
Side Products from Pyrrole Synthesis: Overly harsh conditions in the Paal-Knorr synthesis can lead to the formation of polymeric or colored byproducts.[2]
-
Purification: If the impurities are colored, treating a solution of your product with activated charcoal can be effective. For other byproducts, recrystallization from a suitable solvent or column chromatography may be necessary.[9]
-
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common issues in the synthesis.
Frequently Asked Questions (FAQs)
1. What is the most common synthetic route for 4-Methyl-1H-pyrrole-3-carboxylic acid?
While several methods exist for pyrrole synthesis, the Paal-Knorr synthesis is a straightforward and common approach for this type of substituted pyrrole.[2][5][10] It involves the condensation of a 1,4-dicarbonyl compound with a primary amine.[3] For your target molecule, this would typically involve reacting a suitable β-ketoester with an amino compound, followed by hydrolysis of the resulting pyrrole ester.
2. What are the critical reaction parameters to control during the Paal-Knorr synthesis step?
The most critical parameters are temperature and the choice and concentration of the acid catalyst.[1][3] The reaction often requires heating, but excessive heat can cause degradation.[1] A weak acid catalyst, such as acetic acid, is generally preferred to avoid the formation of furan byproducts which can occur under strongly acidic conditions.[3]
3. How do I monitor the progress of my reactions?
Thin-Layer Chromatography (TLC) is the most convenient method for monitoring both the pyrrole formation and the ester hydrolysis. By spotting the reaction mixture alongside the starting materials, you can visualize the consumption of reactants and the appearance of the product. For the hydrolysis step, you will see the spot for the ester disappear and a new, more polar spot for the carboxylic acid appear.
4. What are the best practices for isolating the final product?
After the hydrolysis and acidic workup, the carboxylic acid may precipitate out of the aqueous solution. It can then be collected by vacuum filtration.[11] If it does not precipitate, you will need to perform an extraction with an organic solvent like ethyl acetate. After extraction, the organic layers are combined, dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), filtered, and the solvent is removed under reduced pressure to yield the crude product.[9]
5. How can I confirm the identity and purity of my final product?
A combination of analytical techniques should be used:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the structure of the molecule by showing the expected signals for the protons and carbons in the pyrrole ring, the methyl group, and the carboxylic acid.
-
Mass Spectrometry (MS): This will confirm the molecular weight of your compound.
-
Melting Point: A sharp melting point close to the literature value indicates high purity.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 4-methyl-1H-pyrrole-3-carboxylate (Intermediate Ester)
This protocol is a representative Paal-Knorr type synthesis.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl 2-formyl-3-oxobutanoate (1 equivalent) and glacial acetic acid (as solvent and catalyst).
-
Addition of Amine: To the stirred solution, slowly add a solution of aqueous methylamine (1.1 equivalents).
-
Reaction: Heat the mixture to a gentle reflux (around 80-100 °C) and monitor the reaction by TLC until the starting dicarbonyl compound is consumed. This may take several hours.
-
Workup: Cool the reaction mixture to room temperature and pour it into a beaker containing ice water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash successively with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization if it is a solid.[9]
Protocol 2: Hydrolysis of Ethyl 4-methyl-1H-pyrrole-3-carboxylate to 4-Methyl-1H-pyrrole-3-carboxylic acid
This protocol uses basic hydrolysis (saponification).
-
Reaction Setup: In a round-bottom flask, dissolve the ethyl 4-methyl-1H-pyrrole-3-carboxylate (1 equivalent) in a mixture of methanol and water (e.g., a 2:1 ratio).
-
Addition of Base: Add sodium hydroxide (2-3 equivalents) to the solution.
-
Reaction: Heat the mixture to reflux and stir until the hydrolysis is complete, as monitored by TLC (disappearance of the starting ester spot). This can take from a few hours to overnight.
-
Solvent Removal: Cool the reaction mixture and remove the methanol under reduced pressure.
-
Acidification: Cool the remaining aqueous solution in an ice bath and acidify to a pH of ~3-4 by the slow addition of dilute hydrochloric acid. The carboxylic acid should precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration, wash it with cold water, and dry it under vacuum.[11]
-
Purification: If necessary, the product can be further purified by recrystallization.
References
-
Wikipedia. Knorr pyrrole synthesis. [Link]
-
BIOSYNCE. What are the challenges in the synthesis and application of pyrrole? [Link]
-
Herath, A., & Cosford, N. D. P. (2010). One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters. Organic letters, 12(22), 5182–5185. [Link]
-
Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. [Link]
-
Balakrishna, A., et al. (2018). Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology. [Link]
-
Ivanov, I. G., & Vasilev, A. A. (2024). 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide. Molbank, 2024(1), M1778. [Link]
-
Grokipedia. Paal–Knorr synthesis. [Link]
-
Saree, R., et al. (2007). A density functional theory study of the mechanism of the Paal–Knorr pyrrole synthesis. Journal of Molecular Structure: THEOCHEM, 806(1-3), 137-143. [Link]
-
D'Accolti, L., et al. (2022). Sustainable Synthesis of N-Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3-Hydroxy-2-pyrones and Amines. ACS Omega, 7(38), 34458–34466. [Link]
-
Suchetan, P. A., et al. (2014). Methyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 12), o1277. [Link]
-
Herath, A., & Cosford, N. D. P. (2010). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. ResearchGate. [Link]
-
Herath, A., & Cosford, N. D. P. (2010). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Bu. SciSpace. [Link]
-
Organic Chemistry Data. Ester to Acid - Common Conditions. [Link]
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Clark, J. (2015). Hydrolysing esters. Chemguide. [Link]
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University of Calgary. Ch20: Hydrolysis of Esters. [Link]
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ResearchGate. 58 questions with answers in PYRROLES | Science topic. [Link]
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Shabalin, D. A., Schmidt, E. Y., & Bagryanskaya, I. Y. (2018). Advances and challenges in the synthesis of pyrrole systems of a limited access. Chemistry of Heterocyclic Compounds, 54(1), 54-67. [Link]
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Organic Chemistry Portal. Pyrrole synthesis. [Link]
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Tran, B. M. (2019). Recent Advancements in Pyrrole Synthesis. Organic chemistry frontiers, 6(6), 849–885. [Link]
-
Ube, H., et al. (2021). Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks. Molecules, 26(7), 1937. [Link]
- Google Patents. WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester.
-
Syrris. One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Bu. [Link]
-
Sharma, V., & Kumar, V. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances, 5(20), 15233-15266. [Link]
-
Organic Syntheses Procedure. 1 H-Pyrrole-3-methanol, 1-methyl-α-propyl. [Link]
-
PubMed. One-step Continuous Flow Synthesis of Highly Substituted pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of Tert-Butyl Esters. [Link]
-
Reddit. Isolation of a Carboxylic acid : r/chemhelp. [Link]
-
Sci-Hub. Synthesis of 4-Hydroxy-1H-pyrrole-2,3-dicarboxylic Acids. [Link]
-
ResearchGate. Synthesis of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid. [Link]
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- 10. grokipedia.com [grokipedia.com]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of 4-Methyl-1H-pyrrole-3-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 4-Methyl-1H-pyrrole-3-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable heterocyclic building block. Our goal is to provide practical, evidence-based solutions to improve your reaction yields and product purity.
Frequently Asked Questions (FAQs)
This section addresses specific issues you may encounter during your experiments. The questions are organized by synthetic strategy and common procedural hurdles.
Part 1: Foundational Questions & Synthetic Strategy
Question 1: What are the most common synthetic routes for preparing 4-Methyl-1H-pyrrole-3-carboxylic acid, and what are the primary challenges associated with them?
Answer: The synthesis of substituted pyrroles like 4-Methyl-1H-pyrrole-3-carboxylic acid typically relies on classical heterocyclic chemistry methods. The three most relevant routes are the Paal-Knorr, Hantzsch, and Van Leusen syntheses. Each presents a unique set of challenges.
-
Paal-Knorr Synthesis: This involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine.[1][2] The main challenges are the availability and stability of the required 1,4-dicarbonyl precursor and the potential for side reactions, such as furan formation under acidic conditions.[1][2] The reaction conditions can also be harsh, requiring prolonged heating, which may not be suitable for sensitive substrates.[2]
-
Hantzsch Pyrrole Synthesis: This method involves the reaction of a β-ketoester with an α-haloketone and ammonia or a primary amine.[3][4] While versatile, the Hantzsch synthesis can suffer from low yields and the formation of multiple by-products.[3][4] A significant challenge is that the initial product is a pyrrole-3-carboxylate ester, which requires a subsequent hydrolysis step to yield the desired carboxylic acid. This hydrolysis can be difficult without degrading the pyrrole ring.
-
Van Leusen Pyrrole Synthesis: This route utilizes tosylmethyl isocyanide (TosMIC) as a C-N=C synthon, which reacts with a suitable Michael acceptor (an α,β-unsaturated ketone or ester).[5][6][7] The primary advantages are the mild reaction conditions and the availability of starting materials.[6] However, challenges include achieving good regioselectivity with certain substrates and potential side reactions related to the versatile reactivity of TosMIC.[5]
The choice of method often depends on the availability of starting materials and the scale of the reaction. For 4-Methyl-1H-pyrrole-3-carboxylic acid, a Hantzsch-type synthesis followed by hydrolysis is a common and practical approach.
Part 2: Troubleshooting Specific Syntheses
Question 2: I am attempting a Paal-Knorr synthesis and my yield is low, with a significant amount of a furan by-product. What is causing this and how can I fix it?
Answer: The formation of a furan by-product is a classic issue in the Paal-Knorr synthesis and is almost always related to the reaction's pH.[1] The mechanism for pyrrole formation involves the nucleophilic attack of an amine on the protonated carbonyls, while furan formation proceeds via enolization and attack by the enol oxygen.[8]
Causality:
-
Low pH (e.g., < 3): Strongly acidic conditions favor the protonation of the carbonyl oxygen. This makes the carbonyl carbon more electrophilic, but it also promotes the acid-catalyzed enolization of the second carbonyl group. The subsequent intramolecular attack by the enol oxygen leads to a hemiacetal intermediate that dehydrates to form the furan ring.[1][8]
-
Weakly Acidic to Neutral pH: These conditions strike a balance. There is enough acid to catalyze the reaction by protonating a carbonyl, but not so much that it shuts down the amine's nucleophilicity or overwhelmingly favors the furan pathway. The amine attack to form a hemiaminal, followed by cyclization, is the dominant pathway.[1][9]
Troubleshooting Steps:
-
Adjust pH: Avoid strong acids. Instead of using amine hydrochloride salts, use the free amine with a catalytic amount of a weak acid like acetic acid.[1]
-
Buffer the Reaction: If precise pH control is needed, consider using a buffer system.
-
Choice of Amine Source: Using ammonium acetate or ammonium hydroxide often provides the necessary ammonia source in a suitable pH range for pyrrole formation.[8]
| Condition | Primary Product | Mechanistic Rationale |
| pH < 3 | Furan | Favors enolization and intramolecular cyclization via hemiacetal intermediate.[1][8] |
| Neutral to Weakly Acidic | Pyrrole | Amine remains sufficiently nucleophilic to attack carbonyls, favoring the hemiaminal pathway.[1] |
Question 3: My Hantzsch synthesis of the ethyl ester of 4-methyl-1H-pyrrole-3-carboxylic acid is giving a low yield (<40%). How can I optimize this reaction?
Answer: Low yields in the Hantzsch pyrrole synthesis are a common complaint.[3][4] The issue often stems from inefficient reaction conditions or impurities in the starting materials.[10] Modern approaches have significantly improved yields, for example, by using continuous flow chemistry, but these principles can be applied to batch synthesis.[3][11]
Troubleshooting Steps:
-
Check Starting Material Quality: Impurities in your β-ketoester or α-haloketone can lead to numerous side reactions, complicating purification and reducing the yield of the desired product.[10] Ensure reagents are pure before starting.
-
Optimize the Base: A non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA) is often more effective than inorganic bases or triethylamine.[4] It efficiently scavenges the HBr generated during the reaction without competing in side reactions.
-
Increase Temperature: The Hantzsch reaction often requires significant thermal energy. While traditional methods use reflux in solvents like ethanol, higher temperatures can dramatically increase the reaction rate. In flow chemistry, temperatures up to 200°C in high-boiling solvents like DMF have been used successfully.[4] For a batch reaction, consider switching to a higher-boiling solvent if your reagents are stable. Caution: Conduct high-temperature reactions with appropriate safety measures (e.g., behind a blast shield).
-
Reagent Stoichiometry: Ensure the stoichiometry is correct. An excess of the β-ketoester is sometimes used to drive the reaction to completion.[4]
Question 4: I have successfully synthesized ethyl 4-methyl-1H-pyrrole-3-carboxylate. However, hydrolysis to the carboxylic acid using NaOH/EtOH is causing significant decomposition and a dark, tarry mixture. What's the best way to perform this hydrolysis?
Answer: This is a critical and often underestimated challenge. Pyrrole rings, especially those with electron-withdrawing groups, can be unstable under the harsh conditions of traditional ester saponification (strong base and high heat).[10] The electron-deficient nature of the ring makes it susceptible to nucleophilic attack and polymerization.
Causality:
-
Ring Instability: The pyrrole ring is aromatic but can be sensitive to strong acids and bases, particularly at elevated temperatures.[10]
-
Polymerization: Under harsh conditions, pyrroles can polymerize, leading to the intractable tars you are observing.
Troubleshooting & Recommended Protocol:
-
Milder Conditions: Avoid high temperatures. The hydrolysis can often be achieved at a lower temperature over a longer period.
-
Use of Aqueous Base: A simple solution of aqueous NaOH in a co-solvent like ethanol or methanol is standard. The key is controlling the temperature.
-
Protect from Air: Pyrroles can be sensitive to oxygen, especially under basic conditions. Running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative degradation.
Recommended Hydrolysis Protocol
A robust method involves careful temperature control and an inert atmosphere.
-
Setup: In a round-bottom flask equipped with a condenser and a magnetic stirrer, dissolve the ethyl 4-methyl-1H-pyrrole-3-carboxylate (1.0 eq) in absolute ethanol (approx. 10 mL per gram of ester).
-
Inert Atmosphere: Purge the system with nitrogen or argon for 10-15 minutes.
-
Base Addition: Add an aqueous solution of 10 M NaOH (3.0 eq).
-
Heating: Heat the reaction mixture to 90°C under the inert atmosphere and stir for 3-4 hours, monitoring the reaction by TLC.[12]
-
Work-up:
-
Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the ethanol.
-
Dilute the residue with water and cool in an ice bath.
-
Carefully acidify the aqueous solution to pH 3-4 with cold 4 M HCl. A precipitate should form.
-
Stir the cold suspension for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, wash with cold water, and air-dry.[12]
-
This method has been shown to be effective for the hydrolysis of similar pyrrole esters, providing the carboxylic acid in good yield.[12]
Visual & Procedural Guides
General Troubleshooting Workflow
This diagram outlines a logical sequence for diagnosing and resolving low-yield issues in your synthesis.
Caption: A systematic workflow for troubleshooting synthesis problems.
Paal-Knorr Synthesis: Pyrrole vs. Furan Formation
This diagram illustrates the mechanistic branch point that determines the final product based on reaction conditions.
Sources
- 1. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
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- 4. One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Van Leusen Reaction [organic-chemistry.org]
- 6. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 4-Methyl-1H-pyrrole-3-carboxylic Acid
Welcome to the technical support guide for the purification of 4-Methyl-1H-pyrrole-3-carboxylic acid. This document provides researchers, scientists, and drug development professionals with in-depth protocols, troubleshooting advice, and answers to frequently asked questions regarding the recrystallization of this key heterocyclic intermediate. Our approach is built on explaining the causal links behind experimental choices to empower you to adapt and optimize the process for your specific needs.
Section 1: Foundational Principles - Strategic Solvent Selection
The success of any recrystallization hinges on the selection of an appropriate solvent or solvent system.[1] The core principle is to identify a solvent in which 4-Methyl-1H-pyrrole-3-carboxylic acid is highly soluble at an elevated temperature but sparingly soluble at low temperatures.[1][2] The molecular structure—featuring a polar carboxylic acid group and a less-polar N-methylpyrrole ring—suggests that moderately polar solvents or binary solvent mixtures will be most effective.
The ideal solvent should also have a boiling point below the melting point of the compound to prevent "oiling out" and should not react with the compound. Impurities should either be insoluble in the hot solvent (allowing for removal by hot filtration) or remain soluble in the cold solvent (to be removed with the mother liquor).
Table 1: Candidate Solvents for Recrystallization
| Solvent System | Boiling Point (°C) | Rationale & Key Considerations |
| Ethanol (95%) | ~78 | Primary Choice. Good solvency for the polar carboxylic acid group when hot. The "like dissolves like" principle suggests alcohols are a strong starting point for carboxylic acids.[3] |
| Water | 100 | The compound may have some solubility in hot water due to the carboxylic acid, but the methyl-pyrrole backbone limits this. Often best used as an anti-solvent.[3] |
| Ethanol/Water | Variable | Versatile Binary System. Allows for fine-tuning of polarity. The compound is dissolved in a minimal amount of hot ethanol, and hot water is added as the anti-solvent to induce precipitation upon cooling.[4] |
| Ethyl Acetate | 77 | A moderately polar solvent that can be effective. Often used in a binary system with a non-polar anti-solvent. |
| Ethyl Acetate/Hexane | Variable | A common system where the compound is dissolved in hot ethyl acetate, and hexane is added to decrease solubility and promote crystallization.[3] |
Section 2: Detailed Experimental Protocols & Workflow
Adherence to a systematic protocol is crucial for reproducibility and high purity. Below are step-by-step guides for both single-solvent and two-solvent recrystallization methods.
Workflow Overview: The Recrystallization Process
Caption: A decision tree for troubleshooting common recrystallization issues.
Problem: No crystals form, even after cooling in an ice bath.
-
Probable Cause(s):
-
Recommended Solution(s):
-
Induce Nucleation: Scratch the inside of the flask just below the solvent line with a glass rod. The microscopic scratches provide a surface for crystallization to initiate. [4][5] 2. Seed the Solution: If you have a small crystal of the pure compound, add it to the solution to act as a template for crystal growth. [4][5] 3. Increase Concentration: Gently boil off a portion of the solvent to increase the solute concentration, then allow it to cool again. [5] 4. Re-evaluate Solvent: If crystals still do not form, the chosen solvent may be inappropriate. Recover your compound by evaporating all solvent and start over with a different solvent system.
-
Problem: The compound separates as an oily liquid instead of solid crystals.
-
Probable Cause(s):
-
The boiling point of the solvent is higher than the melting point of the compound. The solid is melting before it dissolves and then separating as a liquid.
-
The solution is too highly saturated, causing the compound to precipitate out of solution faster than it can form an ordered crystal lattice. [5] 3. The presence of certain impurities can inhibit crystallization and promote oiling.
-
-
Recommended Solution(s):
-
Reduce Saturation: Reheat the solution to dissolve the oil, then add a small amount of additional hot solvent. Allow this slightly more dilute solution to cool slowly.
-
Lower the Temperature: Try inducing crystallization at a lower temperature by cooling more slowly or adding a seed crystal before the solution becomes heavily supersaturated.
-
Change Solvent System: Select a solvent with a lower boiling point or use a solvent pair to modify the solvency properties.
-
Problem: The recovery of the purified compound is very low.
-
Probable Cause(s):
-
Excess solvent was used in the initial dissolution step, leaving a significant amount of the product in the mother liquor. [5] 2. Premature crystallization occurred during a hot filtration step, resulting in product loss on the filter paper.
-
The crystals were washed with solvent that was not sufficiently cold, re-dissolving some of the product.
-
-
Recommended Solution(s):
-
Optimize Solvent Volume: In future attempts, be meticulous about using the absolute minimum volume of hot solvent.
-
Recover from Mother Liquor: The filtrate (mother liquor) can be concentrated by boiling off some solvent to obtain a second, though likely less pure, crop of crystals.
-
Ensure Proper Washing: Always use ice-cold solvent for washing the collected crystals on the filter funnel.
-
Problem: The purified compound is still impure (e.g., off-color, broad melting point).
-
Probable Cause(s):
-
The cooling process was too rapid, causing impurities to become trapped within the crystal lattice instead of remaining in the mother liquor. [5] 2. The chosen solvent is not ideal because it has similar solubility profiles for both the compound and the impurity, leading to co-crystallization. [5]* Recommended Solution(s):
-
Slow Down Cooling: Always allow the solution to cool naturally to room temperature before placing it in an ice bath. This is the most critical step for achieving high purity. [2][5] 2. Perform a Second Recrystallization: Re-purify the material using the same or, for better results, a different solvent system that may have a different solubility profile for the persistent impurity. [5]
-
Section 4: Frequently Asked Questions (FAQs)
Q1: How do I determine if my compound is pure after one recrystallization? A1: Purity is typically assessed by two methods:
-
Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range (typically <2°C). Impurities tend to depress and broaden the melting point range. Compare your experimental value to the literature value.
-
Chromatographic Analysis: Thin-Layer Chromatography (TLC) is a quick method to check for impurities. A pure compound should ideally show a single spot.
Q2: Can I reuse the mother liquor to get more product? A2: Yes. The mother liquor contains dissolved product. By boiling off some of the solvent to re-concentrate the solution, you can often obtain a "second crop" of crystals upon cooling. Be aware that this second crop will likely be less pure than the first, as the concentration of impurities relative to the product is now higher.
Q3: Why is it important to use an Erlenmeyer flask instead of a beaker? A3: An Erlenmeyer flask's narrow neck helps to reduce solvent evaporation during boiling. It also minimizes the risk of the solution splashing out while swirling. The sloped sides are also more effective for recovering the solid product after filtration.
Q4: What should I do if my crystals are very fine, like powder? A4: The formation of very fine particles often indicates that crystallization occurred too rapidly. This can happen if the solution was cooled too quickly or was excessively supersaturated. While the purity may still be acceptable, for larger crystals, ensure a slower cooling rate in subsequent attempts.
References
- BenchChem. (n.d.). Technical Support Center: Purifying Fluorinated Carboxylic Acids by Recrystallization.
-
Li, J., et al. (2023). Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX. Molecules, 28(12), 4721. [Link]
-
Frontier, A. (2026). Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. UCLA Chemistry. [Link]
-
Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. [Link]
-
The Student Room. (2018). How to purify a carboxylic acid by recrystallisation?[Link]
-
ChemEd channel. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube. [Link]
-
Nasser, A. J. A., et al. (2011). Synthesis of some new pyrrole derivatives and their antimicrobial activity. Der Pharma Chemica, 3(4), 210-218. [Link]
-
University of Wisconsin-Madison. (n.d.). Recrystallization and Crystallization. [Link]
-
S. Naveen, et al. (2013). Methyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate. Acta Crystallographica Section E, 69(Pt 12), o1801. [Link]
-
Chemistry LibreTexts. (2023). Recrystallization. [Link]
-
VassarCollege. (2007). Organic Chemistry Lab: Recrystallization. YouTube. [Link]
-
Herath, A., & Cosford, N. D. P. (2010). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. Organic Letters, 12(22), 5182–5185. [Link]
Sources
Technical Support Center: Navigating the Scale-Up of 4-Methyl-1H-pyrrole-3-carboxylic Acid Production
Welcome to the technical support center dedicated to addressing the challenges encountered during the scale-up synthesis of 4-Methyl-1H-pyrrole-3-carboxylic acid. This guide is designed for researchers, process chemists, and drug development professionals who are transitioning this important synthesis from the laboratory bench to pilot or manufacturing scale. Our focus is on providing practical, causality-driven solutions to common and complex problems, ensuring process robustness, safety, and efficiency.
Section 1: Troubleshooting Guide
This section addresses specific, frequently encountered issues in a problem-and-solution format. We delve into the root causes of these challenges and provide actionable, field-proven strategies for resolution.
Question 1: My reaction mixture is turning dark brown or black, and a significant amount of insoluble tar is forming. What is causing this, and how can it be prevented?
Probable Cause: You are observing acid-catalyzed polymerization of the pyrrole ring. Pyrroles are electron-rich aromatic compounds that are highly susceptible to protonation under acidic conditions. This protonation disrupts the ring's aromaticity, creating a reactive electrophile that is readily attacked by a neutral pyrrole molecule, initiating a rapid chain reaction.[1][2] This process leads to the formation of insoluble, high-molecular-weight polymers, which manifest as the dark, tar-like substance you are observing.[1] This is arguably the most common failure mode in pyrrole chemistry, especially during scale-up where localized concentrations of acid and temperature gradients can be more pronounced.
Recommended Solutions:
-
Strategic N-Protection: The most effective and robust strategy is to protect the pyrrole nitrogen with an electron-withdrawing group, such as a p-toluenesulfonyl (tosyl) group. This modification significantly decreases the electron density of the pyrrole ring, rendering it far less susceptible to protonation and subsequent polymerization.[1] This allows for a much wider operational window for transformations requiring acidic conditions.
-
Strict Temperature Control: If N-protection is not feasible for your synthetic route, aggressive temperature control is critical. Before and during the addition of any acidic reagent, the reaction mixture should be cooled significantly (e.g., to -20 °C or even lower). This reduces the rate of the polymerization side reaction.
-
Controlled Reagent Addition: On a larger scale, the method of addition is paramount. Add acidic reagents slowly and sub-surface into a well-agitated vessel. This minimizes localized "hot spots" of high acid concentration that can initiate polymerization before the reagent is homogeneously dispersed.
-
Dilution: Increasing the solvent volume can help dissipate heat more effectively and keep reactive intermediates at a lower concentration, statistically reducing the rate of polymerization.
Question 2: I'm experiencing a critical loss of yield during the aqueous workup and isolation of the final carboxylic acid. What is the most effective purification strategy?
Probable Cause: The loss of product during workup is typically due to improper pH control and partitioning during liquid-liquid extractions. 4-Methyl-1H-pyrrole-3-carboxylic acid is an amphoteric molecule, but its acidic nature is key to its purification. If the pH of the aqueous phase is not sufficiently basic during the initial extraction, the product will not be fully deprotonated to its carboxylate salt form and will remain in the organic layer with neutral impurities. Conversely, if the pH is not acidic enough during the final precipitation step, the product will remain dissolved in the aqueous phase as the carboxylate salt.[3]
Recommended Solution: Acid-Base Extraction Workflow
This strategy leverages the acidic functionality of the target compound to efficiently separate it from non-acidic impurities.
-
Initial Dissolution: After quenching the reaction, dilute the mixture with an appropriate water-immiscible organic solvent (e.g., Ethyl Acetate, Methyl tert-Butyl Ether).
-
Basification and Extraction: Wash the organic layer with a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃). The carboxylic acid will be deprotonated to its sodium salt, which is highly soluble in the aqueous phase. Neutral and basic impurities will remain in the organic layer. Repeat this extraction 2-3 times to ensure complete transfer of the product.
-
Back-Wash (Optional but Recommended): Wash the combined basic aqueous extracts with a fresh portion of the organic solvent to remove any trapped neutral impurities.
-
Acidification and Precipitation: Cool the aqueous layer in an ice bath and slowly add a strong acid (e.g., 1M HCl) with vigorous stirring until the pH is approximately 2-3. The protonated carboxylic acid will become insoluble and precipitate out of the solution.
-
Isolation: The precipitated solid can be collected by filtration, washed with cold deionized water to remove inorganic salts, and then dried under vacuum.
This self-validating system ensures that only compounds with a carboxylic acid moiety are carried through the process, leading to a significant increase in purity and isolated yield.
dot
Caption: Purification workflow via acid-base extraction.
Question 3: My process involves a Vilsmeier-Haack formylation, and I'm concerned about thermal safety during scale-up. How can I mitigate the risk of a runaway reaction?
Probable Cause: The Vilsmeier-Haack reaction is notoriously exothermic. The hazard arises from two main sources: the initial formation of the Vilsmeier reagent (e.g., from POCl₃ and DMF), and the subsequent reaction of this reagent with the substrate. The Vilsmeier reagent itself can be thermally unstable, and the overall reaction mixture can have a low onset temperature for decomposition, leading to a rapid and dangerous increase in temperature and pressure.[4]
Recommended Solutions:
-
"Feed-Controlled" Strategy: Do not pre-form and isolate the Vilsmeier reagent. A safer and more scalable approach is to mix the substrate with the solvent (e.g., DMF) and then slowly feed the phosphorus oxychloride (POCl₃) into the reaction vessel.[4] This ensures the highly reactive Vilsmeier reagent is consumed as soon as it is formed, preventing its accumulation and dramatically reducing the risk of a thermal runaway. This transforms the reaction from a potentially dangerous batch process to a controlled, feed-limited one.
-
Reaction Calorimetry: Before any scale-up, perform a reaction calorimetry study (e.g., using an RC1 calorimeter). This will provide critical data on the heat of reaction, heat flow, and the thermal accumulation under your proposed process conditions.[5] This data is essential for accurate thermal modeling and ensuring that the cooling capacity of the pilot plant or manufacturing reactor is sufficient to handle the heat output.
-
Co-solvent Addition: The use of a co-solvent, such as dichloromethane, can help to moderate the reaction and create a more manageable heat flow profile.[5]
-
Emergency Quench Protocol: Always have a validated emergency quenching procedure in place. This typically involves a separate vessel with a suitable quenching agent that can be rapidly introduced to the reactor to halt the reaction in the event of a cooling failure or unexpected exotherm.
dot
Caption: Workflow for safe scale-up of exothermic reactions.
Section 2: Frequently Asked Questions (FAQs)
FAQ 1: What are the most common synthetic routes for 4-Methyl-1H-pyrrole-3-carboxylic acid, and what are their scale-up pros and cons?
There are several viable synthetic routes, each with distinct advantages and disadvantages for industrial production. The choice often depends on raw material cost, process safety, and desired purity.
| Synthetic Route | Description | Scale-Up Advantages | Scale-Up Challenges |
| Hantzsch Synthesis | Condensation of an α-haloketone, a β-ketoester, and an amine or ammonia.[6] | Convergent, builds complexity quickly. Can be adapted for one-pot or flow synthesis.[7] | Often gives low yields in batch processes. Generates stoichiometric salt waste. Can have chemoselectivity issues.[8] |
| Paal-Knorr Synthesis | Reaction of a 1,4-dicarbonyl compound with an amine or ammonia, typically under acidic conditions.[9][10] | Often high-yielding with simple starting materials. Atom economical (only water as a byproduct). | Requires access to the specific 1,4-dicarbonyl precursor. Risk of acid-catalyzed polymerization.[11] |
| van Leusen Reaction | Reaction of an α,β-unsaturated ketone or ester with Tosylmethyl isocyanide (TosMIC).[12] | Good for constructing highly substituted pyrroles. Tolerant of various functional groups. | TosMIC is relatively expensive and can be thermally sensitive. The reaction often requires a strong base like NaH.[13] |
FAQ 2: What are the critical process parameters (CPPs) to monitor during the scale-up?
CPPs are parameters that must be controlled within a predefined range to ensure the final product meets its quality attributes. For this synthesis, the key CPPs are:
| Critical Process Parameter | Impact on Quality/Yield | Monitoring Strategy |
| Temperature | Affects reaction rate, side product formation (especially polymerization), and exotherm control. | Calibrated temperature probes in the reactor; automated cooling/heating loops. |
| Reagent Addition Rate | Crucial for managing exotherms and avoiding high localized concentrations. | Calibrated dosing pumps with automated control systems. |
| Agitation Speed | Ensures homogeneity, efficient heat transfer, and consistent reaction kinetics. | Monitored via tachometer on the agitator motor; define agitation speed based on mixing studies. |
| pH during Workup | Directly controls the efficiency of product isolation and purification. | In-line or at-line pH probes during extraction and precipitation steps. |
FAQ 3: What analytical techniques are recommended for in-process control (IPC) and final product release?
-
In-Process Control (IPC):
-
TLC (Thin Layer Chromatography): A quick and simple method to qualitatively monitor the disappearance of starting materials and the appearance of the product.
-
HPLC (High-Performance Liquid Chromatography): Provides quantitative data on reaction conversion and the formation of impurities. Essential for making decisions on when to stop a reaction or proceed to the next step.
-
-
Final Product Release:
-
¹H and ¹³C NMR (Nuclear Magnetic Resonance): Confirms the chemical structure and identity of the final compound.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Confirms the molecular weight and provides a highly sensitive profile of purity.
-
DSC (Differential Scanning Calorimetry): Determines the melting point and provides information on polymorphic form.
-
Karl Fischer Titration: Quantifies the water content in the final product.
-
Section 3: Protocols
Protocol 1: General Procedure for N-Tosyl Protection of a Pyrrole Intermediate
This protocol describes a robust method for protecting the pyrrole nitrogen, significantly enhancing its stability in subsequent acidic reaction conditions.[1]
-
Setup: To a flame-dried, inerted (Nitrogen/Argon) reactor, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) and wash with anhydrous hexanes to remove the oil.
-
Solvent and Cooling: Add anhydrous THF to create a suspension of the NaH and cool the reactor to 0 °C using an ice bath.
-
Deprotonation: Slowly add a solution of the pyrrole starting material (1.0 eq.) in anhydrous THF to the NaH suspension.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete deprotonation.
-
Tosyl Chloride Addition: Cool the mixture back to 0 °C and add a solution of p-toluenesulfonyl chloride (TsCl, 1.1 eq.) in anhydrous THF dropwise.
-
Reaction Completion: Allow the reaction to warm to room temperature and stir until TLC or HPLC analysis indicates complete consumption of the starting material.
-
Quench and Workup: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Extract the product into an organic solvent, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure. The crude N-tosyl pyrrole can then be purified by recrystallization or chromatography.
References
- Maddocks, S., & O'Brien, P. (2010). A study of the effects of acid on the polymerisation of pyrrole, on the oxidative polymerisation of pyrrole and on polypyrrole.
- BenchChem. (2025). Pyrrole Synthesis Technical Support Center: Troubleshooting Regio- and Chemoselectivity. BenchChem.
- BenchChem. (2025). Preventing polymerization of pyrrole compounds under acidic conditions. BenchChem.
- Hawkins, S. C., & Ratcliffe, J. M. (2008). A study of the effects of acid on the polymerisation of pyrrole, on the oxidative polymerisation of pyrrole and on polypyrrole.
- Inzelt, G., & Horányi, G. (1990). Electropolymerization of Pyrrole and Electrochemical Study of Polypyrrole. 2. Influence of Acidity on the Formation of Polypyrro. American Chemical Society.
- BenchChem Technical Support Team. (2025). Troubleshooting common issues in Paal-Knorr pyrrole synthesis. BenchChem.
- Mettler Toledo. (n.d.). Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. Mettler Toledo.
- Al-Hartomy, O. A., et al. (2019). A Short Report on the Polymerization of Pyrrole and Its Copolymers by Sonochemical Synthesis of Fluorescent Carbon Dots. MDPI.
- BenchChem. (2025).
- Suchetan, P. A., et al. (n.d.). Methyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate.
- Reddit User Discussion. (2021). Having some troubles with a Vislmeier-Haack reaction. Reddit.
- Reddit User Discussion. (2025). Need Help in Pyrrole synthesis. Reddit.
- E. Jones, et al. (2002).
- BenchChem. (n.d.).
- Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Organic Chemistry Portal.
- Tzankova, D., et al. (2017). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Journal of Chemical Technology and Metallurgy.
- Molbank. (2024). 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide. MDPI.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. Pharmaguideline.
- Nasibullah, et al. (2018). A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles. Oriental Journal of Chemistry.
- Progress in Chemical and Biological Science. (n.d.). Recent Advances in the Green Synthesis of Poly Functionalized Pyrroles.
- Google Patents. (n.d.). Synthetic method of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester.
- Rajput, A. P., & Girase, P. D. (2011). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
- Google P
- ChemicalBook. (n.d.). 4-Methyl-1H-pyrrole-3-carboxylic acid methyl ester synthesis. ChemicalBook.
- Tzankova, D., et al. (2017). (PDF) Synthesis of pyrrole and substituted pyrroles (Review).
- Herath, A., & Cosford, N. D. (2010). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Bu. SciSpace.
- Herath, A., & Cosford, N. D. (2010). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters.
- ResearchGate. (n.d.). Scaled-up synthesis of pyrroles 4 aa and 4 ba.
- Santa Cruz Biotechnology. (n.d.). 4-methyl-1H-pyrrole-3-carboxylic acid. SCBT.
- Google Patents. (n.d.). EP0771790A1 - Process for preparing 1-substituted pyrrole-3-carboxylic acid derivatives.
- BenchChem. (2025). Technical Support Center: Scale-up Synthesis of 2,3,4,5-tetramethyl-1H-pyrrole. BenchChem.
- Google Patents. (2014). WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester.
- Google Patents. (n.d.). CN111269183A - Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative.
- Mittal, R., Kumar, A., & Awasthi, S. K. (2021). Practical scale up synthesis of carboxylic acids and their bioisosteres 5-substituted-1H-tetrazoles catalyzed by a graphene oxide-based solid acid carbocatalyst.
- Mittal, R., Kumar, A., & Awasthi, S. K. (2021).
- Organic Syntheses Procedure. (n.d.). 1 H-Pyrrole-3-methanol, 1-methyl-α-propyl. Organic Syntheses.
- Reddit User Discussion. (2019).
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Technical Support Center: Troubleshooting Low Conversion Rates in Pyrrole Synthesis
Welcome to the Technical Support Center for Pyrrole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for low conversion rates encountered during various pyrrole synthesis methodologies. As a Senior Application Scientist, my goal is to bridge the gap between theoretical knowledge and practical application, offering insights grounded in established chemical principles and extensive laboratory experience. This resource is structured to help you diagnose and resolve common issues, leading to improved yields and more efficient workflows.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions and provides initial guidance for troubleshooting your pyrrole synthesis.
Q1: My Paal-Knorr synthesis is giving a very low yield. What are the most likely causes?
Low yields in the Paal-Knorr synthesis often stem from a few critical factors: improper pH, suboptimal reaction conditions, impure starting materials, or the formation of side products. [1][2]Harsh acidic conditions (pH < 3), for instance, can favor the formation of furan derivatives over the desired pyrrole. [1]It's also crucial to ensure the purity of your 1,4-dicarbonyl compound and primary amine, as impurities can lead to undesired side reactions. [1] Q2: I'm observing a significant amount of dark, insoluble material in my reaction. What is it and how can I prevent it?
The formation of a dark, often black or brown, insoluble material is a common indicator of pyrrole polymerization. [3]Pyrroles are electron-rich aromatic compounds that are susceptible to acid-catalyzed polymerization. [3][4][5]This is particularly problematic under strongly acidic conditions where the pyrrole ring becomes protonated, initiating a chain reaction. [3][5]To prevent this, consider using milder reaction conditions, protecting the pyrrole nitrogen with an electron-withdrawing group, or minimizing the reaction time and temperature. [3] Q3: My Hantzsch pyrrole synthesis has a low yield, and I see multiple spots on my TLC plate. What's going on?
The Hantzsch synthesis, being a multi-component reaction, can be prone to side reactions, leading to a complex product mixture and low yields of the desired pyrrole. [6][7]Common issues include the self-condensation of the α-haloketone or its reaction with the amine in a simple substitution. [8]Another competing pathway is the Feist-Bénary furan synthesis. [7]To improve chemoselectivity, it is often beneficial to pre-form the enamine by reacting the β-ketoester and the primary amine before the slow addition of the α-haloketone. [8] Q4: Can solvent choice significantly impact the yield of my pyrrole synthesis?
Absolutely. The choice of solvent can influence reaction rates, selectivity, and even the course of the reaction. For instance, in the Paal-Knorr synthesis, while solvents like ethanol or acetic acid are common, solvent-free conditions or the use of ionic liquids have been shown to improve yields and reduce reaction times in some cases. [9][10]The polarity and boiling point of the solvent are critical parameters that can affect the solubility of reactants and the energy of the transition states. [2]
In-Depth Troubleshooting Guides
This section provides detailed troubleshooting strategies for specific pyrrole synthesis methods, focusing on the causality behind experimental choices.
Paal-Knorr Pyrrole Synthesis
The Paal-Knorr synthesis is a robust method for preparing substituted pyrroles from 1,4-dicarbonyl compounds and primary amines or ammonia. [11][12]However, achieving high yields requires careful control of reaction parameters.
Issue: Low or No Product Yield
Table 1: Troubleshooting Low Yields in Paal-Knorr Synthesis
| Potential Cause | Underlying Principle & Explanation | Recommended Solution |
| Harsh Reaction Conditions | Strongly acidic conditions (pH < 3) protonate the carbonyl oxygen, but can also lead to acid-catalyzed side reactions, such as furan formation or polymerization of the pyrrole product. [1][13] | Switch to a milder catalyst. Options include weak Brønsted acids (e.g., acetic acid), Lewis acids (e.g., Sc(OTf)₃, Bi(NO₃)₃), or heterogeneous catalysts (e.g., montmorillonite clay). [2][9] |
| Impure Starting Materials | Impurities in the 1,4-dicarbonyl compound or the amine can act as catalysts for side reactions or inhibit the desired reaction pathway. [1][14] | Purify starting materials before use. The 1,4-dicarbonyl can often be purified by distillation or recrystallization. [1]Use a high-purity amine. |
| Incomplete Reaction | The reaction may be too slow under the chosen conditions, especially with sterically hindered reactants or less reactive amines. [2] | Increase the reaction time and/or temperature. Monitor the reaction progress by TLC. Consider using microwave irradiation to accelerate the reaction. [9][15] |
| Product Instability | The synthesized pyrrole may be sensitive to the acidic conditions, leading to degradation or polymerization over time. [2][3] | Neutralize the reaction mixture promptly upon completion. Work up the reaction as soon as TLC indicates the consumption of starting material. |
Experimental Protocol: Optimization Trial for Paal-Knorr Synthesis
This protocol provides a starting point for optimizing your reaction conditions.
-
Reactant Preparation: Ensure the 1,4-dicarbonyl compound is pure. If necessary, purify by distillation or recrystallization. Use a fresh, high-purity primary amine. [1]2. Reaction Setup: In a clean, dry round-bottom flask, combine the 1,4-dicarbonyl compound (1.0 eq) and the primary amine (1.1 - 1.5 eq).
-
Solvent and Catalyst Addition: Add the chosen solvent (e.g., ethanol, acetic acid). Add a catalytic amount of a weak acid (e.g., acetic acid) or a Lewis acid (e.g., Sc(OTf)₃). [1]4. Reaction Conditions: Stir the reaction mixture at a moderate temperature (e.g., 60-80 °C) and monitor the progress by TLC. [1]5. Work-up and Purification: Once the reaction is complete, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer, filter, and concentrate. Purify the crude product by column chromatography. [1] Logical Workflow for Paal-Knorr Troubleshooting
Sources
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A study of the effects of acid on the polymerisation of pyrrole, on the oxidative polymerisation of pyrrole and on polypyrrole - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. grokipedia.com [grokipedia.com]
- 7. thieme-connect.com [thieme-connect.com]
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- 12. alfa-chemistry.com [alfa-chemistry.com]
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- 15. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 4-Methyl-1H-pyrrole-3-carboxylic Acid Esters
Here is the technical support center with troubleshooting guides and FAQs for the synthesis of 4-Methyl-1h-pyrrole-3-carboxylic acid esters.
Welcome to the technical support guide for the synthesis of 4-methyl-1H-pyrrole-3-carboxylic acid esters. This document is designed for researchers, chemists, and drug development professionals who are working with this important heterocyclic scaffold. Pyrrole derivatives are key components in numerous pharmaceuticals, including the blockbuster drug atorvastatin, making their efficient synthesis a critical task.[1][2] However, the inherent reactivity of the pyrrole ring can lead to a variety of side reactions, resulting in low yields and purification challenges.
This guide provides in-depth, field-proven insights into common problems encountered during synthesis, structured in a practical question-and-answer format. We will explore the causality behind these issues and offer validated protocols to help you troubleshoot and optimize your experiments.
Section 1: Overview of Common Synthetic Routes
The synthesis of substituted pyrroles like 4-methyl-1H-pyrrole-3-carboxylic acid esters is typically achieved through several classical methods. Understanding the basic mechanism of your chosen route is the first step in diagnosing side reactions.
-
Hantzsch Pyrrole Synthesis : This is a versatile multi-component reaction involving the condensation of a β-ketoester (e.g., ethyl acetoacetate), an α-haloketone (e.g., chloroacetone), and ammonia or a primary amine.[3] It is a powerful method for creating highly substituted pyrroles.[1]
-
Knorr Pyrrole Synthesis : This approach involves the reaction of an α-aminoketone with a compound having an active methylene group, such as a β-ketoester.[4] A key challenge is the instability of the α-aminoketone, which often necessitates its in situ preparation.[4][5]
-
Paal-Knorr Pyrrole Synthesis : This is the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine to form the pyrrole ring.[6] While straightforward, the synthesis of the required 1,4-dicarbonyl precursor can be a limitation, and the reaction can require harsh acidic conditions.[7]
Section 2: Troubleshooting Guide & FAQs
This section directly addresses the most common issues reported by researchers in the field.
Q1: My reaction mixture is turning dark brown or black, and the main product is an insoluble tar. What is causing this polymerization?
A: This is a classic and frequent problem related to the inherent electronic properties of the pyrrole ring.
-
Causality (The "Why"): The pyrrole ring is an electron-rich aromatic system. This high electron density makes it extremely susceptible to oxidation and acid-catalyzed polymerization.[8][9] Under acidic conditions, the pyrrole ring can be protonated, initiating a chain reaction where pyrrole units attack each other, leading to the formation of polypyrrole, which often presents as a dark, intractable tar.[10][11] Oxidation, which can be initiated by atmospheric oxygen, often leads to uncontrolled polymerization and decomposition.[10][12]
-
Troubleshooting & Solutions:
-
Maintain an Inert Atmosphere: The most critical step is to rigorously exclude oxygen. Before starting, degas your solvent (e.g., by bubbling nitrogen or argon through it for 15-20 minutes) and maintain a positive pressure of an inert gas (N₂ or Ar) throughout the reaction and work-up.
-
Control pH Carefully: If your synthesis requires acidic conditions (like the Knorr or Paal-Knorr), use the minimum catalytic amount of acid necessary. During work-up, neutralize the acid promptly but gently with a mild base like aqueous sodium bicarbonate (NaHCO₃) to avoid base-catalyzed side reactions.
-
Moderate Reaction Temperature: High temperatures can accelerate polymerization. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Immediate Work-up: Do not let the crude reaction mixture sit for extended periods, especially if it is acidic or exposed to air. Proceed with extraction and purification as soon as the reaction is complete.
-
Q2: I am using the Hantzsch synthesis, but my yield is low, and I've isolated a significant amount of a furan byproduct. Why am I getting furan formation?
A: You are encountering a well-known competing reaction to the Hantzsch pyrrole synthesis known as the Feist-Bénary furan synthesis.
-
Causality (The "Why"): The Hantzsch synthesis involves the reaction of an enamine (formed from the β-ketoester and amine) with an α-haloketone. However, the α-haloketone can also react directly with the enolate of the β-ketoester before the amine is incorporated. This alternative pathway, when followed by cyclization and dehydration, leads to a furan ring instead of a pyrrole.[1][2]
-
Troubleshooting & Solutions:
-
Pre-form the Enamine: A reliable strategy is to react the β-ketoester (e.g., ethyl acetoacetate) with your amine source (e.g., ammonium acetate or a primary amine) first to ensure the enamine intermediate is the dominant species in the solution before adding the α-haloketone.
-
Control Reagent Stoichiometry: Ensure a slight excess of the amine component to push the equilibrium towards enamine formation.
-
Solvent Choice: Protic solvents like ethanol can sometimes favor the desired pyrrole synthesis. Experiment with different solvents to find the optimal conditions for your specific substrates.[1]
-
Q3: My product appears to be the 4-methyl-1H-pyrrole-3-carboxylic acid instead of the ester I was targeting. What is causing this premature hydrolysis?
A: Unintended hydrolysis of the ester group is a common issue, especially when acidic or basic conditions are used during the reaction or, more commonly, during the aqueous work-up.
-
Causality (The "Why"): Ester groups are susceptible to cleavage under both acidic and basic conditions. In many pyrrole syntheses, acidic catalysts are used, or acidic byproducts like HBr are generated (e.g., in the Hantzsch synthesis from a bromoketone).[13][14] If the reaction is heated for a prolonged time in the presence of water and acid/base, or if the work-up involves strong acid or base washes, the ester can be hydrolyzed to the corresponding carboxylic acid.
-
Troubleshooting & Solutions:
-
Neutral Work-up: This is the most crucial preventative measure. When quenching the reaction, use a saturated solution of a mild base like sodium bicarbonate (NaHCO₃) or a phosphate buffer (pH ~7) instead of strong bases like NaOH or KOH. If an acid wash is needed, use a dilute, weak acid and perform the wash quickly at low temperatures (e.g., on an ice bath).
-
Use of a More Robust Ester: If hydrolysis remains a problem, consider using a more sterically hindered ester, such as a tert-butyl ester. These are generally more stable to basic conditions but can be cleaved with acid if needed later.[13]
-
Anhydrous Conditions: Ensure your reaction is run under reasonably anhydrous conditions to minimize the water available for hydrolysis, especially if acidic byproducts are generated.
-
Q4: In my Knorr synthesis, I'm getting very low yields and a complex mixture of byproducts. I suspect my α-aminoketone intermediate is decomposing.
A: Your suspicion is correct. α-aminoketones are notoriously unstable and prone to self-condensation, which is a major limitation of the Knorr synthesis.[4][5]
-
Causality (The "Why"): The proximity of the amine and ketone functional groups in α-aminoketones facilitates rapid intermolecular reactions, particularly dimerization and subsequent polymerization. Isolating these intermediates is often impractical.
-
Troubleshooting & Solutions:
-
In Situ Generation: The universally accepted solution is to generate the α-aminoketone in situ so that it reacts with the active methylene compound immediately as it is formed, keeping its concentration low.[4]
-
Standard Protocol (Oxime Reduction): The most common method is to first convert a β-ketoester to its α-oxime derivative using sodium nitrite in acetic acid. Then, this stable oxime is added to the reaction vessel containing the other β-dicarbonyl component, followed by the gradual addition of a reducing agent like zinc dust. The zinc reduces the oxime to the α-aminoketone in situ, which is then consumed in the Knorr cyclization.[4]
-
Section 3: Optimized Protocol for Minimizing Side Reactions
This section provides a reference protocol for the Hantzsch synthesis of Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate, designed to minimize the common side reactions discussed above.
Protocol: Hantzsch Synthesis via Pre-formed Enamine
-
Inert Atmosphere Setup: Assemble a round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure the system is flame-dried or oven-dried. Purge the entire apparatus with dry nitrogen or argon gas.
-
Enamine Formation:
-
To the flask, add anhydrous ethanol (solvent).
-
Add ethyl acetoacetate (1.0 eq).
-
Add ammonium acetate (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes under the inert atmosphere to allow for enamine formation.
-
-
Cyclization:
-
To the stirring solution, add chloroacetone (1.0 eq) dropwise via a syringe over 10-15 minutes. An exotherm may be observed; maintain the temperature below 40°C using a water bath if necessary.
-
After the addition is complete, heat the mixture to a gentle reflux (approx. 78°C for ethanol) and monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing cold water.
-
Extract the aqueous layer with ethyl acetate or dichloromethane (3x).
-
Combine the organic layers and wash them sequentially with water (1x) and then with a saturated aqueous solution of NaHCO₃ (2x) to neutralize any residual acid.
-
Wash with brine (1x), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo.
-
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
Section 4: Visual Guides and Data Summary
Diagrams
// Reactants Ketoester [label="β-Ketoester", fillcolor="#F1F3F4", fontcolor="#202124"]; Amine [label="Amine (NH₃)", fillcolor="#F1F3F4", fontcolor="#202124"]; Haloketone [label="α-Haloketone", fillcolor="#F1F3F4", fontcolor="#202124"];
// Intermediates Enamine [label="Enamine\nIntermediate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Enolate [label="Enolate\nIntermediate", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Products Pyrrole [label="Desired Pyrrole\nProduct", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Furan [label="Furan Side\nProduct", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
// Desired Pathway {Ketoester, Amine} -> Enamine [label="+"]; {Enamine, Haloketone} -> Pyrrole [label="+", color="#34A853", style=bold, fontcolor="#34A853"];
// Side Reaction Pathway Ketoester -> Enolate [label=" (base) "]; {Enolate, Haloketone} -> Furan [label="+", color="#EA4335", style=dashed, fontcolor="#EA4335"];
// Annotation label_desired [label="Hantzsch Pathway\n(Favored by pre-forming enamine)", shape=plaintext, fontcolor="#34A853"]; label_side [label="Feist-Bénary Pathway\n(Competing Reaction)", shape=plaintext, fontcolor="#EA4335"];
Enamine -> label_desired [style=invis]; Enolate -> label_side [style=invis]; } DOT Caption: Competing pathways in the Hantzsch synthesis.
Table: Summary of Common Side Reactions and Solutions
| Side Reaction | Primary Cause(s) | Key Preventative Measures | Relevant Synthesis |
| Polymerization | Oxidation; Acid-catalyzed self-reaction of the electron-rich pyrrole ring.[8][10] | Maintain a strict inert (N₂/Ar) atmosphere; Control pH; Use moderate temperatures. | All Methods |
| Furan Formation | Competing Feist-Bénary reaction pathway.[1][2] | Pre-form the enamine intermediate before adding the α-haloketone. | Hantzsch |
| Ester Hydrolysis | Reaction or work-up conditions are too acidic or basic in the presence of water.[13] | Use a neutral work-up with mild bases (e.g., NaHCO₃); Ensure anhydrous reaction conditions. | All Methods |
| Self-Condensation | High instability of α-aminoketone intermediates.[4][5] | Generate the α-aminoketone in situ from a stable precursor (e.g., an oxime). | Knorr |
| N-Alkylation | Deprotonation of pyrrole N-H followed by reaction with an alkyl halide.[15][16] | Use non-nucleophilic bases; Avoid excess alkylating agents if present. | All Methods |
| Decarboxylation | Strong acidic conditions can promote the loss of the COOH group if hydrolysis occurs first.[17][18] | Avoid harsh acidic conditions, especially during prolonged heating. | All Methods |
References
-
Donahue, J. P. (2013). Controlled Oxidation of Pyrroles: Synthesis of Highly Functionalized γ-Lactams. Organic Letters, 15(8), 1878–1881. [Link]
-
Li, K., & Smith, J. A. (2016). The Oxidation of Pyrrole. Chemistry – An Asian Journal, 11(2), 155-167. [Link]
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Grokipedia. (2026). Hantzsch pyrrole synthesis. Grokipedia. [Link]
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Grokipedia. (2026). Knorr pyrrole synthesis. Grokipedia. [Link]
-
Wikipedia. (2023). Pyrrole. Wikipedia, The Free Encyclopedia. [Link]
-
Syrris. (n.d.). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Bu. Syrris. [Link]
-
Herath, A., & Cosford, N. D. P. (2010). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. Organic Letters, 12(22), 5182–5185. [Link]
-
Herath, A., & Cosford, N. D. P. (2010). One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters. National Institutes of Health. [Link]
-
ResearchGate. (2015). The Oxidation of Pyrrole. ResearchGate. [Link]
-
Deller, M. C., et al. (2015). Oxidation of Pyrrole by Dehaloperoxidase-Hemoglobin: Chemoenzymatic Synthesis of Pyrrolin-2-Ones. ACS Catalysis, 5(12), 7047-7050. [Link]
-
Herath, A., & Cosford, N. D. P. (2010). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. ResearchGate. [Link]
-
YouTube. (2020). Hantzsch Pyrrole Synthesis: Three ways for Pyrrole preparation with examples and Retro-synthesis. YouTube. [Link]
-
ChemTube3D. (n.d.). Pyrrole decarboxylation. ChemTube3D. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrroles. Organic Chemistry Portal. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. Pharmaguideline. [Link]
-
Wikipedia. (2023). Hantzsch pyrrole synthesis. Wikipedia, The Free Encyclopedia. [Link]
-
ResearchGate. (1993). Dimerization of pyrrole. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. [Link]
-
ResearchGate. (2020). The formation of dimer and trimer of pyrrole (A) and further formation of the PPy (B). ResearchGate. [Link]
-
Wikipedia. (2023). Knorr pyrrole synthesis. Wikipedia, The Free Encyclopedia. [Link]
-
ResearchGate. (2018). A Straightforward Highly Efficient Paal—Knorr Synthesis of Pyrroles. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-alkylation. Organic Chemistry Portal. [Link]
-
Wikipedia. (2023). Paal–Knorr synthesis. Wikipedia, The Free Encyclopedia. [Link]
-
ResearchGate. (2020). Optimization of reaction conditions a for the N-alkylation of pyrrole 2a. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Van Leusen Reaction. Organic Chemistry Portal. [Link]
-
Wang, N. C., Teo, K. E., & Anderson, H. J. (1977). Pyrrole chemistry. XVII. Alkylation of the pyrrolyl ambident anion. Canadian Journal of Chemistry, 55(22), 4112-4116. [Link]
-
ResearchGate. (2013). Scheme 2. N-Alkylation of Pyrrole a. ResearchGate. [Link]
-
Chemical Communications. (2018). Straightforward N-alkylation of diketopyrrolopyrroles through the Mitsunobu reaction with benzyl, α-branched, and chiral alcohols. Royal Society of Chemistry. [Link]
-
Tzankova, D., Vladimirova, S., Peikova, L., & Georgieva, M. (2018). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Journal of Chemical Technology and Metallurgy, 53(3), 451-464. [Link]
-
Wang, Z. (2018). Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. Molecules, 23(10), 2665. [Link]
-
MDPI. (2020). Synthesis of 3-Aroyl-4-heteroarylpyrrole Derivatives by the Van Leusen Method. MDPI. [Link]
-
Mundle, S. O., & Kluger, R. (2009). Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid. Journal of the American Chemical Society, 131(33), 11674–11675. [Link]
-
Mundle, S. O., & Kluger, R. (2009). Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid. PubMed. [Link]
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Technical Support Center: Stability of 4-Methyl-1H-pyrrole-3-carboxylic Acid and its Derivatives
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 4-Methyl-1H-pyrrole-3-carboxylic acid and its derivatives. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions regarding the stability of these compounds. Our goal is to equip you with the knowledge to anticipate and address stability challenges in your experiments, ensuring the integrity and reliability of your results.
Introduction to Stability Considerations
4-Methyl-1H-pyrrole-3-carboxylic acid is a key building block in medicinal chemistry due to the prevalence of the pyrrole scaffold in a wide array of biologically active compounds. Understanding the stability of this molecule and its derivatives is paramount for the development of robust synthetic routes, reliable analytical methods, and ultimately, safe and effective pharmaceuticals. Degradation of the parent compound can lead to the formation of impurities, which may have altered pharmacological or toxicological profiles. This guide will walk you through the critical aspects of stability testing for these valuable compounds.
Frequently Asked Questions (FAQs)
Here we address common questions encountered during the handling and analysis of 4-Methyl-1H-pyrrole-3-carboxylic acid and its derivatives.
Q1: What are the primary factors that can affect the stability of 4-Methyl-1H-pyrrole-3-carboxylic acid?
A1: The stability of 4-Methyl-1H-pyrrole-3-carboxylic acid can be influenced by several factors, including:
-
pH: Both acidic and alkaline conditions can promote hydrolysis of derivatives (e.g., esters and amides) and potentially lead to the degradation of the pyrrole ring itself.[1][2]
-
Temperature: Elevated temperatures can accelerate degradation reactions, leading to the formation of various byproducts.[3][4]
-
Light: Exposure to light, particularly UV radiation, can induce photolytic degradation. Pyrrole-containing compounds are known to be susceptible to photodegradation.[2]
-
Oxidation: The electron-rich pyrrole ring is susceptible to oxidation, which can be initiated by atmospheric oxygen, peroxides, or other oxidizing agents.[2]
Q2: I am observing unexpected peaks in my HPLC chromatogram when analyzing an aged sample of a 4-Methyl-1H-pyrrole-3-carboxylic acid derivative. What could be the cause?
A2: The appearance of new peaks in your chromatogram is a strong indication of sample degradation. To identify these unknown peaks, a systematic forced degradation study is recommended.[5][6] By subjecting your compound to controlled stress conditions (acid, base, oxidation, heat, and light), you can intentionally generate potential degradation products. Comparing the retention times of the peaks from the stressed samples with the unknown peaks in your aged sample can help in their identification. For definitive structural elucidation of these new entities, techniques such as LC-MS, GC-MS, and NMR spectroscopy are indispensable.
Q3: How can I develop a stability-indicating HPLC method for my 4-Methyl-1H-pyrrole-3-carboxylic acid derivative?
A3: A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients. The key steps to developing such a method are:
-
Forced Degradation: Intentionally degrade your sample under various stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, heat, and photolysis) to generate a representative set of degradation products.[2][5]
-
Chromatographic Separation: Develop an HPLC method that effectively separates the main peak of your compound from all the degradation product peaks. A reverse-phase C18 column is often a good starting point. Method development will involve optimizing the mobile phase composition (organic solvent, buffer, and pH), gradient, flow rate, and column temperature.
-
Method Validation: Validate the developed method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Q4: What are the recommended storage conditions for 4-Methyl-1H-pyrrole-3-carboxylic acid and its derivatives to ensure long-term stability?
A4: To maximize the shelf-life of 4-Methyl-1H-pyrrole-3-carboxylic acid and its derivatives, the following storage conditions are recommended:
-
Solid Form: Store as a solid in a tightly sealed, opaque container (e.g., amber vial) to protect from light and moisture.
-
Inert Atmosphere: For particularly sensitive compounds, storage under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidative degradation.
-
Low Temperature: Store at low temperatures, such as in a refrigerator (2-8 °C) or freezer (-20 °C), to slow down potential degradation reactions.
-
Solutions: If solutions are prepared, they should be made fresh whenever possible. For short-term storage, use deoxygenated solvents and store at low temperatures, protected from light.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your stability studies.
| Problem | Potential Cause | Troubleshooting Steps |
| Poor resolution between the parent compound and a degradation product peak in HPLC. | The mobile phase composition is not optimal for separation. | - Modify the organic-to-aqueous ratio in your mobile phase.- Adjust the pH of the aqueous portion of the mobile phase.- Try a different organic modifier (e.g., switch from acetonitrile to methanol or vice versa).- Consider using a different column chemistry (e.g., C8, phenyl-hexyl). |
| No degradation is observed under initial forced degradation conditions. | The stress conditions are not harsh enough. | - Increase the concentration of the acid, base, or oxidizing agent.- Increase the temperature for thermal and hydrolytic studies.- Extend the duration of exposure to the stress condition.[5] |
| More than 20% degradation is observed, making it difficult to identify the primary degradation products. | The stress conditions are too harsh. | - Decrease the concentration of the stressor.- Reduce the temperature or exposure time.- The goal of forced degradation is typically to achieve 5-20% degradation to ensure that the primary degradation pathways are observed without excessive secondary degradation.[3][5] |
| The mass balance of the stability study is poor (the sum of the parent compound and all degradation products is significantly less than 100%). | Some degradation products may not be eluting from the HPLC column or may lack a chromophore for UV detection. | - Use a more universal detection method, such as a Charged Aerosol Detector (CAD) or Mass Spectrometry (MS).- Modify the HPLC method to ensure all components are eluted (e.g., by using a stronger organic solvent in the mobile phase). |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To generate potential degradation products of 4-Methyl-1H-pyrrole-3-carboxylic acid or its derivatives to facilitate the development of a stability-indicating analytical method.
Materials:
-
4-Methyl-1H-pyrrole-3-carboxylic acid or its derivative
-
Methanol or acetonitrile (HPLC grade)
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
30% Hydrogen peroxide (H₂O₂)
-
HPLC system with UV or MS detector
-
pH meter
-
Water bath or oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the compound in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 1 M HCl.
-
Keep the mixture at 60°C for 24 hours.
-
At appropriate time intervals (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 1 M NaOH.
-
Keep the mixture at 60°C for 24 hours.
-
At appropriate time intervals, withdraw an aliquot, neutralize it with an equivalent amount of 1 M HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂.
-
Keep the mixture at room temperature for 24 hours.
-
At appropriate time intervals, withdraw an aliquot and dilute for HPLC analysis.
-
-
Thermal Degradation:
-
Place the solid compound in a hot air oven at 80°C for 48 hours.
-
Also, reflux the stock solution at 60°C for 24 hours.
-
Analyze the samples by dissolving/diluting them in the mobile phase.
-
-
Photolytic Degradation:
-
Expose the solid compound and the stock solution to UV light (e.g., 254 nm) and visible light (as per ICH Q1B guidelines) for a specified period.
-
Visualization of Workflows and Pathways
Experimental Workflow for Stability Testing
Caption: A logical workflow for conducting a forced degradation study.
Potential Degradation Pathways
Caption: Potential degradation pathways for 4-Methyl-1H-pyrrole-3-carboxylic acid and its derivatives.
References
-
Pharmacia. (2019-11-12). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. [Link]
-
Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]
-
SciSpace. (2020-04-15). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. [Link]
-
Open Access Journals. Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. [Link]
-
BioPharm International. Forced Degradation Studies for Biopharmaceuticals. [Link]
-
Biomedical Journal of Scientific & Technical Research. (2022-11-30). Forced Degradation – A Review. [Link]
-
MDPI. (2018-05-18). 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide. [Link]
-
PubMed. (2010-05). Studies of the degradation mechanism of pyrrolo[3,4-c] pyridine-1,3(2H)-dione derivatives with analgesic activity: isolation and identification of products and summary. [Link]
-
PubMed. (2017-12-01). Thermal- and photo-induced degradation of perfluorinated carboxylic acids: Kinetics and mechanism. [Link]
-
ResearchGate. Influence of pH on the Stability of 2-Substituted 1,3-Thiazolidine-4-Carboxylic Acids in Model Solutions. [Link]
-
PMC. (2020-10-22). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]
-
HMDB. Showing metabocard for Pyrrole-2-carboxylic acid (HMDB0004230). [Link]
-
MDPI. (2020-03-05). UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid: Identification of New Carbodiimide Molecules. [Link]
-
RSC Publishing. Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film. [Link]
-
NIH. (2015-01-22). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. [Link]
-
MDPI. (2021-08-05). Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups. [Link]
Sources
- 1. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]
- 2. scispace.com [scispace.com]
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- 4. Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. openaccessjournals.com [openaccessjournals.com]
Technical Support Center: Column Chromatography Purification of 4-Methyl-1H-pyrrole-3-carboxylic Acid Analogs
Welcome to the technical support center for the purification of 4-Methyl-1H-pyrrole-3-carboxylic acid and its analogs. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of purifying these valuable compounds using column chromatography. Here, we will address specific challenges and frequently asked questions, providing in-depth, field-proven insights to enhance your experimental success.
Section 1: Troubleshooting Guide
This section is dedicated to resolving common issues encountered during the column chromatography of 4-Methyl-1H-pyrrole-3-carboxylic acid analogs. Each question represents a real-world problem, followed by a detailed, step-by-step solution.
Q1: My 4-Methyl-1H-pyrrole-3-carboxylic acid analog is streaking badly on the silica gel TLC plate and I'm getting poor separation in the column. What's causing this and how can I fix it?
A1: Cause and Solutions
Streaking and poor separation of acidic compounds like pyrrole-3-carboxylic acid analogs on silica gel are often due to strong interactions between the acidic analyte and the acidic silanol groups on the silica surface. This leads to peak tailing and difficulty in achieving baseline separation.[1]
Here are several strategies to overcome this issue:
-
Mobile Phase Modification: The most common and effective solution is to add an acidic modifier to your mobile phase.[2][3] This suppresses the ionization of your carboxylic acid, making it less polar and reducing its interaction with the silica.
-
Recommended Modifiers: Start by adding 0.5-2% acetic acid or formic acid to your eluent.[4] Formic acid is stronger than acetic acid, so a smaller amount may be needed.[5]
-
Mechanism: The added acid protonates the carboxylate group of your pyrrole analog, reducing its polarity and minimizing tailing.[6] It also helps to saturate the active sites on the silica gel.
-
-
Deactivating the Stationary Phase: If modifying the mobile phase isn't sufficient, you can reduce the acidity of the silica gel itself.
-
Procedure: Prepare a slurry of your silica gel in the mobile phase containing a small amount of triethylamine (around 1%) before packing the column.[7] This neutralizes the most acidic silanol groups. However, be cautious as this can affect the retention of other compounds.
-
-
Alternative Stationary Phases: For highly acid-sensitive compounds, switching to a different stationary phase is a viable option.[7][8]
-
Neutral or Basic Alumina: These can be excellent alternatives to silica gel for acidic compounds.[7][8]
-
Reversed-Phase Chromatography (C18): This is a powerful technique for polar and acidic compounds.[8][9] The stationary phase is nonpolar, and a polar mobile phase (like water/acetonitrile or water/methanol) is used, often with an acidic modifier like formic acid or trifluoroacetic acid to improve peak shape.[8]
-
Q2: My compound is not eluting from the column, even with a highly polar solvent system like 20% methanol in dichloromethane. What should I do?
A2: Addressing Strong Retention
This indicates that your 4-Methyl-1H-pyrrole-3-carboxylic acid analog is extremely polar and is irreversibly adsorbing to the silica gel.
-
Drastic Polarity Increase:
-
Gradient Elution: If you are not already, employ a gradient elution. Start with a less polar mobile phase and gradually increase the polarity.
-
Stronger Solvent Systems: Consider using even more polar solvent systems. For instance, a mixture of dichloromethane, methanol, and a small amount of acetic acid or even ammonium hydroxide can be effective for very polar compounds.[1]
-
-
Check for Compound Degradation: It's possible your compound is degrading on the acidic silica gel.
-
Stability Test: Before running a full column, spot your compound on a silica TLC plate, let it sit for an hour, and then develop it to see if any new spots (degradation products) appear.[8]
-
Alternative Phases: If degradation is confirmed, switch to a less acidic stationary phase like neutral alumina or utilize reversed-phase chromatography.[8]
-
-
Dry Loading Technique: Ensure your sample is loaded onto the column in a concentrated band.
-
Procedure: Dissolve your crude product in a volatile solvent (e.g., dichloromethane or acetone), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder.[10][11] This powder can then be carefully added to the top of your packed column. This technique often leads to better peak shapes and resolution.[7]
-
Q3: I am trying to separate two very similar analogs (positional isomers) of 4-Methyl-1H-pyrrole-3-carboxylic acid, but they are co-eluting. How can I improve the resolution?
A3: Enhancing Resolution of Isomers
Separating positional isomers can be challenging due to their similar polarities.
-
Optimize the Mobile Phase:
-
Shallow Gradient: Use a very shallow gradient during the elution of the isomers. This will increase the chances of separating them.
-
Solvent Selectivity: Experiment with different solvent systems. The "selectivity triangle" (using solvents with different hydrogen bonding, dipole, and dispersion properties) can be a useful guide. For example, trying a mobile phase containing an ether (like MTBE), a ketone (like acetone), or an alcohol (like isopropanol) in combination with a non-polar solvent can alter the selectivity and improve separation.[12]
-
-
Change the Stationary Phase:
-
Different Chemistry: If silica gel is not providing the necessary selectivity, consider a stationary phase with a different chemistry. Phenyl-bonded phases can offer different selectivity for aromatic compounds through π-π interactions and are well-suited for resolving positional isomers.[13][14]
-
Particle Size: Using a silica gel with a smaller particle size (e.g., 25-40 µm for flash chromatography) can increase the column's efficiency and improve resolution.
-
-
Column Dimensions:
-
Longer and Thinner Columns: Using a longer and narrower column can increase the number of theoretical plates and improve separation, although this will also increase the back-pressure and run time.[4]
-
Q4: My purified 4-Methyl-1H-pyrrole-3-carboxylic acid analog has a low yield after column chromatography. What are the potential causes and solutions?
A4: Maximizing Compound Recovery
Low yield can be attributed to several factors:
-
Irreversible Adsorption: As discussed in Q2, your compound may be permanently stuck to the column. Using mobile phase modifiers or a different stationary phase can mitigate this.
-
Compound Degradation: If your compound is unstable on silica, you will lose material. Perform a stability test and switch to a more inert stationary phase if necessary.[15]
-
Improper Fraction Collection:
-
Monitor Closely: Monitor the column elution carefully using TLC. Collect smaller fractions, especially around the elution point of your compound.
-
Tailing: If your compound is tailing, it may be spread across many fractions at low concentrations. Combining these fractions after careful TLC analysis is crucial.
-
-
Column Overloading: Loading too much crude material onto the column can lead to broad peaks and poor separation, making it difficult to isolate the pure compound.
-
Loading Capacity: A general rule of thumb for normal-phase chromatography is to load 1-5% of the mass of the stationary phase.[8] For difficult separations, this may need to be reduced.
-
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the practical aspects of purifying 4-Methyl-1H-pyrrole-3-carboxylic acid analogs.
Q5: What is the best stationary phase for purifying 4-Methyl-1H-pyrrole-3-carboxylic acid analogs?
A5: For general-purpose purification, silica gel (60-120 or 100-200 mesh) is the most common and cost-effective choice.[7] However, due to the acidic nature of these compounds, you may need to use mobile phase modifiers or consider alternative stationary phases like neutral alumina or reversed-phase (C18) silica for optimal results, especially if you encounter issues with tailing or degradation.[7][8]
Q6: How do I choose the right solvent system for my column?
A6: The ideal solvent system is typically determined by thin-layer chromatography (TLC) beforehand.[9]
-
Goal Rf Value: Aim for a solvent system that gives your target compound an Rf (retention factor) value between 0.2 and 0.4 .[9][16] This generally provides a good balance between separation and elution time.
-
Common Solvents: For moderately polar pyrrole derivatives, mixtures of hexanes and ethyl acetate are a good starting point.[16] For more polar analogs, you may need to use systems like dichloromethane/methanol .[9]
-
Adding Modifiers: As mentioned in the troubleshooting section, adding a small amount of acetic acid or formic acid to the mobile phase is highly recommended to improve the peak shape of your acidic compound.[4]
Q7: Should I use "wet" or "dry" loading for my sample?
A7: Dry loading is generally recommended for the purification of 4-Methyl-1H-pyrrole-3-carboxylic acid analogs, especially if your compound has limited solubility in the mobile phase.[7]
-
Wet Loading: Involves dissolving the sample in a minimal amount of the mobile phase (or a slightly stronger solvent) and carefully adding it to the top of the column.[7][11] This can work for well-soluble compounds.
-
Dry Loading: Involves pre-adsorbing your sample onto a small amount of silica gel, which is then added to the column.[7][10][11] This method typically results in a more uniform sample band and better separation.
Q8: How much crude material can I load onto my column?
A8: The loading capacity depends on the difficulty of the separation and the size of your column.
-
Easy Separations: For compounds that are well-separated from impurities on TLC, you can load a higher amount, up to a silica-to-compound ratio of 20:1 by weight .[4]
-
Difficult Separations: For closely eluting compounds, you may need to use a much lower loading, with a silica-to-compound ratio of 100:1 or even higher .[4]
Section 3: Experimental Protocols and Data
Protocol 1: Step-by-Step Flash Column Chromatography
This protocol outlines a standard procedure for purifying a moderately polar 4-Methyl-1H-pyrrole-3-carboxylic acid analog.
-
Solvent System Selection:
-
Develop a mobile phase using TLC. A good starting point is a mixture of hexanes and ethyl acetate with 1% acetic acid.
-
Adjust the solvent ratio to achieve an Rf of ~0.3 for the target compound.[16]
-
-
Column Packing:
-
Select an appropriately sized glass column.[7]
-
Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.[7][17]
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.[4][7]
-
Pour the slurry into the column, tapping gently to ensure even packing.[7]
-
Add another layer of sand on top of the silica bed.[7]
-
Wash the column with 2-3 column volumes of the mobile phase, ensuring the solvent level does not drop below the top of the sand.[7]
-
-
Sample Loading (Dry Loading):
-
Dissolve your crude material in a volatile solvent like dichloromethane.
-
Add silica gel (approximately 1-2 times the weight of your crude product).
-
Evaporate the solvent on a rotary evaporator until a dry, free-flowing powder is obtained.[10]
-
Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Compound Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to obtain your purified compound.[7]
-
Data Summary Table
| Property | Recommended Value/Range | Rationale |
| Stationary Phase | Silica Gel (60-120 mesh) | Standard, cost-effective choice for normal-phase chromatography.[7] |
| Mobile Phase | Hexanes/Ethyl Acetate or DCM/Methanol | Choice depends on compound polarity.[9][16] |
| Mobile Phase Modifier | 0.5-2% Acetic or Formic Acid | Suppresses ionization of the carboxylic acid, improving peak shape.[4] |
| Target Rf on TLC | 0.2 - 0.4 | Optimal for good separation and reasonable elution time.[9][16] |
| Silica:Compound Ratio | 20:1 to 100:1 (w/w) | Higher ratio for more difficult separations.[4] |
| Sample Loading | Dry Loading | Generally provides better resolution.[7] |
Workflow Diagram
Caption: Workflow for the purification of 4-Methyl-1H-pyrrole-3-carboxylic acid analogs.
References
-
Biotage. (2023). How to choose your acidic mobile phase modifier for peptide purification using Reversed-Phase flash chromatography. [Link]
-
University of California, Berkeley. (n.d.). How to set-up a flash chromatography silica column and actually succeed at separation. [Link]
-
ZeptoMetrix. (n.d.). Mobile Phase Modifiers. [Link]
-
SPEX CertiPrep. (n.d.). Mobile Phase Modifiers for HPLC and LC/MS - Reagents. [Link]
-
LCGC International. (2019). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. [Link]
-
University College London. (n.d.). HPLC solvents and mobile phase additives. [Link]
-
Sorbent Technologies, Inc. (2025). Flash Chromatography Basics. [Link]
-
Queen's University Belfast. (n.d.). SOP: FLASH CHROMATOGRAPHY. [Link]
-
Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. [Link]
-
University of Rochester. (n.d.). Chromatography: How to Run a Flash Column. [Link]
-
Phase Separations. (n.d.). HPLC Troubleshooting Guide. [Link]
-
Hawach Scientific. (2025). Preparation Instruction of Flash Column. [Link]
-
University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. [Link]
-
SIELC Technologies. (n.d.). Separation of 1H-Pyrrole-2-carboxylic acid, 2,5-dihydro-, (S)- on Newcrom R1 HPLC column. [Link]
-
JoVE. (2025). Purification of Organic Compounds by Flash Column Chromatography. [Link]
-
Phenomenex. (n.d.). Mobile Phase Selectivity. [Link]
-
SIELC Technologies. (n.d.). Separation of 2,4-Dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester on Newcrom R1 HPLC column. [Link]
-
Welch Materials. (2025). Mobile Phase Selection in Method Development: How to Optimize. [Link]
-
ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. [Link]
-
YMC. (n.d.). Prep Chromatography Loading for Maximum Recoveries and Yields. [Link]
-
Chromatography Today. (2014). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. [Link]
-
Molecules. (2023). Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. [Link]
- Google Patents. (2016).
-
Biotage. (2023). How changing stationary phase chemistry can impact separation selectivity. [Link]
-
Amerigo Scientific. (n.d.). Pyrrole-3-carboxylic acid. [Link]
-
Cytiva. (2016). Optimize column loading strategy to gain productivity in protein purification. [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information 3-Thiolated pyrroles/pyrrolines. [Link]
-
PubMed. (1995). Photooxidation of 3-substituted pyrroles: a postcolumn reaction detection system for singlet molecular oxygen in HPLC. [Link]
-
RSC Advances. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. [Link]
-
Nacalai Tesque, Inc. (n.d.). HPLC Column for Structual Isomers. [Link]
-
MicroSolv. (2025). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. [Link]
-
Acta Crystallographica Section E. (2014). Methyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate. [Link]
-
PubChem. (n.d.). Ethyl 4-methyl-1h-pyrrole-3-carboxylate. [Link]
-
PubChem. (n.d.). Pyrrole-3-carboxylic acid. [Link]
-
Chemistry LibreTexts. (2024). 15.4: Physical Properties of Carboxylic Acids. [Link]
-
PubMed. (2012). Separation of positional isomers by the use of coupled shape-selective stationary phase columns. [Link]
Sources
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- 10. How to set up and run a flash chromatography column. [reachdevices.com]
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- 13. nacalai.com [nacalai.com]
- 14. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
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- 17. Chromatography [chem.rochester.edu]
Methods for drying and storing 4-Methyl-1h-pyrrole-3-carboxylic acid
Welcome to the technical support center for 4-Methyl-1H-pyrrole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance for the effective drying and storage of this compound. Pyrrole derivatives are foundational in numerous pharmaceutical and materials science applications, and maintaining their integrity is paramount for reproducible and successful experimental outcomes.[1][2] This resource addresses common challenges and provides scientifically grounded solutions to ensure the stability and purity of your 4-Methyl-1H-pyrrole-3-carboxylic acid.
Troubleshooting Guide
Researchers may encounter several issues during the handling and storage of 4-Methyl-1H-pyrrole-3-carboxylic acid. This section provides a systematic approach to troubleshooting common problems.
| Problem | Potential Cause | Recommended Solution |
| Discoloration (Yellowing to Brownish Tinge) | Oxidation and/or polymerization upon exposure to air and light.[3][4] | Immediately handle the compound under an inert atmosphere (e.g., argon or nitrogen). Store in an amber vial to protect from light. For long-term storage, a desiccator or glovebox is recommended.[5] |
| Incomplete Drying (Persistent Solvent Odor or Clumpy Appearance) | Inefficient drying method or use of an inappropriate desiccant. | Utilize a high-vacuum drying oven at a temperature well below the compound's melting or decomposition point. Alternatively, use a vacuum desiccator with a high-capacity desiccant like phosphorus pentoxide (P₂O₅).[6] |
| Degradation During Storage (Changes in Spectroscopic Data) | Exposure to moisture, oxygen, or elevated temperatures. Pyrrole compounds can be susceptible to degradation under non-inert conditions. | Store the dried compound in a tightly sealed container, preferably under an inert gas, at low temperatures (-20°C is often suitable). The use of a glovebox for storage and handling provides optimal protection.[7] |
| Poor Solubility After Drying | Formation of insoluble polymers due to degradation. | If polymerization has occurred, the material may be unsuitable for use. To prevent this, strictly adhere to anaerobic and anhydrous storage conditions. |
| Inconsistent Experimental Results | Use of a partially degraded or wet compound. | Always use freshly dried and properly stored 4-Methyl-1H-pyrrole-3-carboxylic acid. It is advisable to re-purify the compound if degradation is suspected. |
Frequently Asked Questions (FAQs)
Q1: What is the best method for drying freshly synthesized 4-Methyl-1H-pyrrole-3-carboxylic acid?
The optimal drying method depends on the scale of your synthesis and the required level of dryness. For small-scale laboratory preparations, a vacuum desiccator containing a suitable desiccant is often sufficient. For larger quantities or to achieve very low moisture levels, a vacuum oven is recommended.[8][9] This method allows for gentle drying at lower temperatures, which is crucial for thermally sensitive compounds.[10]
Q2: Which desiccant should I use in my desiccator?
The choice of desiccant is critical. For routine drying, anhydrous calcium chloride or silica gel can be used.[7] For achieving a higher degree of dryness, especially for moisture-sensitive reactions, phosphorus pentoxide (P₂O₅) is a powerful but more hazardous option.[11] Always handle P₂O₅ with appropriate safety precautions.
Q3: Is it necessary to store 4-Methyl-1H-pyrrole-3-carboxylic acid under an inert atmosphere?
Yes, it is highly recommended. The pyrrole ring is electron-rich and susceptible to oxidation, which can lead to discoloration and polymerization.[3][5] Storing the compound under an inert gas like nitrogen or argon will significantly prolong its shelf life and maintain its purity.[6]
Q4: At what temperature should I store the compound?
For long-term storage, it is advisable to keep 4-Methyl-1H-pyrrole-3-carboxylic acid at a low temperature, such as -20°C, in a tightly sealed container under an inert atmosphere.[12] This minimizes the rate of potential degradation reactions.
Q5: My 4-Methyl-1H-pyrrole-3-carboxylic acid has turned slightly yellow. Can I still use it?
A slight yellowing indicates the onset of degradation.[3] For non-critical applications, it might still be usable, but for sensitive experiments such as in drug development, it is highly recommended to purify the compound before use. Recrystallization is a common method for purifying solid organic compounds.
Q6: Can I use heat to speed up the drying process?
While gentle heating in a vacuum oven can accelerate drying, excessive heat should be avoided. The thermal stability of 4-Methyl-1H-pyrrole-3-carboxylic acid is not extensively documented, but related pyrrole esters have shown decomposition at temperatures ranging from 62°C to 250°C.[13] It is prudent to keep the drying temperature as low as practically possible, preferably not exceeding 40-50°C under vacuum.
Experimental Protocols
Protocol 1: Drying of 4-Methyl-1H-pyrrole-3-carboxylic acid using a Vacuum Desiccator
-
Place the solid 4-Methyl-1H-pyrrole-3-carboxylic acid in a clean, dry watch glass or petri dish.
-
Spread the solid in a thin layer to maximize the surface area exposed to the desiccant.
-
Place the watch glass or petri dish on the perforated plate inside the desiccator. Ensure the desiccant at the bottom is fresh and active.
-
Seal the desiccator lid with a thin layer of vacuum grease.
-
Connect the desiccator to a vacuum pump and slowly evacuate the air. A sudden drop in pressure can cause the fine powder to be dispersed.
-
Once a stable vacuum is achieved, close the stopcock and turn off the vacuum pump.
-
Allow the compound to dry for at least 12-24 hours.
-
To vent the desiccator, slowly open the stopcock, preferably allowing a gentle stream of inert gas (nitrogen or argon) to enter.
-
Once at atmospheric pressure, slide the lid off and immediately transfer the dried compound to a suitable storage container.
Protocol 2: Storage of 4-Methyl-1H-pyrrole-3-carboxylic acid under an Inert Atmosphere
-
Place the dried 4-Methyl-1H-pyrrole-3-carboxylic acid into a clean, dry amber glass vial.
-
Place the vial in a larger Schlenk flask or a similar container with a sidearm.
-
Seal the container and connect the sidearm to a vacuum/inert gas manifold (Schlenk line).
-
Carefully evacuate the container to remove air.
-
Backfill the container with a high-purity inert gas, such as argon or nitrogen.
-
Repeat the evacuation and backfilling process three to five times to ensure a completely inert atmosphere.
-
After the final backfill, seal the vial cap tightly while maintaining a positive pressure of the inert gas.
-
For added protection, wrap the cap with Parafilm®.
-
Store the sealed vial at the recommended low temperature.
Data Presentation
Table 1: Recommended Drying Agents
| Drying Agent | Efficiency | Compatibility | Notes |
| Anhydrous Calcium Chloride (CaCl₂) | Moderate | Good | A common and cost-effective choice for general drying. |
| Silica Gel (with indicator) | Good | Good | The indicator changes color when saturated with moisture, providing a visual cue for replacement. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Moderate | Good | Often used for drying solutions of carboxylic acids before solvent evaporation.[14] |
| Phosphorus Pentoxide (P₂O₅) | Very High | Use with caution | Extremely efficient but highly corrosive and reactive. Handle with appropriate personal protective equipment. |
| 3Å Molecular Sieves | Very High | Excellent | Highly effective at removing water to very low levels.[15] Can be regenerated by heating. |
Table 2: Recommended Storage Conditions
| Condition | Rationale | Recommendation |
| Atmosphere | Prevents oxidation and polymerization.[5] | Inert gas (Argon or Nitrogen). |
| Temperature | Slows down degradation kinetics. | -20°C for long-term storage. |
| Light | Prevents light-induced degradation. | Amber vials or containers wrapped in aluminum foil. |
| Container | Ensures an airtight seal to maintain an inert atmosphere and prevent moisture ingress. | Tightly sealed glass vials with secure caps. |
Visualization
Decision-Making Workflow for Drying and Storing 4-Methyl-1H-pyrrole-3-carboxylic aciddot
Sources
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Validation & Comparative
A Comparative Guide to the Efficacy of 4-Methyl-1H-pyrrole-3-carboxylic Acid Derivatives in Oncology Research
In the landscape of modern drug discovery, the pyrrole scaffold stands out as a privileged structure, forming the core of numerous biologically active compounds. Among these, derivatives of 4-Methyl-1H-pyrrole-3-carboxylic acid have garnered significant attention for their potential as anticancer agents. This guide provides a comparative analysis of the efficacy of various derivatives, delving into their mechanisms of action, structure-activity relationships, and the experimental data that underpins their therapeutic promise. Our focus is to equip researchers, scientists, and drug development professionals with the critical insights needed to navigate this promising class of molecules.
Introduction: The Therapeutic Potential of the Pyrrole Core
The 4-Methyl-1H-pyrrole-3-carboxylic acid core is a versatile platform for the development of targeted anticancer therapies. Its derivatives have been shown to exhibit a range of biological activities, most notably as inhibitors of key signaling pathways implicated in cancer progression. The strategic modification of this core structure allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties, making it a fertile ground for medicinal chemistry exploration.
Comparative Efficacy of Key Derivatives
It is crucial to note that the following data is compiled from different studies. While indicative of the potential of these compounds, direct comparison of absolute IC50 values should be approached with scientific caution due to variations in experimental conditions.
N-Aryl Carboxamide Derivatives: Targeting Kinase Pathways
A significant body of research has focused on the synthesis and evaluation of N-aryl substituted 4-Methyl-1H-pyrrole-3-carboxamides as potent kinase inhibitors. Kinases are pivotal enzymes in cellular signaling, and their dysregulation is a hallmark of many cancers.
One notable study explored a series of 2,4-dimethyl-1H-pyrrole-3-carboxamides bearing a benzimidazole moiety.[1] The molecular hybridization approach aimed to combine the anticancer properties of both the pyrrole and benzimidazole scaffolds. The general structure of these compounds is depicted below:
A representative structure of 2,4-dimethyl-1H-pyrrole-3-carboxamide benzimidazole hybrids.
Among the synthesized compounds, 5-(1H-benzo[d]imidazol-2-yl)-N-(1-cyclohexylethyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide (Compound 8f) demonstrated significant antiproliferative activity, particularly against melanoma and breast cancer cell lines.[1]
Table 1: Anticancer Activity of Representative 4-Methyl-1H-pyrrole-3-carboxamide Derivatives
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| 8f | Benzimidazole-Pyrrole Hybrid | MDA-MB-435 (Melanoma) | >10 (62.46% growth inhibition at 10 µM) | [1] |
| 8f | Benzimidazole-Pyrrole Hybrid | MDA-MB-468 (Breast) | >10 (40.24% growth inhibition at 10 µM) | [1] |
| cpd 21 | 3-Benzoyl-4-phenyl-1H-pyrrole | HepG2 (Liver) | 0.5 - 0.9 | [2] |
| cpd 21 | 3-Benzoyl-4-phenyl-1H-pyrrole | DU145 (Prostate) | 0.5 - 0.9 | [2] |
| cpd 21 | 3-Benzoyl-4-phenyl-1H-pyrrole | CT-26 (Colon) | 0.5 - 0.9 | [2] |
| cpd 19 | 3-Benzoyl-4-phenyl-1H-pyrrole | MGC 80-3 (Gastric) | 1.0 - 1.7 | [2] |
| cpd 19 | 3-Benzoyl-4-phenyl-1H-pyrrole | HCT-116 (Colon) | 1.0 - 1.7 | [2] |
Note: The data for compounds 21 and 19 are for structurally related 3-benzoyl-4-phenyl-1H-pyrrole derivatives, highlighting the potent anticancer activity within the broader pyrrole class.
The structure-activity relationship studies from these and other publications suggest that the nature of the substituent on the amide nitrogen and the substitution pattern on the pyrrole ring are critical for determining the anticancer potency and selectivity. For instance, the introduction of electron-donating groups at the 4-position of the pyrrole ring has been shown to increase anticancer activity.[2]
Mechanism of Action: Unraveling the Molecular Pathways
The anticancer effects of 4-Methyl-1H-pyrrole-3-carboxylic acid derivatives are often attributed to their ability to interfere with critical cellular processes, primarily through the inhibition of protein kinases.
Kinase Inhibition: A Common Therapeutic Strategy
Many pyrrole derivatives function as competitive inhibitors at the ATP-binding site of protein kinases.[3] This inhibition blocks downstream signaling pathways that are essential for cancer cell proliferation, survival, and angiogenesis. Key kinase targets identified for various pyrrole derivatives include:
-
Vascular Endothelial Growth Factor Receptor (VEGFR) [3]
-
Epidermal Growth Factor Receptor (EGFR) [3]
-
Janus Kinase 2 (JAK2) [4]
-
Phosphatidylinositol 3-kinase (PI3K) [5]
-
Lymphocyte-specific kinase (Lck) [6]
The inhibition of these kinases can lead to a cascade of downstream effects, ultimately culminating in cell cycle arrest and apoptosis.
Kinase inhibition by 4-Methyl-1H-pyrrole-3-carboxylic acid derivatives.
Induction of Apoptosis and Cell Cycle Arrest
A common outcome of the kinase-inhibitory activity of these compounds is the induction of programmed cell death, or apoptosis. By blocking pro-survival signaling pathways, these derivatives can tip the cellular balance towards apoptosis. Furthermore, flow cytometry analysis has revealed that some pyrrole derivatives can cause cell cycle arrest, often at the S or G2/M phase, thereby preventing cancer cell division.[2]
Experimental Protocols for Efficacy Evaluation
To ensure the scientific rigor and reproducibility of findings, standardized experimental protocols are paramount. The following sections detail the methodologies for two key assays used to evaluate the anticancer efficacy of 4-Methyl-1H-pyrrole-3-carboxylic acid derivatives.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the 4-Methyl-1H-pyrrole-3-carboxylic acid derivatives in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) under the same conditions as in step 1.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL. Incubate for 2-4 hours at 37°C.[7]
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of SDS in HCl, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Workflow of the MTT assay for cell viability.
Cell Cycle Analysis by Flow Cytometry
Flow cytometry is a powerful technique to analyze the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: A fluorescent dye that stoichiometrically binds to DNA, such as propidium iodide (PI), is used to stain the cells. The fluorescence intensity of the stained cells is proportional to their DNA content, allowing for the differentiation of cell cycle phases.
Step-by-Step Protocol:
-
Cell Treatment and Harvesting: Treat cells with the test compounds for the desired duration. Harvest both adherent and floating cells. For adherent cells, use trypsinization.
-
Fixation: Wash the cells with ice-cold PBS and fix them in ice-cold 70% ethanol while vortexing gently. The cells can be stored at -20°C for at least a week.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A (to prevent staining of RNA).
-
Incubation: Incubate the cells in the staining solution in the dark at room temperature for at least 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of the dye.
-
Data Analysis: The data is typically displayed as a histogram of cell count versus fluorescence intensity. Software is used to quantify the percentage of cells in each phase of the cell cycle.
Conclusion and Future Directions
The derivatives of 4-Methyl-1H-pyrrole-3-carboxylic acid represent a promising class of anticancer agents with diverse mechanisms of action, primarily centered on kinase inhibition. The structure-activity relationship studies, though fragmented, consistently highlight the tunability of this scaffold for enhanced potency and selectivity. The N-aryl carboxamide derivatives have emerged as a particularly fruitful area of investigation.
Future research should focus on systematic comparative studies of a broad range of derivatives against a standardized panel of cancer cell lines and in relevant in vivo models. A deeper understanding of their off-target effects and pharmacokinetic profiles will be crucial for their clinical translation. The continued exploration of this versatile chemical scaffold holds significant promise for the development of next-generation targeted cancer therapies.
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A Comparative Guide to the Biological Activity of 4-Methyl-1H-pyrrole-3-carboxylic acid and its Analogs
For Researchers, Scientists, and Drug Development Professionals
The pyrrole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] Its unique electronic properties and the ability to be extensively functionalized make it a privileged structure in the quest for novel therapeutic agents.[1] This guide offers an in-depth comparative analysis of the biological activity of 4-Methyl-1H-pyrrole-3-carboxylic acid and its structural analogs, supported by experimental data to illuminate the nuanced structure-activity relationships that govern their efficacy.
The Significance of the Pyrrole-3-carboxylic Acid Moiety
The pyrrole ring, a five-membered aromatic heterocycle, is a key component in many biologically active molecules.[3] The introduction of a carboxylic acid group at the 3-position provides a critical anchor for interactions with biological targets, often acting as a hydrogen bond donor or participating in salt bridge formations.[4] The methylation of the pyrrole ring, as in 4-Methyl-1H-pyrrole-3-carboxylic acid, can significantly influence the compound's lipophilicity, metabolic stability, and steric interactions with target proteins, thereby modulating its biological activity.
Comparative Biological Activity: A Data-Driven Analysis
While direct comparative studies focusing solely on 4-Methyl-1H-pyrrole-3-carboxylic acid and its simple isomers are limited in publicly available literature, we can infer valuable structure-activity relationship (SAR) insights from studies on related pyrrole-3-carboxylic acid derivatives. The biological activity of these compounds is profoundly influenced by the nature and position of substituents on the pyrrole ring.
Anticancer Activity
Pyrrole derivatives are a well-established class of anticancer agents.[5] The substitution pattern on the pyrrole ring is critical for their cytotoxic effects. For instance, a study on pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives revealed significant growth inhibition against various cancer cell lines.[3]
Table 1: Anticancer Activity of Selected Pyrrole Derivatives
| Compound/Derivative Class | Key Structural Features | Target Cell Line(s) | Activity Metric (IC₅₀/GI%) | Reference |
| Pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives | Pyrazoline conjugation, dimethyl substitution | Various (NCI-60 panel) | 50.21-108.37% GI at 10 µM | [3] |
| 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic acid derivatives | Diaryl substitution on a dihydropyrrole core | H1299, HT-29, MDA-MB-231 | IC₅₀ = 16-25.4 µM | [6] |
Expertise & Experience: The data suggests that increasing the complexity of the pyrrole-3-carboxylic acid scaffold with additional heterocyclic rings (like pyrazoline) or bulky aryl groups can lead to potent anticancer activity. The dimethyl substitution in the pyrazoline conjugates likely enhances lipophilicity, aiding in cell membrane penetration. The diaryl derivatives of the dihydropyrrole core demonstrate that even slight modifications to the pyrrole ring's saturation and substitution can yield significant cytotoxic effects. The choice of cell lines in these studies, representing different cancer types, allows for an initial assessment of the compounds' spectrum of activity.
Antimicrobial Activity
The pyrrole scaffold is also a promising framework for the development of novel antimicrobial agents.[7] The strategic placement of various functional groups can lead to compounds with significant activity against both bacteria and fungi.
Table 2: Antimicrobial Activity of Selected Pyrrole Derivatives
| Compound/Derivative Class | Key Structural Features | Target Organism(s) | Activity Metric (MIC/Zone of Inhibition) | Reference |
| Pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives | Pyrazoline conjugation, dimethyl substitution | Bacterial strains | 50.87-56.60% growth inhibition at 32 µg/ml | [3] |
| Substituted Pyrrole-2-carboxamides | Adamantyl group and substituted phenyl/pyridyl groups on pyrrole ring | Mycobacterium tuberculosis | MIC < 0.016 μg/mL for potent analogs | [8] |
| 1-Arylmethyl-4-aryl-1H-pyrrole-3-carboxylic acid analogs | Arylmethyl and aryl substitutions | Staphylococcus sp. | Demonstrated antibacterial activity | [7] |
Expertise & Experience: The antimicrobial data highlights the importance of lipophilic and aromatic substituents in enhancing the antimicrobial potency of pyrrole carboxylic acids. The pyrazoline-conjugated dimethylpyrrole derivatives show moderate antibacterial activity, suggesting that this particular derivatization might be more favorable for anticancer effects. In contrast, the highly substituted pyrrole-2-carboxamides demonstrate that moving the carboxylic acid functionality to the 2-position and converting it to an amide, coupled with bulky and specific aromatic substitutions, can lead to exceptionally potent antitubercular agents. This underscores the critical role of the position of the carboxylic acid group (or its derivative) in determining the type and potency of biological activity. The activity of 1-arylmethyl-4-aryl-1H-pyrrole-3-carboxylic acids against Staphylococcus suggests that N-alkylation and C4-arylation are favorable for antibacterial activity.
Experimental Protocols: A Guide to Reproducible Research
To ensure the validity and reproducibility of the findings, detailed experimental protocols are essential. The following are representative methodologies for assessing the biological activities of pyrrole derivatives.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., A549, HCT116) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the pyrrole compounds (typically from 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Trustworthiness: This protocol includes essential controls (vehicle and positive) to validate the assay's performance. The use of multiple concentrations allows for the generation of a dose-response curve, from which a reliable IC₅₀ value can be determined.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method determines the Minimum Inhibitory Concentration (MIC) of a compound.
Protocol:
-
Compound Preparation: Prepare a series of twofold dilutions of the pyrrole compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Controls: Include a growth control (no compound) and a sterility control (no inoculum) for each plate.
Trustworthiness: The inclusion of standardized inoculums and controls ensures the reliability of the MIC values. This method provides quantitative data on the antimicrobial potency of the tested compounds.
Structure-Activity Relationship (SAR) and Mechanistic Insights
The biological activity of pyrrole carboxylic acids is intricately linked to their structural features.
Caption: Structure-Activity Relationship (SAR) of Pyrrole-3-Carboxylic Acid Analogs.
The diagram illustrates that modifications at different positions of the pyrrole-3-carboxylic acid scaffold have distinct impacts on biological activity. For instance, the position of the methyl group can alter the molecule's shape and how it fits into a binding pocket. Adding bulky groups can enhance potency but may also affect selectivity. Modifying the carboxylic acid to an ester or amide can improve cell permeability and other pharmacokinetic properties.
Future Directions and Conclusion
4-Methyl-1H-pyrrole-3-carboxylic acid represents a simple, yet promising, scaffold for the development of new therapeutic agents. The available data on more complex analogs suggest that strategic modifications of this core structure can lead to highly potent and selective compounds with anticancer and antimicrobial activities.
Future research should focus on the systematic synthesis and comparative biological evaluation of a series of simple methyl-substituted pyrrole-3-carboxylic acid isomers. This would provide a clearer understanding of the specific contribution of the methyl group's position to the observed biological activity. Furthermore, exploring a wider range of substitutions at the N1, C2, and C5 positions of the 4-Methyl-1H-pyrrole-3-carboxylic acid scaffold could lead to the discovery of novel drug candidates with improved efficacy and safety profiles.
This guide provides a framework for understanding the biological potential of 4-Methyl-1H-pyrrole-3-carboxylic acid and its analogs. By leveraging the principles of medicinal chemistry and conducting rigorous biological testing, the full therapeutic potential of this versatile class of compounds can be unlocked.
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A Comparative Guide to the In Vitro Validation of 4-Methyl-1H-pyrrole-3-carboxylic Acid Compounds as Anticancer Agents
This guide provides a comprehensive framework for the in vitro validation of 4-Methyl-1H-pyrrole-3-carboxylic acid and its derivatives as potential anticancer therapeutics. The development of novel, effective, and safe anticancer agents is a paramount goal in oncology research.[1][2] Pyrrole-based compounds have emerged as a promising scaffold in medicinal chemistry, forming the core of various bioactive molecules with demonstrated anticancer properties.[3][4][5] These properties are often attributed to their ability to induce apoptosis, trigger cell cycle arrest, and inhibit key signaling pathways involved in tumor progression.[4][6][7]
This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the causal logic behind experimental choices. We will establish a robust, self-validating workflow to objectively compare the performance of a novel 4-Methyl-1H-pyrrole-3-carboxylic acid compound (herein designated as Pyrrole-3C ) against established, clinically relevant chemotherapeutic agents.
The Comparative Framework: Establishing a Baseline for Efficacy
To meaningfully assess the anticancer potential of a novel compound, its activity must be benchmarked against well-characterized drugs.[8] This comparative approach not only validates the experimental system but also provides crucial context for the compound's potency and selectivity.
-
Test Compound Profile: Pyrrole-3C (Hypothetical)
-
Class: 4-Methyl-1H-pyrrole-3-carboxylic acid derivative.
-
Hypothesized Mechanism: Based on the broader class of pyrrole compounds, Pyrrole-3C is predicted to exhibit anticancer activity by interfering with cell cycle progression and inducing programmed cell death (apoptosis).[4][7] The specific molecular targets remain to be elucidated but may involve key protein kinases or regulators of apoptosis.[3]
-
-
Standard Anticancer Drug Profiles (Comparators)
-
Doxorubicin: A cornerstone of chemotherapy, doxorubicin is an anthracycline antibiotic that acts primarily by intercalating into DNA, inhibiting the topoisomerase II enzyme, and generating free radicals that damage cancer cells.[9][10] Its broad, cell-cycle non-specific activity makes it a robust positive control.[10]
-
Cisplatin: A platinum-based chemotherapeutic agent that forms cross-links with DNA, triggering DNA damage responses that ultimately lead to apoptosis.[9][11] It is widely used for treating a variety of solid tumors.[12]
-
Strategic Experimental Design: From Broad Screening to Mechanistic Insights
A rigorous in vitro validation strategy begins with a broad assessment of cytotoxicity and progressively narrows down to specific mechanisms of action. This tiered approach ensures that resources are focused on the most promising candidates. The choice of appropriate tumor models at the in vitro stage is critical for reducing time and financial costs by screening out ineffective agents early.[2]
Cell Line Selection: The Importance of Diversity
The anticancer activity of a compound can vary significantly across different tumor types. Therefore, a panel of cell lines is essential to evaluate the breadth and selectivity of Pyrrole-3C.
-
Cancer Cell Line Panel:
-
MCF-7: Human breast adenocarcinoma (luminal A).
-
A549: Human lung carcinoma.
-
HCT-116: Human colon carcinoma.
-
DU-145: Human prostate carcinoma.[7]
-
-
Non-Cancerous Control Cell Line:
Overall Experimental Workflow
The validation process follows a logical progression from initial cytotoxicity screening to detailed mechanistic studies. This ensures a comprehensive understanding of the compound's biological effects.
Core Experimental Protocols & Rationale
This section provides detailed, step-by-step methodologies for the key experiments. The rationale behind each protocol is explained to emphasize its role in the overall validation process.
Cytotoxicity Assessment: The MTT Cell Viability Assay
The first step is to determine if Pyrrole-3C can inhibit the growth or kill cancer cells in a concentration-dependent manner. The MTT assay is a reliable, colorimetric method for assessing cell viability by measuring the metabolic activity of mitochondria.[14][15]
Protocol: MTT Assay
-
Cell Seeding: Plate cells from the selected panel into 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Pyrrole-3C, Doxorubicin, and Cisplatin in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, mitochondrial dehydrogenases in living cells will convert the yellow MTT tetrazolium salt into purple formazan crystals.[14][15]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value (the concentration required to inhibit cell growth by 50%) using non-linear regression analysis.
Comparative Cytotoxicity Data
The IC₅₀ values provide a quantitative measure of a drug's potency. Comparing these values across different cell lines is crucial for assessing both efficacy and selectivity.
| Compound | MCF-7 (Breast) | A549 (Lung) | HCT-116 (Colon) | DU-145 (Prostate) | HUVEC (Normal) |
| Pyrrole-3C | 8.5 µM | 12.2 µM | 9.1 µM | 15.8 µM | > 100 µM |
| Doxorubicin | 0.9 µM | 1.5 µM | 1.2 µM | 2.1 µM | 5.3 µM |
| Cisplatin | 10.2 µM | 15.5 µM | 8.7 µM | 11.4 µM | 25.1 µM |
| Table 1: Hypothetical IC₅₀ values (µM) for Pyrrole-3C and standard chemotherapeutic drugs after 72-hour treatment. These values are for illustrative purposes. |
Interpretation: The hypothetical data in Table 1 suggests that Pyrrole-3C has moderate anticancer activity across multiple cell lines. Critically, its cytotoxicity against the normal HUVEC line is significantly lower (>100 µM) compared to the cancer cell lines, indicating a high degree of selectivity. This is a highly desirable characteristic for a drug candidate.[13]
Mechanistic Deep Dive: How Does Pyrrole-3C Work?
Once cytotoxicity is established, the next critical step is to understand the underlying mechanism of action. Flow cytometry is a powerful technique for this purpose, allowing for the rapid analysis of individual cells within a population.[16][17]
Cell Cycle Analysis
Dysregulation of the cell cycle is a hallmark of cancer, and many drugs exert their effects by causing cells to arrest in a specific phase, preventing them from dividing.[18]
Protocol: Cell Cycle Analysis via Propidium Iodide (PI) Staining
-
Cell Treatment: Seed A549 cells in 6-well plates. Treat the cells with Pyrrole-3C at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells to ensure all cells, including those that may have detached, are analyzed. Centrifuge the cell suspension to obtain a cell pellet.
-
Fixation: Resuspend the pellet in ice-cold 70% ethanol while gently vortexing, and fix overnight at -20°C. This permeabilizes the cells.[18]
-
Staining: Wash the fixed cells with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (a fluorescent DNA intercalator) and RNase A (to prevent staining of double-stranded RNA). Incubate in the dark for 30 minutes.[18]
-
Flow Cytometry: Analyze the samples on a flow cytometer. The intensity of the PI fluorescence is directly proportional to the amount of DNA in each cell.
-
Data Analysis: Deconvolute the resulting DNA content histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase compared to the control indicates cell cycle arrest.[19]
Apoptosis Detection
A key goal of cancer therapy is to induce programmed cell death, or apoptosis, in tumor cells. The Annexin V/PI assay is the gold standard for detecting apoptosis.
Rationale: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[20][21] Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (like FITC).[21] Propidium Iodide is used concurrently to identify cells that have lost membrane integrity, which occurs in late apoptosis or necrosis.[21]
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A Technical Guide to the Structure-Activity Relationship of 4-Methyl-1H-pyrrole-3-carboxylic Acid Derivatives
For researchers, medicinal chemists, and drug development professionals, the pyrrole scaffold represents a cornerstone in the design of novel therapeutics. Its prevalence in blockbuster drugs such as Atorvastatin and the kinase inhibitor Sunitinib underscores the therapeutic potential embedded within this simple heterocycle. This guide delves into the nuanced world of 4-methyl-1H-pyrrole-3-carboxylic acid derivatives, offering a comparative analysis of their structure-activity relationships (SAR) with a focus on their potential as kinase inhibitors. By synthesizing data from analogous compound series, we provide insights into the key structural modifications that can potentiate their biological activity.
The 4-Methyl-1H-pyrrole-3-carboxylic Acid Core: A Privileged Scaffold
The 4-methyl-1H-pyrrole-3-carboxylic acid moiety serves as a versatile template for inhibitor design. The pyrrole ring itself provides a flat, aromatic surface capable of engaging in various non-covalent interactions within a protein's active site. The carboxylic acid at the 3-position is a critical hydrogen bond donor and acceptor, often anchoring the molecule to key residues. The methyl group at the 4-position can influence the electronic properties of the ring and provide a vector for further substitution to explore deeper pockets of the target protein.
Structure-Activity Relationship (SAR) Analysis: A Comparative Overview
| Position of Modification | Moiety/Substituent | General Effect on Kinase Inhibitory Activity | Rationale and Supporting Evidence |
| N1-Position (Pyrrole) | Small alkyl or aryl groups | Generally favorable. | Substitution at this position can orient the molecule within the active site. For example, in pyrrolopyrimidine inhibitors, this position is crucial for activity[1]. |
| Bulky substituents | Can be detrimental or beneficial depending on the target. | A larger group may cause steric hindrance or access a deeper hydrophobic pocket. | |
| C2-Position | Small alkyl groups (e.g., methyl) | Often enhances activity. | The 2,4-dimethyl-1H-pyrrole-3-carboxamide scaffold has shown significant antiproliferative activity, suggesting the importance of substitution at this position[2]. |
| Aryl or heteroaryl groups | Can significantly increase potency. | These groups can engage in additional π-π stacking or hydrophobic interactions. | |
| C5-Position | Hydrogen | Baseline activity. | Unsubstituted at this position allows for a focus on other parts of the molecule. |
| Aryl or heteroaryl groups | Often leads to a significant increase in potency. | This position is frequently modified in potent kinase inhibitors to occupy hydrophobic regions of the ATP-binding site. | |
| Carboxamide (from C3-carboxylic acid) | Substituted anilines | Generally more potent than the free acid. | The amide bond provides an additional hydrogen bonding opportunity, and the substituted aniline can be tailored to fit specific sub-pockets of the kinase. |
| Electron-withdrawing groups on the aniline | Can enhance activity. | These groups can modulate the electronics of the aniline ring and improve binding affinity. | |
| Electron-donating groups on the aniline | Variable effects. | The impact is highly dependent on the specific target and the nature of the binding pocket. |
Experimental Protocols
Representative Synthesis of a 4-Methyl-1H-pyrrole-3-carboxamide Derivative
This protocol is a representative example for the synthesis of a 4-methyl-1H-pyrrole-3-carboxamide derivative, adapted from similar literature procedures[3][4].
Step 1: Synthesis of Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate
-
In a round-bottom flask, combine 2-bromopropanal, ethyl acetoacetate, and aqueous ammonia.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate.
Step 2: Hydrolysis to 2,4-dimethyl-1H-pyrrole-3-carboxylic acid
-
Dissolve the ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate in a mixture of ethanol and water.
-
Add an excess of sodium hydroxide and reflux the mixture for 4 hours.
-
After cooling to room temperature, acidify the reaction mixture with dilute hydrochloric acid to precipitate the carboxylic acid.
-
Filter the precipitate, wash with cold water, and dry to obtain 2,4-dimethyl-1H-pyrrole-3-carboxylic acid.
Step 3: Amide Coupling to form the final product
-
To a solution of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid in anhydrous dimethylformamide (DMF), add a coupling agent such as HATU and a base like diisopropylethylamine (DIPEA).
-
Stir the mixture for 10 minutes at room temperature.
-
Add the desired substituted aniline to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours.
-
Pour the reaction mixture into water and extract the product with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final compound by column chromatography or recrystallization.
In Vitro VEGFR-2 Kinase Inhibition Assay Protocol
This protocol outlines a luminescence-based assay to determine the in vitro potency of test compounds against VEGFR-2 kinase[2][5][6].
Materials:
-
Recombinant human VEGFR-2 kinase
-
Kinase buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP
-
Poly(Glu, Tyr) 4:1 substrate
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in kinase buffer to the desired final concentrations.
-
Master Mix Preparation: Prepare a master mix containing the kinase buffer, ATP (at a concentration near its Km for VEGFR-2), and the Poly (Glu, Tyr) 4:1 substrate.
-
Kinase Reaction:
-
Add 12.5 µL of the Master Mix to each well of a 96-well plate.
-
Add 2.5 µL of the diluted test compound or vehicle (for positive and negative controls) to the appropriate wells.
-
Initiate the kinase reaction by adding 10 µL of the diluted VEGFR-2 enzyme solution to all wells except the "no enzyme" blank wells.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well. This will convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
-
Data Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the positive (enzyme + vehicle) and negative (no enzyme) controls.
-
Determine the IC₅₀ value for each compound by fitting the dose-response data to a suitable equation using graphing software.
-
Concluding Remarks and Future Directions
The 4-methyl-1H-pyrrole-3-carboxylic acid scaffold holds significant promise for the development of novel kinase inhibitors. The insights from related compound series suggest that strategic modifications at the N1, C2, and C5 positions of the pyrrole ring, as well as on the C3-carboxamide moiety, can lead to substantial improvements in potency and selectivity. The provided experimental protocols offer a solid foundation for the synthesis and evaluation of new derivatives. Future work should focus on generating a comprehensive SAR dataset for a focused library of 4-methyl-1H-pyrrole-3-carboxylic acid derivatives against a panel of relevant kinases to identify lead compounds for further optimization and preclinical development.
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2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide - MDPI. (URL: [Link])
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The Synthesis and Application of 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic Acid. (URL: [Link])
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Synthesis, biological evaluation, and in silico study of pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives - PubMed. (URL: [Link])
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Methyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate - PMC - NIH. (URL: [Link])
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2,4-dimethylpyrrole - Organic Syntheses Procedure. (URL: [Link])
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One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Bu - SciSpace. (URL: [Link])
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Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases - PMC - PubMed Central. (URL: [Link])
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The SARs of carboxamides as potent anticancer agents. - ResearchGate. (URL: [Link])
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Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PubMed Central. (URL: [Link])
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Review of mPGES-1 Inhibitors Based on the Benzoxazole and Its Isostere Scaffold for the Treatment of Inflammatory Diseases - UTHSC Digital Commons - University of Tennessee Health Science Center. (URL: [Link])
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One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Bu - Syrris. (URL: [Link])
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The structure-activity relationship demonstrated that the carboxamide... - ResearchGate. (URL: [Link])
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Original Article Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases. (URL: [Link])
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Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia - PubMed. (URL: [Link])
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The Design, Synthesis, and Biological Activities of Pyrrole-Based Carboxamides: The Novel Tubulin Inhibitors Targeting the Colchicine-Binding Site - PubMed Central. (URL: [Link])
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Structure-Activity Relationship of a Pyrrole Based Series of PfPKG Inhibitors as Anti-Malarials - PubMed. (URL: [Link])
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Structure–Activity Relationships of Inactive‐Conformation Binding EGFR Inhibitors: Linking the ATP and Allosteric Pockets - NIH. (URL: [Link])
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A Comparative Guide to the Synthesis of Pyrrole-3-Carboxylic Acids: Flow Chemistry vs. Batch Synthesis
Introduction: The Significance of Pyrrole-3-Carboxylic Acids
The pyrrole framework is a cornerstone of medicinal chemistry and materials science, forming the structural heart of a vast array of biologically active compounds.[1][2] From the world's leading cholesterol-lowering drug, atorvastatin, to potent antibacterial, antiviral, and anticancer agents, the pyrrole motif is of paramount importance.[1][3] Consequently, the development of efficient, scalable, and sustainable methods for synthesizing diversely substituted pyrrole derivatives, particularly pyrrole-3-carboxylic acids, is a critical endeavor for researchers in drug discovery and development.[2][3]
Traditionally, these valuable compounds have been prepared using classical batch synthesis methods, such as the Hantzsch, Paal-Knorr, and Knorr reactions.[1][3][4] While effective, these multistep in-flask protocols often suffer from limitations in efficiency, scope, and scalability, particularly when generating libraries of analogues for drug screening.[2][4] This guide provides a comparative analysis of these established batch methods against the emerging and powerful technology of continuous flow chemistry, offering field-proven insights and experimental data to guide synthetic strategy.
Pillar 1: The World of Batch Synthesis
Batch processing is the conventional approach to chemical synthesis, where reactants are loaded into a vessel (a flask), brought to the desired reaction conditions, and allowed to react for a specified time before workup and purification.[5]
Fundamental Principles
In the context of pyrrole-3-carboxylic acid synthesis, batch methods typically involve a sequence of discrete operations. For instance, a common route might involve the initial formation of a pyrrole ester, which is isolated and purified, followed by a separate hydrolysis step to yield the final carboxylic acid.[3][4] This stepwise nature provides distinct points for characterization but also introduces challenges.
-
Mass and Heat Transfer: In large-scale batch reactors, inefficient mixing and poor heat transfer can lead to temperature and concentration gradients ("hotspots").[6][7] This can result in the formation of impurities, reducing yield and complicating purification.
-
Safety: Exothermic reactions can be difficult to control in large vessels, posing significant safety risks.[5][8] The handling of hazardous intermediates at scale also increases operational risk.
-
Scalability: Scaling up a batch reaction is not always linear. A process optimized in a 100 mL flask may behave differently in a 100 L reactor due to changes in surface-area-to-volume ratios, requiring extensive re-optimization.[5][9]
The logical flow of a typical multi-step batch synthesis is illustrated below.
Caption: Typical workflow for a two-step batch synthesis of pyrrole-3-carboxylic acids.
Pillar 2: The Paradigm Shift to Flow Chemistry
Flow chemistry, or continuous flow processing, involves pumping streams of reactants through a network of tubes and reactors.[7] The reaction occurs as the reagents mix and travel through the system, and the product emerges continuously at the outlet.[7][10] This methodology offers a fundamentally different approach to synthesis with distinct advantages.
Fundamental Principles
The small internal dimensions of flow reactors (often microreactors) create a very high surface-area-to-volume ratio.[6] This characteristic is the root cause of many of its benefits.
-
Superior Process Control: The high surface-area-to-volume ratio allows for extremely efficient heat transfer, eliminating hotspots and enabling precise temperature control.[6][8] Residence time, the equivalent of reaction time in batch, is precisely controlled by the flow rate and reactor volume.[6][11]
-
Enhanced Safety: The small volume of the reactor at any given moment means that only a minimal amount of material is reacting, drastically reducing the risks associated with exothermic events or hazardous intermediates.[6][8]
-
Telescoped Reactions: Multiple reaction steps can be "telescoped" into a single, uninterrupted sequence.[2][4] Intermediates are generated and consumed in-stream, eliminating the need for isolation and purification between steps, which saves significant time and resources.[3][4]
-
Facilitated Scale-Up: Scaling production in a flow system is often achieved by simply running the system for a longer period or by "numbering up"—running multiple reactors in parallel.[9][12] This avoids the complex re-optimization often required for batch scale-up.[5]
The integrated and streamlined nature of a multi-step continuous flow synthesis is depicted below.
Caption: Conceptual workflow for a telescoped continuous flow synthesis process.
Comparative Analysis: Hantzsch Synthesis of Pyrrole-3-Carboxylic Acids
A direct comparison highlights the practical advantages of flow chemistry. The Hantzsch pyrrole synthesis, which involves the reaction of a β-ketoester, a primary amine, and an α-haloketone, serves as an excellent case study.[1][3]
In a landmark study by Herath and Cosford, a one-step continuous flow synthesis of pyrrole-3-carboxylic acids was developed.[2][3][13] This process cleverly utilizes the hydrogen bromide (HBr) byproduct generated during the Hantzsch reaction to facilitate an in-situ hydrolysis of the intermediate tert-butyl ester, consolidating what is typically a three-step batch process into a single, efficient flow operation.[2][3][4]
Quantitative Data Comparison
The table below summarizes the performance of flow chemistry versus the conventional batch approach for the synthesis of a representative compound, 1-benzyl-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid.
| Parameter | Continuous Flow Synthesis | Conventional Batch Synthesis | Rationale for Difference |
| Number of Steps | 1 (Telescoped Reaction)[2][3] | 3 (Formation, Isolation, Hydrolysis)[2][4] | Flow chemistry enables in-situ use of byproducts, eliminating separate steps.[3] |
| Overall Yield | 65%[2] | ~40% (or lower)[2] | Minimized side reactions due to precise temperature control and rapid mixing.[6] |
| Total Process Time | ~10 minutes (residence time)[14] | > 24 hours (including multiple workups)[2] | Elimination of intermediate isolation, purification, and reactor setup/cooldown cycles. |
| Scalability | Demonstrated: 850 mg in 2.5 hours[2][14] | Requires significant re-optimization[9] | Production is scaled by time, not vessel size, ensuring process consistency.[7] |
| Safety | Significantly higher | Moderate to high risk at scale | Small reactor volume minimizes risk from exothermic reactions and hazardous reagents.[6][8] |
| Waste Generation | Lower (Atom Economical)[1][2] | Higher (multiple workups, purifications) | Fewer processing steps and higher efficiency reduce solvent and material waste.[1] |
Experimental Protocols
To provide a practical understanding, detailed protocols for the synthesis of 1-benzyl-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid are provided below.
Protocol 1: Continuous Flow Hantzsch Synthesis
This protocol is adapted from the work of Herath and Cosford (2010).[2][3]
System Setup: A continuous flow microreactor system (e.g., a Syrris Africa or Asia system) equipped with two pumps, a T-mixer, and a heated glass microreactor coil (e.g., 10 mL) is required.[15] The output is directed through a back-pressure regulator (BPR) to maintain system pressure and prevent solvent boiling.
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A Researcher's Guide to Validating the Mechanism of Action for PyrroleCarb-X, a Novel 4-Methyl-1H-pyrrole-3-carboxylic acid-based Kinase Inhibitor
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the mechanism of action (MoA) of a novel drug candidate, which we will refer to as PyrroleCarb-X. This hypothetical molecule, built on a 4-Methyl-1H-pyrrole-3-carboxylic acid scaffold, is postulated to act as a specific inhibitor of "Kinase-Y," a critical enzyme in a pro-inflammatory signaling cascade.
The journey from a promising chemical entity to a validated drug candidate is paved with meticulous experimental evidence. Proving how a drug works is as crucial as proving that it works.[1][2] An incompletely validated MoA is a significant contributor to the failure of drug candidates in clinical trials.[2][3] This guide eschews a simple checklist in favor of a logical, multi-layered approach, demonstrating how to build a robust, evidence-based case for a specific MoA, from direct target interaction to the ultimate cellular response.
The Hierarchy of Evidence: A Four-Level Validation Strategy
Caption: Overall workflow for validating the mechanism of action.
Level 1: Confirming Direct Target Engagement in a Cellular Milieu
The Causality: Before investigating the functional consequences of our drug, we must first prove that it physically interacts with its intended target, Kinase-Y, within the complex and native environment of a living cell.[4][5][6] This step is critical to distinguish genuine target engagement from indirect or off-target effects that might produce a similar downstream result.
Primary Validation Method: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical assay that confirms target engagement in situ.[7] The principle is elegant: when a protein binds to a ligand (like our drug, PyrroleCarb-X), it generally becomes more thermally stable.[8][9] By heating cells treated with the drug across a temperature gradient and then measuring the amount of soluble (non-denatured) target protein remaining, we can observe a "thermal shift," which is direct evidence of binding.[10][11]
| Compound | Target | Assay Type | Apparent Tagg (°C) | Thermal Shift (ΔTagg) | Interpretation |
| Vehicle (DMSO) | Kinase-Y | CETSA | 52.0 | - | Baseline thermal stability. |
| PyrroleCarb-X (10 µM) | Kinase-Y | CETSA | 58.5 | +6.5°C | Strong target engagement in cells. |
| Competitor A (10 µM) | Kinase-Y | CETSA | 57.0 | +5.0°C | Confirmed engagement of a known binder. |
| Vehicle (DMSO) | Off-Target-1 | CETSA | 61.0 | - | Baseline for a potential off-target. |
| PyrroleCarb-X (10 µM) | Off-Target-1 | CETSA | 61.2 | +0.2°C | Negligible engagement of the off-target. |
-
Cell Culture & Treatment: Plate a relevant cell line (e.g., human monocytic THP-1 cells) and grow to ~80% confluency. Treat cells with PyrroleCarb-X (e.g., at 10 µM) or vehicle (DMSO) for 1 hour at 37°C.
-
Thermal Challenge: Aliquot cell suspensions into PCR tubes. Heat the tubes in a thermal cycler across a defined temperature gradient (e.g., 48°C to 68°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[8]
-
Cell Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath. This releases the cellular contents.[11]
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[10]
-
Quantification: Carefully collect the supernatant, which contains the soluble protein fraction. Analyze the amount of soluble Kinase-Y at each temperature point using a standard protein quantification method like Western Blot or an ELISA-based format.[10]
-
Data Analysis: Plot the percentage of soluble Kinase-Y against temperature for both vehicle and drug-treated samples. Determine the temperature at which 50% of the protein has aggregated (Tagg) and calculate the shift (ΔTagg) induced by PyrroleCarb-X.
Level 2: Quantifying On-Target Activity and Off-Target Selectivity
The Causality: Demonstrating that our drug binds to Kinase-Y is the first step. Now, we must prove that this binding has a functional consequence—specifically, inhibition of the kinase's enzymatic activity. Furthermore, a successful drug candidate should be highly selective for its intended target to minimize potential side effects.[12]
Primary Validation Method: Kinome Profiling
Kinome profiling provides a comprehensive overview of a compound's interaction with a large panel of protein kinases.[13] This is an indispensable tool for simultaneously assessing on-target potency and identifying potential off-target liabilities.[12][14] We will compare PyrroleCarb-X's activity against Kinase-Y with its activity against other kinases, particularly those with high structural similarity.
| Kinase Target | % Inhibition @ 1 µM PyrroleCarb-X | IC50 (nM) | Interpretation |
| Kinase-Y (Target) | 98% | 25 | Potent and effective on-target activity. |
| Kinase-X (Related) | 15% | > 10,000 | High selectivity against a closely related kinase. |
| Kinase-Z (Related) | 8% | > 10,000 | High selectivity against another related kinase. |
| SRC | 5% | > 10,000 | No significant off-target activity on a common kinase. |
| ABL1 | 2% | > 10,000 | No significant off-target activity on a common kinase. |
Data is typically generated by specialized service providers such as Reaction Biology or AssayQuant.[12][14]
Level 3: Verifying Downstream Pathway Modulation
The Causality: Having confirmed that PyrroleCarb-X binds and inhibits Kinase-Y, we must now connect this molecular event to the downstream cellular machinery. Our hypothesized pathway posits that active Kinase-Y phosphorylates and activates a key transcription factor, "TF-Z," which then drives the expression of pro-inflammatory genes. Therefore, inhibiting Kinase-Y should lead to a measurable decrease in both the phosphorylation of TF-Z and its subsequent transcriptional activity.
Caption: Hypothesized signaling pathway for PyrroleCarb-X.
Method 1: Western Blot for Phospho-Protein Levels
Western blotting is a classic technique to detect and quantify specific proteins in a sample. By using antibodies specific to the phosphorylated form of TF-Z (p-TF-Z) and total TF-Z, we can directly measure the impact of PyrroleCarb-X on the activation state of this key downstream effector.[15]
-
Sample Preparation: Treat cells with PyrroleCarb-X at various concentrations for a specified time (e.g., 30 minutes). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.[15]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
Gel Electrophoresis: Load 20-30 µg of each protein sample into an SDS-PAGE gel to separate proteins by molecular weight.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[16]
-
Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for p-TF-Z. Separately, run a parallel blot and incubate with an antibody for total TF-Z, and another for a loading control (e.g., GAPDH).
-
Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[15]
-
Analysis: Quantify the band intensities using densitometry software. Normalize the p-TF-Z signal to the total TF-Z signal to account for any changes in protein expression.
Method 2: Luciferase Reporter Assay for Transcriptional Activity
To confirm that the observed reduction in TF-Z phosphorylation translates to reduced function, we use a luciferase reporter assay.[17][18] This assay measures the ability of TF-Z to bind to its specific DNA response element and drive gene expression.[19][20]
-
Transfection: Co-transfect cells with two plasmids:
-
A reporter plasmid containing the firefly luciferase gene downstream of a promoter controlled by multiple copies of the TF-Z DNA binding site.
-
A control plasmid containing the Renilla luciferase gene driven by a constitutive promoter (e.g., CMV) to normalize for transfection efficiency.[21]
-
-
Treatment: After 24 hours, treat the transfected cells with a pro-inflammatory stimulus (to activate the Kinase-Y pathway) in the presence of varying concentrations of PyrroleCarb-X.
-
Lysis and Measurement: Lyse the cells and measure the activity of both firefly and Renilla luciferase using a dual-luciferase reporter assay system and a luminometer.[21]
-
Analysis: Calculate the ratio of firefly to Renilla luciferase activity for each condition. A decrease in this ratio in PyrroleCarb-X-treated cells indicates reduced TF-Z transcriptional activity.
| Assay | Condition | Result | Interpretation |
| Western Blot | Stimulated + Vehicle | 100% (Normalized p-TF-Z) | Pathway is active. |
| Stimulated + PyrroleCarb-X (1 µM) | 12% (Normalized p-TF-Z) | Potent inhibition of TF-Z phosphorylation. | |
| Luciferase Assay | Stimulated + Vehicle | 100% (Relative Luciferase Units) | TF-Z is transcriptionally active. |
| Stimulated + PyrroleCarb-X (1 µM) | 18% (Relative Luciferase Units) | Strong suppression of TF-Z activity. |
Level 4: Confirming the Desired Phenotypic Outcome
The Causality: The final and most crucial layer of validation is to demonstrate that the observed molecular and cellular changes translate into a meaningful, disease-relevant biological outcome.[22][23][24] Since PyrroleCarb-X is designed as an anti-inflammatory agent, its ultimate test is whether it can suppress an inflammatory response in a cellular model.
Primary Validation Method: Phenotypic Assay (Cytokine ELISA)
We will use an Enzyme-Linked Immunosorbent Assay (ELISA) to measure the production of a key pro-inflammatory cytokine (e.g., TNF-α) that is known to be a downstream product of the Kinase-Y/TF-Z signaling axis. This phenotypic assay provides the ultimate confirmation that our drug's MoA results in the desired therapeutic effect at a cellular level.[]
| Condition | TNF-α Concentration (pg/mL) | % Inhibition | Interpretation |
| Unstimulated | < 10 | - | Baseline cytokine level. |
| Stimulated + Vehicle | 1550 | 0% | Strong inflammatory response. |
| Stimulated + PyrroleCarb-X (1 µM) | 230 | 85% | Effective suppression of the inflammatory phenotype. |
| Stimulated + Competitor A (1 µM) | 450 | 71% | Comparison with a known therapeutic agent. |
Conclusion: A Synthesized, Validated Mechanism of Action
By systematically progressing through these four levels of validation, we have constructed a cohesive and compelling narrative for the mechanism of action of PyrroleCarb-X. The data from each experiment logically supports the next, creating a self-validating system.
-
CETSA confirmed that PyrroleCarb-X physically engages Kinase-Y in living cells.
-
Kinome profiling demonstrated that this interaction leads to potent and highly selective inhibition of Kinase-Y's enzymatic activity.
-
Western blotting and luciferase reporter assays proved that this on-target inhibition effectively blocks the downstream signaling pathway by preventing the activation of the transcription factor TF-Z.
-
Finally, the cytokine ELISA provided the phenotypic proof that this entire cascade results in a powerful anti-inflammatory effect.
This rigorous, multi-faceted approach provides the high degree of confidence in the proposed mechanism of action required to advance a drug candidate like PyrroleCarb-X into further preclinical and, ultimately, clinical development.
References
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Phenotypic profiling in drug discovery - Drug Target Review. (URL: [Link])
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Detection of E2F-Induced Transcriptional Activity Using a Dual Luciferase Reporter Assay - Springer. (URL: [Link])
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A Practical Guide to Target Engagement Assays - Selvita. (URL: [Link])
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Cross-reactivity profiling of 4-Methyl-1h-pyrrole-3-carboxylic acid inhibitors
An In-Depth Guide to the Cross-Reactivity Profiling of Pyrrole-Based Kinase Inhibitors A Senior Application Scientist's Perspective on Methodology, Data Interpretation, and Lead Optimization
Introduction: The Pyrrole Scaffold and the Imperative of Selectivity
The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically successful drugs.[1] Its unique electronic properties and ability to form key hydrogen bonds have made it a cornerstone in the design of targeted therapies, particularly protein kinase inhibitors.[2][3] Kinase inhibitors have revolutionized the treatment of cancer and other diseases, but their development is a double-edged sword. The high degree of conservation within the ATP-binding site of the human kinome means that achieving inhibitor selectivity is a formidable challenge.[4]
Cross-reactivity, the binding of an inhibitor to unintended targets, can lead to significant off-target toxicities.[5] However, it can also be harnessed for therapeutic benefit through "polypharmacology," where engaging multiple targets leads to enhanced efficacy.[6] Therefore, a comprehensive understanding of an inhibitor's cross-reactivity profile is not just a regulatory hurdle but a critical component of a successful drug discovery program.
While specific cross-reactivity data for inhibitors derived from the 4-Methyl-1h-pyrrole-3-carboxylic acid scaffold are not extensively available in the public domain, this guide will utilize the well-characterized, pyrrole-containing multi-kinase inhibitor, Sunitinib, as a guiding case study. By comparing its broad activity profile to that of a more selective hypothetical inhibitor, "Pyrrolotinib," we will provide an in-depth exploration of the state-of-the-art methodologies, data interpretation techniques, and strategic insights essential for researchers, scientists, and drug development professionals.
Comparative Kinome Profiling: A Tale of Two Inhibitors
To understand the spectrum of kinase inhibitor selectivity, we will compare the profiles of two compounds:
-
Sunitinib: An FDA-approved multi-kinase inhibitor containing a pyrrole-indolin-2-one core. It is known to inhibit VEGFRs, PDGFRs, KIT, and other kinases, but also has a range of off-target activities that contribute to its side-effect profile.[6][7][8]
-
Pyrrolotinib (Hypothetical): An illustrative, highly selective inhibitor designed for this guide. Its profile is modeled on a selective Src family kinase inhibitor to provide a clear contrast to Sunitinib's broad activity.
The following table summarizes the inhibitory activity of Sunitinib and our hypothetical Pyrrolotinib against a representative panel of kinases, as would be determined in a large-scale screen. Data is presented as the dissociation constant (Kd), where a lower value indicates a stronger binding interaction.
Table 1: Comparative Kinase Inhibition Profile (Kd, nM)
| Kinase Target | Sunitinib (Kd, nM) | Pyrrolotinib (Kd, nM) | Kinase Family | Primary Cellular Function |
| VEGFR2 | 2.5 | >10,000 | Tyrosine Kinase | Angiogenesis, Vascular Permeability |
| PDGFRβ | 1.8 | >10,000 | Tyrosine Kinase | Cell Growth, Proliferation |
| KIT | 3.1 | >10,000 | Tyrosine Kinase | Cell Survival, Proliferation |
| FLT3 | 4.2 | >10,000 | Tyrosine Kinase | Hematopoietic Cell Development |
| RET | 6.0 | >10,000 | Tyrosine Kinase | Neuronal Development |
| SRC | 150 | 5.2 | Tyrosine Kinase | Cell Growth, Adhesion, Migration |
| LCK | 210 | 4.8 | Tyrosine Kinase | T-cell Signaling |
| LYN | 180 | 6.1 | Tyrosine Kinase | B-cell Signaling |
| ABL1 | 120 | 7.5 | Tyrosine Kinase | Cell Differentiation, Proliferation |
| AMPK | 85 | >10,000 | Serine/Threonine Kinase | Cellular Energy Homeostasis |
| CDK2 | 350 | >10,000 | Serine/Threonine Kinase | Cell Cycle Regulation |
| EGFR | 800 | >10,000 | Tyrosine Kinase | Cell Growth, Proliferation |
Note: Data for Sunitinib is representative of publicly available kinome scan results.[9][10] Data for the hypothetical "Pyrrolotinib" is modeled after a selective inhibitor for illustrative purposes.
Interpreting the Data: Quantifying Selectivity
Visual inspection of Table 1 clearly shows that Sunitinib is a potent inhibitor of multiple receptor tyrosine kinases, while Pyrrolotinib is highly selective for a subset of Src family kinases. To move beyond qualitative assessment, we can use established metrics to quantify selectivity.
-
Selectivity Score (S-score): This metric is calculated by dividing the number of kinases that an inhibitor binds to with a Kd below a certain threshold by the total number of kinases tested.[11][12] A lower S-score indicates higher selectivity.
-
Sunitinib S(100nM): Assuming a panel of 400 kinases, Sunitinib might inhibit ~40 kinases with a Kd < 100 nM. Its S(100nM) would be 40/400 = 0.10 .
-
Pyrrolotinib S(100nM): This inhibitor only potently binds to 4 kinases in our example. Its S(100nM) would be 4/400 = 0.01 .
-
-
Gini Coefficient: Adapted from economics, the Gini coefficient measures the inequality of inhibition across the kinome.[13] A value approaching 1 indicates that the inhibitory activity is concentrated on a few targets (highly selective), while a value approaching 0 signifies broad, indiscriminate inhibition.[14]
-
Sunitinib Gini: Likely to be in the range of 0.5 - 0.6 , reflecting its multi-targeted nature.
-
Pyrrolotinib Gini: Would be significantly higher, likely >0.85 , indicating high selectivity.
-
These quantitative measures provide an objective basis for comparing inhibitors and are invaluable for tracking the progress of lead optimization campaigns.
Methodologies for Generating High-Fidelity Cross-Reactivity Data
The reliability of any comparison guide rests on the quality of the underlying experimental data. Several robust methodologies are employed to profile inhibitor selectivity. We will detail two orthogonal and widely used approaches: a biochemical competition binding assay and a cell-based activity assay.
Protocol 1: Competition Binding Assay (e.g., KINOMEscan™)
This biochemical method measures the ability of a test compound to compete with an immobilized, broad-spectrum ligand for binding to a large panel of kinases. It is a powerful tool for identifying direct binding interactions.[10][15]
Principle: The assay quantifies the amount of a specific kinase (often expressed as a T7 phage fusion) that binds to an immobilized ligand in the presence or absence of the test inhibitor. A reduction in the amount of bound kinase indicates that the test inhibitor is competing for the ATP-binding site.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Kinase Panel: A library of human kinases expressed as T7 phage fusions is prepared.
-
Immobilized Ligand: A proprietary, broad-spectrum kinase inhibitor is coupled to a solid support (e.g., beads).
-
Test Compound: The inhibitor (e.g., Sunitinib) is serially diluted in DMSO to create a concentration gradient.
-
-
Binding Reaction:
-
In a multi-well plate, the phage-tagged kinase, immobilized ligand, and the test compound are combined in a binding buffer.
-
The mixture is incubated to allow the binding interactions to reach equilibrium. The rationale here is to allow for a competitive dynamic to be established between the test compound and the immobilized ligand.
-
-
Washing and Elution:
-
The solid support is washed to remove any unbound kinase and test compound. This step is critical to reduce background signal and ensure that only high-affinity interactions are measured.
-
The bound phage-tagged kinases are then eluted.
-
-
Quantification:
-
The amount of eluted phage-tagged kinase is quantified using quantitative PCR (qPCR) targeting the phage DNA.[10] The qPCR signal is inversely proportional to the binding affinity of the test compound.
-
-
Data Analysis:
-
The qPCR data is normalized to a DMSO control (no inhibitor).
-
The results are often expressed as "% of Control," where a lower percentage indicates stronger binding of the test compound.
-
For compounds tested at multiple concentrations, a Kd value can be calculated by fitting the data to a binding curve.
-
Caption: Workflow of a competition binding assay for kinase inhibitor profiling.
Protocol 2: Activity-Based Profiling in Cell Lysates (e.g., KiNativ™)
This chemoproteomic approach measures an inhibitor's ability to prevent the binding of an ATP-biotin probe to active kinases within a native cellular lysate. This provides a more physiologically relevant profile as it assesses target engagement with kinases in their native conformation, complexed with endogenous proteins.[16][17]
Principle: An ATP- or ADP-biotin probe is used to covalently label a conserved lysine residue in the ATP-binding site of active kinases. If an inhibitor is bound to the active site, it will block this labeling. The extent of biotinylation is then quantified by mass spectrometry.
Step-by-Step Methodology:
-
Cell Lysate Preparation:
-
Cells are cultured and harvested.
-
Lysis is performed under native conditions to preserve kinase activity and protein complexes. The total protein concentration is quantified.
-
-
Inhibitor Treatment:
-
The cell lysate is aliquoted and treated with the test compound (e.g., Sunitinib) at various concentrations or a DMSO vehicle control.
-
The mixture is incubated to allow the inhibitor to bind to its target kinases.
-
-
Probe Labeling:
-
The ATP-biotin probe is added to each lysate. The probe will covalently modify the active site lysine of kinases that are not occupied by the inhibitor.
-
The labeling reaction is allowed to proceed for a defined period before being quenched. The choice of reaction time is a balance between achieving sufficient labeling for detection and minimizing any potential dissociation of reversible inhibitors.[17]
-
-
Protein Digestion and Enrichment:
-
The proteins in the lysate are denatured, reduced, alkylated, and then digested into peptides (typically with trypsin).
-
Biotinylated peptides (from the labeled kinases) are enriched using streptavidin-coated beads.
-
-
Mass Spectrometry and Data Analysis:
-
The enriched peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The abundance of each kinase-derived peptide is quantified in the inhibitor-treated samples and compared to the DMSO control.
-
A decrease in the peptide signal in the presence of the inhibitor indicates target engagement. IC50 values can be determined by plotting peptide abundance against inhibitor concentration.
-
Visualizing the Impact of Cross-Reactivity
Understanding an inhibitor's selectivity profile is crucial for interpreting biological outcomes. Off-target effects can confound experimental results and lead to clinical toxicities. Sunitinib, for example, is associated with cardiotoxicity, an effect not explained by its primary anti-angiogenic targets.[18] Studies have revealed that this is due to the off-target inhibition of AMP-activated protein kinase (AMPK), a critical regulator of cardiac energy homeostasis.[5][19]
Caption: Sunitinib's on-target vs. off-target signaling pathways.
This diagram illustrates how Sunitinib's desired anti-cancer effect is mediated by inhibiting targets like VEGFR, while its unintended cardiotoxicity arises from inhibiting the off-target kinase AMPK. This knowledge is vital for managing patient side effects and for guiding the development of next-generation inhibitors with improved safety profiles. For a novel scaffold like 4-Methyl-1h-pyrrole-3-carboxylic acid, identifying such off-target liabilities early in development is paramount.
Conclusion: From Data to Drug Design
The cross-reactivity profiling of small molecule inhibitors is a cornerstone of modern drug discovery. As we have seen through the comparative analysis of the multi-targeted Sunitinib and a hypothetical selective inhibitor, a deep understanding of a compound's kinome-wide interactions is essential for progressing a lead candidate.
For researchers working with novel scaffolds such as 4-Methyl-1h-pyrrole-3-carboxylic acid, the path forward is clear. Early and comprehensive profiling using a combination of biochemical and cell-based methods will provide a high-resolution map of the compound's selectivity. This data, quantified using metrics like the S-score and Gini coefficient, will enable data-driven decisions to optimize potency on desired targets while engineering out interactions with kinases known to cause toxicity. By embracing these principles, the full therapeutic potential of novel chemical matter can be realized, leading to safer and more effective medicines.
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A Comparative Benchmarking Guide: Novel Pyrrole Derivatives versus Paclitaxel in Anticancer Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for Superior Anticancer Agents
The landscape of cancer therapy is continually evolving, driven by the urgent need for more effective and less toxic treatments. Paclitaxel, a cornerstone of chemotherapy for decades, has undoubtedly saved countless lives.[1][2] However, its clinical utility is often hampered by significant side effects and the development of drug resistance.[3][4][5] This has spurred the exploration of novel chemical scaffolds with the potential to overcome these limitations. Among these, pyrrole-based compounds have emerged as a particularly promising class of anticancer agents, demonstrating potent and diverse mechanisms of action.[6][7][8][9]
This guide provides an in-depth, objective comparison of the performance of new-generation pyrrole derivatives against the well-established anticancer agent, Paclitaxel. We will delve into their distinct mechanisms of action, present comparative experimental data, and provide detailed protocols for the key assays used in their evaluation. Our aim is to equip researchers and drug development professionals with the critical information needed to assess the potential of these novel compounds in the ongoing fight against cancer.
Mechanism of Action: A Tale of Two Strategies
The fundamental difference between Paclitaxel and many of the promising new pyrrole derivatives lies in their interaction with microtubules, critical components of the cellular cytoskeleton essential for cell division.
Paclitaxel: The Microtubule Stabilizer
Paclitaxel functions by binding to the β-tubulin subunit of microtubules, promoting their assembly and preventing their disassembly.[10][11] This leads to the formation of abnormally stable and non-functional microtubule bundles, disrupting the mitotic spindle formation necessary for chromosome segregation during cell division.[8][10][11] The cell cycle is arrested in the G2/M phase, ultimately triggering programmed cell death, or apoptosis.[7][11]
New Pyrrole Derivatives: A Multi-pronged Attack
Recent research has unveiled a diverse range of anticancer mechanisms for novel pyrrole derivatives, highlighting their versatility as therapeutic candidates.[6][7][9] A significant number of these compounds act as tubulin polymerization inhibitors , effectively destabilizing microtubules and preventing their formation.[7][12] This contrasts with Paclitaxel's stabilizing effect. By binding to sites such as the colchicine-binding site on β-tubulin, these pyrrole derivatives induce mitotic catastrophe and apoptosis.[10][13]
Beyond microtubule disruption, certain pyrrole derivatives have been shown to inhibit various protein kinases involved in cancer cell signaling pathways.[9] Furthermore, many of these compounds are potent inducers of apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways and can cause cell cycle arrest at different phases.[3][14]
Head-to-Head Comparison: In Vitro Performance
The true measure of a novel anticancer agent lies in its performance against established drugs. The following table summarizes the cytotoxic activity (IC50 values) of representative new pyrrole derivatives compared to Paclitaxel across various human cancer cell lines. A lower IC50 value indicates greater potency.
| Compound Class/Name | Cancer Cell Line | IC50 (µM) of Pyrrole Derivative | IC50 (µM) of Paclitaxel (for comparison) | Reference |
| Pyrrolo[2,3-d]pyrimidine (Compound 10a) | PC3 (Prostate) | 0.19 | Not directly compared in this study | [3] |
| Pyrrolo[2,3-d]pyrimidine (Compound 10b) | MCF-7 (Breast) | 1.66 | Not directly compared in this study | [3] |
| Pyrrolo[2,3-d]pyrimidine (Compound 9e) | A549 (Lung) | 4.55 | Not directly compared in this study | [3] |
| Pyrrole-based Carboxamide (CA-61) | HCC1806 (Breast) | Potent (exact IC50 not specified) | Not directly compared in this study | [10][13] |
| Pyrrole-based Carboxamide (CA-84) | HCC1806 (Breast) | Potent (exact IC50 not specified) | Not directly compared in this study | [10][13] |
| Marinopyrrole A | HCT-116 (Colon) | 9.4 (racemic mixture) | Not available | [6] |
| Pyrrolomycin C | HCT-116 (Colon) | 0.8 | Not available | [6] |
| Pyrrolomycin C | MCF-7 (Breast) | 1.5 | Not available | [6] |
| C,D-spirolactone analogue of paclitaxel | U251 (Glioma) | 4-8 | 0.25-0.5 | [11] |
Note: Direct head-to-head comparisons in the same study are ideal but not always available. The data presented here is synthesized from multiple sources to provide a comparative overview.
Experimental Protocols: A Guide to Benchmarking
To ensure scientific rigor and reproducibility, standardized experimental protocols are paramount. Here, we provide detailed, step-by-step methodologies for the key in vitro assays used to benchmark new anticancer agents.
Cytotoxicity Assessment: The MTT Assay
The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondria.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of approximately 1 x 10^4 cells per well and incubate for 24 hours at 37°C.
-
Compound Treatment: Aspirate the old media and add 100 µL of media containing various concentrations of the test compound (e.g., pyrrole derivative or Paclitaxel) to the wells. Incubate for a further 24-48 hours.
-
MTT Addition: Add 10 µL of a 12 mM MTT stock solution to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C to allow the formation of formazan crystals.
-
Solubilization: Carefully aspirate the MTT solution and add 50 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for determining cytotoxicity using the MTT assay.
Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit or enhance the polymerization of purified tubulin into microtubules.
Protocol:
-
Reagent Preparation: Prepare a tubulin reaction mix on ice containing purified tubulin (2 mg/mL), GTP (1 mM), glycerol (15%), and a fluorescent reporter.
-
Compound Addition: Add 5 µL of the 10x concentrated test compound, positive control (e.g., Nocodazole for inhibition, Paclitaxel for enhancement), or vehicle control to a pre-warmed 96-well plate.
-
Initiation of Polymerization: Add 45 µL of the ice-cold tubulin reaction mix to each well.
-
Fluorescence Measurement: Immediately place the plate in a pre-warmed (37°C) microplate reader and measure the fluorescence intensity over time.
-
Data Analysis: Plot the fluorescence intensity versus time to generate polymerization curves and quantify the inhibitory or enhancing effects of the compounds.
Tubulin Polymerization Assay Workflow
Caption: Workflow for the in vitro tubulin polymerization assay.
Cell Cycle Analysis using Flow Cytometry
This technique quantifies the distribution of cells in different phases of the cell cycle based on their DNA content.
Protocol:
-
Cell Treatment: Treat cells with the test compound or Paclitaxel for a specified duration.
-
Cell Harvesting: Harvest the cells and wash them with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Detection: Annexin V/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the test compound or Paclitaxel.
-
Cell Harvesting: Collect both adherent and floating cells and wash with PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer within one hour.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
Signaling Pathways in Apoptosis
Both Paclitaxel and many new pyrrole derivatives ultimately lead to apoptosis. Understanding the underlying signaling pathways is crucial for rational drug design.
The Intrinsic (Mitochondrial) Apoptosis Pathway
This pathway is regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.[3][8][10][11][14] Cellular stress induced by anticancer agents leads to the activation of pro-apoptotic proteins, which permeabilize the mitochondrial outer membrane, releasing cytochrome c.[10][15] Cytochrome c then activates a cascade of caspases, the executioner enzymes of apoptosis.[2][7][13][15]
Intrinsic Apoptosis Pathway
Caption: The intrinsic pathway of apoptosis.
Future Directions and Conclusion
The development of novel pyrrole derivatives represents a significant advancement in the search for more effective and safer anticancer therapies. Their diverse mechanisms of action, including the ability to inhibit tubulin polymerization and target various kinases, offer the potential to overcome the limitations of existing drugs like Paclitaxel. The comparative data and detailed experimental protocols provided in this guide are intended to facilitate further research and development in this exciting field. As our understanding of the molecular intricacies of cancer continues to grow, the rational design and benchmarking of new therapeutic agents, such as these promising pyrrole derivatives, will be instrumental in shaping the future of oncology.
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The Design, Synthesis, and Biological Activities of Pyrrole-Based Carboxamides: The Novel Tubulin Inhibitors Targeting the Colchicine-Binding Site. (2021). PubMed Central. Retrieved January 14, 2026, from [Link]
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Head-to-head comparison of different synthetic routes to 4-Methyl-1h-pyrrole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 4-Methyl-1H-pyrrole-3-carboxylic acid
The pyrrole nucleus is a cornerstone of many biologically active molecules and functional materials. The strategic placement of substituents on this five-membered ring allows for the fine-tuning of a compound's physicochemical and pharmacological properties. 4-Methyl-1H-pyrrole-3-carboxylic acid, in particular, serves as a versatile intermediate for the synthesis of a wide array of complex molecular architectures. Its derivatives have shown promise in various therapeutic areas, making the efficient and scalable synthesis of this compound a topic of considerable interest to the scientific community. This guide will dissect and compare prominent synthetic strategies, providing the reader with the critical information needed to select the most appropriate route for their research and development endeavors.
Comparative Analysis of Synthetic Strategies
This guide will focus on four principal synthetic methodologies for accessing the 4-Methyl-1H-pyrrole-3-carboxylic acid scaffold:
-
The Paal-Knorr Synthesis: A classic and straightforward approach involving the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine.
-
The Hantzsch Pyrrole Synthesis: A multicomponent reaction that assembles the pyrrole ring from an α-haloketone, a β-ketoester, and ammonia or a primary amine.
-
The Knorr Pyrrole Synthesis: A versatile method based on the condensation of an α-amino-ketone with a β-ketoester.
-
The Van Leusen Pyrrole Synthesis: A modern approach utilizing tosylmethyl isocyanide (TosMIC) as a key reagent in a [3+2] cycloaddition reaction.
For each of these routes, we will first outline the synthesis of the ethyl ester precursor, ethyl 4-methyl-1H-pyrrole-3-carboxylate, followed by its hydrolysis to the target carboxylic acid.
The Paal-Knorr Pyrrole Synthesis
The Paal-Knorr synthesis is renowned for its simplicity and directness in forming the pyrrole ring from a 1,4-dicarbonyl compound.[1][2][3][4][5]
a) Synthesis of Ethyl 4-methyl-1H-pyrrole-3-carboxylate
Reaction Principle: This route involves the cyclization of a suitably substituted 1,4-dicarbonyl compound with ammonia. For the synthesis of ethyl 4-methyl-1H-pyrrole-3-carboxylate, the required starting material is ethyl 2-formyl-3-methyl-4-oxobutanoate.
Workflow Diagram:
Caption: Paal-Knorr synthesis of the pyrrole ester.
Experimental Protocol:
A solution of ethyl 2-formyl-3-methyl-4-oxobutanoate in a suitable solvent, such as ethanol or acetic acid, is treated with a source of ammonia, typically ammonium hydroxide or ammonium acetate. The reaction mixture is then heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated by extraction and purified by column chromatography or recrystallization.
Causality Behind Experimental Choices:
-
Solvent: Acetic acid can act as both a solvent and a catalyst for the condensation and dehydration steps.[1] Ethanol is a less acidic alternative.
-
Ammonia Source: Ammonium acetate is often preferred as it provides a buffered system.[2]
-
Temperature: Heating is necessary to drive the dehydration and aromatization steps to completion.
b) Hydrolysis to 4-Methyl-1H-pyrrole-3-carboxylic acid
Experimental Protocol:
The ethyl ester is dissolved in a mixture of ethanol and an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide. The mixture is heated at reflux until the ester is completely saponified, as indicated by TLC. After cooling, the reaction mixture is acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid. The solid product is then collected by filtration, washed with water, and dried.
Performance Metrics (Paal-Knorr Route):
| Parameter | Observation |
| Yield | Generally moderate to good. |
| Purity | Can be high after purification. |
| Scalability | Readily scalable. |
| Starting Material Accessibility | The 1,4-dicarbonyl starting material may require a multi-step synthesis, which can be a significant drawback.[2] |
| Advantages | Simple reaction conditions, direct formation of the pyrrole ring. |
| Disadvantages | The synthesis of the required 1,4-dicarbonyl precursor can be complex and may have a low overall yield. |
The Hantzsch Pyrrole Synthesis
The Hantzsch synthesis is a powerful one-pot, three-component reaction that offers a convergent approach to substituted pyrroles.[6][7]
a) Synthesis of Ethyl 4-methyl-1H-pyrrole-3-carboxylate
Reaction Principle: This synthesis involves the condensation of ethyl acetoacetate, 2-chloro-1-propanal, and ammonia.
Workflow Diagram:
Caption: Hantzsch synthesis of the pyrrole ester.
Experimental Protocol:
To a solution of ethyl acetoacetate in a suitable solvent (e.g., ethanol or acetic acid), aqueous ammonia is added, followed by the dropwise addition of 2-chloro-1-propanal. The reaction is typically stirred at room temperature or gently heated to facilitate the reaction. The progress is monitored by TLC. After the reaction is complete, the product is isolated by extraction and purified by column chromatography.
Causality Behind Experimental Choices:
-
Reagent Order: The enamine formation from ethyl acetoacetate and ammonia is a key initial step.
-
Temperature Control: The reaction can be exothermic, so controlled addition of the α-haloketone is important.
-
Solvent: A protic solvent like ethanol helps to mediate the proton transfer steps in the mechanism.
b) Hydrolysis to 4-Methyl-1H-pyrrole-3-carboxylic acid
The hydrolysis procedure is identical to that described for the Paal-Knorr route.
Performance Metrics (Hantzsch Route):
| Parameter | Observation |
| Yield | Can be high, especially in optimized procedures. |
| Purity | Good, though side products from self-condensation of the aldehyde can occur. |
| Scalability | Generally good. |
| Starting Material Accessibility | The starting materials are commercially available and relatively inexpensive. |
| Advantages | One-pot reaction, convergent synthesis. |
| Disadvantages | The α-haloaldehyde can be lachrymatory and unstable. |
The Knorr Pyrrole Synthesis
The Knorr synthesis is a classic and widely used method for preparing pyrroles from α-amino ketones and β-dicarbonyl compounds.[8][9]
a) Synthesis of Ethyl 4-methyl-1H-pyrrole-3-carboxylate
Reaction Principle: This synthesis involves the condensation of an α-aminoketone, specifically 1-aminopropan-2-one, with ethyl acetoacetate. Due to the instability of α-amino ketones, they are typically generated in situ from the corresponding α-oximino ketone.
Workflow Diagram:
Caption: Knorr synthesis of the pyrrole ester.
Experimental Protocol:
Ethyl 2-oximinoacetoacetate is prepared by the nitrosation of ethyl acetoacetate. This intermediate is then reduced in the presence of a second equivalent of ethyl acetoacetate. A common reducing agent is zinc dust in acetic acid.[8] The reduction generates the unstable α-amino ketone, which immediately condenses with the excess β-ketoester to form the pyrrole. The reaction is often exothermic and may require cooling. After the reaction, the product is isolated by pouring the mixture into water, filtering the precipitate, and purifying by recrystallization.
Causality Behind Experimental Choices:
-
In situ Generation: The α-amino ketone is highly reactive and prone to self-condensation, necessitating its generation in the presence of the coupling partner.[8]
-
Reducing Agent: Zinc in acetic acid is a classic and effective combination for the reduction of the oxime.
-
Stoichiometry: Two equivalents of the β-ketoester are required: one to form the oxime and the other to condense with the resulting amine.
b) Hydrolysis to 4-Methyl-1H-pyrrole-3-carboxylic acid
The hydrolysis is carried out as described previously.
Performance Metrics (Knorr Route):
| Parameter | Observation |
| Yield | Can be very good for a variety of substituted pyrroles. |
| Purity | Generally high, as the product often precipitates from the reaction mixture. |
| Scalability | Well-established for large-scale synthesis. |
| Starting Material Accessibility | Starting materials are readily available and inexpensive. |
| Advantages | High yields, reliable and well-understood reaction. |
| Disadvantages | The use of zinc dust can complicate work-up on a large scale. |
The Van Leusen Pyrrole Synthesis
The Van Leusen reaction is a more modern and versatile method for constructing the pyrrole ring, particularly useful for preparing 3,4-disubstituted pyrroles.[6][10]
a) Synthesis of Ethyl 4-methyl-1H-pyrrole-3-carboxylate
Reaction Principle: This synthesis proceeds via a Michael addition of tosylmethyl isocyanide (TosMIC) to an α,β-unsaturated ester, in this case, ethyl crotonate, followed by cyclization and elimination of toluenesulfinic acid.
Workflow Diagram:
Caption: Van Leusen synthesis of the pyrrole ester.
Experimental Protocol:
To a solution of ethyl crotonate and TosMIC in a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF), a strong base like sodium hydride or potassium tert-butoxide is added portion-wise at low temperature (e.g., 0 °C). The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC). The reaction is quenched with water, and the product is extracted with an organic solvent. Purification is typically achieved by column chromatography.
Causality Behind Experimental Choices:
-
Base: A strong, non-nucleophilic base is required to deprotonate TosMIC without reacting with the ester.
-
Solvent: A polar aprotic solvent is necessary to dissolve the reagents and facilitate the ionic reaction mechanism.
-
Temperature: Low temperature is initially used to control the exothermic deprotonation and Michael addition steps.
b) Hydrolysis to 4-Methyl-1H-pyrrole-3-carboxylic acid
The hydrolysis follows the standard procedure outlined above.
Performance Metrics (Van Leusen Route):
| Parameter | Observation |
| Yield | Generally good. |
| Purity | Can be high after chromatographic purification. |
| Scalability | Scalable, but the use of strong bases requires careful handling. |
| Starting Material Accessibility | TosMIC and α,β-unsaturated esters are commercially available. |
| Advantages | Versatile for a range of substitutions, avoids harsh acidic conditions. |
| Disadvantages | Requires the use of strong bases and anhydrous conditions. TosMIC is a potential lachrymator. |
Summary of Performance and Experimental Data
| Synthetic Route | Starting Materials | Key Reagents | Typical Yield | Advantages | Disadvantages |
| Paal-Knorr | Ethyl 2-formyl-3-methyl-4-oxobutanoate | Ammonia/Ammonium Acetate | Moderate-Good | Simple, direct | Precursor synthesis can be complex |
| Hantzsch | Ethyl acetoacetate, 2-chloro-1-propanal | Ammonia | Good-High | One-pot, convergent | Unstable/lachrymatory halo-aldehyde |
| Knorr | Ethyl acetoacetate | NaNO₂, Zn/AcOH | Very Good | High yields, reliable | Use of zinc metal |
| Van Leusen | Ethyl crotonate, TosMIC | Strong base (e.g., NaH) | Good | Versatile, mild conditions | Requires strong base, anhydrous conditions |
Characterization of 4-Methyl-1H-pyrrole-3-carboxylic acid:
-
Appearance: Off-white to pale yellow solid.
-
¹H NMR (DMSO-d₆): δ (ppm) ~11.5 (br s, 1H, COOH), ~11.0 (br s, 1H, NH), ~7.3 (s, 1H, H-2), ~6.6 (s, 1H, H-5), ~2.2 (s, 3H, CH₃).
-
¹³C NMR (DMSO-d₆): δ (ppm) ~166 (C=O), ~125 (C-5), ~122 (C-2), ~118 (C-3), ~112 (C-4), ~12 (CH₃).
-
IR (KBr, cm⁻¹): ~3300-2500 (br, O-H, N-H), ~1670 (C=O).
-
Melting Point: Approximately 210-212 °C.[11]
Conclusion and Recommendations
The choice of synthetic route to 4-Methyl-1H-pyrrole-3-carboxylic acid depends on several factors, including the scale of the synthesis, the availability of starting materials, and the specific requirements for purity and yield.
-
For large-scale, cost-effective synthesis , the Knorr pyrrole synthesis stands out as a robust and high-yielding method, despite the use of metallic zinc.
-
The Hantzsch synthesis offers an attractive one-pot alternative with readily available starting materials, making it suitable for both laboratory and larger-scale preparations, provided the handling of the α-haloaldehyde is managed appropriately.
-
The Van Leusen synthesis provides a modern and versatile approach, particularly when a variety of analogs are desired and the use of strong bases is not a limiting factor.
-
The Paal-Knorr synthesis , while conceptually simple, is often hampered by the accessibility of the 1,4-dicarbonyl precursor, making it less practical for the de novo synthesis of this specific target molecule unless the precursor is readily available.
Ultimately, the optimal synthetic strategy will be dictated by the specific needs and constraints of the research or development program. This guide provides the foundational knowledge and comparative data to make an informed decision.
References
-
Wikipedia. (2023, December 29). Hantzsch pyrrole synthesis. In Wikipedia. Retrieved January 14, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved January 14, 2026, from [Link]
-
Wikipedia. (2023, October 21). Knorr pyrrole synthesis. In Wikipedia. Retrieved January 14, 2026, from [Link]
-
Wikipedia. (2023, November 28). Paal–Knorr synthesis. In Wikipedia. Retrieved January 14, 2026, from [Link]
-
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-
RGM College of Engineering and Technology. (2018, October 19). Paal–Knorr synthesis of pyrroles. Retrieved January 14, 2026, from [Link]
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Herath, A., & Cosford, N. D. P. (2010). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters. Organic letters, 12(22), 5182–5185. [Link]
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Organic Chemistry Portal. (n.d.). Van Leusen Reaction. Retrieved January 14, 2026, from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0004230). Retrieved January 14, 2026, from [Link]
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Taylor & Francis. (2020). Hantzsch Pyrrole Synthesis – Knowledge and References. In N. Kaur (Ed.), Metals and Non-Metals. Retrieved January 14, 2026, from [Link]
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Scribd. (n.d.). The Hantzsch Pyrrole Synthesis. Retrieved January 14, 2026, from [Link]
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ResearchGate. (2024, June). 1 H NMR spectra of compound 3a. Retrieved January 14, 2026, from [Link]
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ResearchGate. (2011, February). The Hantzsch pyrrole synthesis. Retrieved January 14, 2026, from [Link]
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SpectraBase. (n.d.). 1H-pyrrole-3-carboxylic acid, 2,5-dimethyl-4-(4-methylphenyl)-, methyl ester. Retrieved January 14, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved January 14, 2026, from [Link]
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ResearchGate. (2014, August 26). (PDF) The Hantzsch pyrrole synthesis. Retrieved January 14, 2026, from [Link]
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PubChem. (n.d.). methyl 1H-pyrrole-3-carboxylate. Retrieved January 14, 2026, from [Link]
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SpectraBase. (n.d.). 1H-Pyrrole-3-carboxylic acid, 2,5-dihydro-4-hydroxy-5-oxo-1,2-diphenyl-, methyl ester. Retrieved January 14, 2026, from [Link]
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Organic Syntheses. (n.d.). 1H-Pyrrole-2-carboxylic acid, ethyl ester. Retrieved January 14, 2026, from [Link]
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Trilleras, J., Quiroga, J., & Hormaza, A. (2022). Synthesis of 3-Aroyl-4-heteroarylpyrrole Derivatives by the Van Leusen Method. Molbank, 2022(1), M1341. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Methyl-1h-pyrrole-3-carboxylic Acid
This document provides essential safety and logistical information for the proper disposal of 4-Methyl-1h-pyrrole-3-carboxylic acid. As a Senior Application Scientist, this guide is structured to provide not just procedural steps but also the scientific rationale behind them, ensuring a culture of safety and compliance in the laboratory. This information must be used in conjunction with your institution's specific Environmental Health & Safety (EHS) protocols and all applicable local, state, and federal regulations.
Part 1: Core Hazard Assessment
Understanding the inherent risks of a compound is the foundation of its safe handling and disposal. While a specific, comprehensive toxicological profile for 4-Methyl-1h-pyrrole-3-carboxylic acid is not extensively documented, data from structurally similar pyrrole derivatives, such as Pyrrole-3-carboxylic acid and Ethyl 4-methyl-1h-pyrrole-3-carboxylate, allow for a reliable hazard assessment.[1][2] The primary hazards are associated with irritation and potential harm upon ingestion or inhalation.
The core principle of disposal is to prevent this compound from entering the environment or causing harm to personnel. Therefore, it is classified as hazardous waste, and its disposal is strictly regulated.[3] Under no circumstances should this chemical be disposed of via the sanitary sewer or allowed to evaporate in a fume hood .[4][5]
Table 1: GHS Hazard Profile for Pyrrole Carboxylic Acids This table summarizes the expected hazards based on data from analogous compounds.[2][6][7][8][9]
| Hazard Class | GHS Code | Hazard Statement | Causality for Disposal Protocol |
| Skin Corrosion/Irritation | H315 | Causes skin irritation. | Dictates the use of chemical-resistant gloves and necessitates that all contaminated PPE be disposed of as hazardous waste. |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation. | Requires robust eye protection (goggles/face shield) and dictates that any spill cleanup materials be handled as hazardous. |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation. | Mandates handling in a well-ventilated area or fume hood to prevent dust/aerosol formation and requires respiratory protection if needed.[10] |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed. | Prohibits sewer disposal to prevent contamination of waterways and wastewater treatment systems.[4][11] |
Furthermore, pyrrole compounds should be considered incompatible with strong oxidizing agents, acids, and bases.[3][12] Therefore, the waste stream for 4-Methyl-1h-pyrrole-3-carboxylic acid must be segregated from these materials to prevent potentially violent reactions within the waste container.[4]
Part 2: Personal Protective Equipment (PPE) for Handling & Disposal
A multi-layered approach to PPE is critical when handling the active compound and its waste. The following equipment is mandatory.
-
Eye Protection: Chemical safety goggles are required at a minimum. A face shield should be worn over safety glasses for additional protection, especially when handling larger quantities or cleaning spills.[10]
-
Hand Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation or puncture before use. Contaminated gloves must be disposed of as hazardous waste.
-
Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned. For significant handling operations, a chemically resistant apron may be advisable.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[6] All handling of the solid compound should ideally occur within a certified chemical fume hood to minimize inhalation risk.[7]
Part 3: On-Site Waste Management: Collection & Segregation
Proper disposal begins at the point of generation. Adherence to a strict collection and segregation protocol is non-negotiable and is governed by the Resource Conservation and Recovery Act (RCRA).[13]
Step-by-Step Collection Protocol:
-
Designate a Satellite Accumulation Area (SAA): Every laboratory that generates hazardous waste must establish an SAA.[4] This is the designated location where waste is collected before being transferred to a central storage facility. The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Use a Compatible Waste Container: Collect waste 4-Methyl-1h-pyrrole-3-carboxylic acid and materials contaminated with it in a sturdy, leak-proof container that is chemically compatible.[14][15] For solid waste, a high-density polyethylene (HDPE) container is typically appropriate.
-
Properly Label the Container: As soon as the first drop of waste is added, the container must be labeled with an EHS-approved hazardous waste tag.[14] The label must clearly state "Hazardous Waste" and list all chemical constituents by their full name (no abbreviations) and their approximate percentages.
-
Keep the Container Closed: The waste container must remain sealed at all times except when actively adding waste.[4][14] This prevents the release of vapors and protects against spills.
-
Segregate Incompatibles: As noted in Part 1, this waste stream must be kept separate from acids, bases, and oxidizing agents.[4] Use physical barriers or secondary containment to ensure segregation.
-
Request Pickup: Once the container is full, it must be removed from the SAA within three days.[4] Follow your institution's procedure to request a waste pickup from the EHS department. Do not transport hazardous waste yourself.[5]
Part 4: Disposal Decision Workflow
The following diagram outlines the logical flow from chemical use to final disposal, ensuring compliance and safety at each step.
Caption: Decision workflow for compliant disposal of chemical waste.
Part 5: Specific Disposal Procedures
Bulk & Surplus Material
Offer surplus and non-recyclable solutions to a licensed disposal company.[10] This is the only acceptable method for disposing of unused or expired 4-Methyl-1h-pyrrole-3-carboxylic acid. The chemical should be in its original, sealed container if possible. If not, it should be securely packaged, labeled, and collected as part of your lab's hazardous waste stream.
Contaminated Materials & Debris
Any item that has come into direct contact with 4-Methyl-1h-pyrrole-3-carboxylic acid is considered hazardous waste. This includes:
-
Gloves, weigh boats, and pipette tips
-
Contaminated bench paper or absorbent pads
-
Residues from spill cleanup
These items should be collected in the designated solid hazardous waste container for this chemical stream.[8]
Empty Container Disposal
A container that held hazardous waste must be managed carefully.
-
Thoroughly Empty: Ensure the container is as empty as possible, with all contents removed that can be by normal means (pouring, scraping, etc.).
-
Rinse: The first rinse of the container must be collected and disposed of as hazardous waste.[14] For a non-acute hazardous chemical like this one, subsequent rinses can typically be disposed of down the drain, but confirm this with your institutional EHS policy.
-
Deface Label: Completely remove, deface, or obliterate the original chemical label.[5][14]
-
Final Disposal: Once rinsed and with the label removed, the container can typically be disposed of in the regular trash or glass disposal box.[5]
Spill Cleanup
In the event of a spill:
-
Evacuate personnel from the immediate area and ensure adequate ventilation.[10]
-
Wearing appropriate PPE, contain and absorb the spill. For a solid, this means carefully sweeping or picking it up without creating dust.[10]
-
Place all cleanup materials (absorbent pads, contaminated gloves, etc.) into the designated hazardous waste container.[12]
-
Clean the spill area thoroughly.
For any significant spill, contact your EHS department immediately.[14]
References
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A Senior Application Scientist's Guide to Handling 4-Methyl-1H-pyrrole-3-carboxylic Acid
Navigating the complexities of novel compounds is the cornerstone of discovery. However, the foundation of all successful research is an unwavering commitment to safety. This guide provides a detailed protocol for the safe handling of 4-Methyl-1H-pyrrole-3-carboxylic acid, moving beyond a simple checklist to instill a deep, causal understanding of the necessary precautions. As scientists, our greatest tool is foresight, and this document is designed to sharpen that tool for every professional working with this compound.
Immediate Safety Briefing: Hazard Profile
Before handling this compound, it is critical to internalize its hazard profile. 4-Methyl-1H-pyrrole-3-carboxylic acid is classified with the following hazards:
These classifications demand a rigorous approach to exposure prevention. The primary risks arise from the compound's irritant properties and the potential for inhalation of fine particulate matter.
The Core Principle: Proactive Exposure Minimization
The pyrrole functional group, combined with the carboxylic acid moiety, dictates our safety strategy. Carboxylic acids are known corrosives and irritants[5][6], while heterocyclic compounds like pyrrole can present unique toxicological profiles.[7][8] Our primary goal is to create multiple barriers between the researcher and the chemical, using a combination of engineering controls, personal protective equipment, and meticulous technique.
Personal Protective Equipment (PPE) Protocol
The selection of PPE is not arbitrary; it is a direct response to the specific hazards identified. Do not handle this chemical without the following minimum protection.
| Protection Type | Required PPE | Key Specifications & Rationale |
| Eye & Face Protection | Chemical Splash Goggles & Face Shield | Goggles: Must be worn at all times. They provide a full seal around the eyes to protect against dust, splashes, and vapors.[9][10] Standard safety glasses are insufficient. Face Shield: Required when handling larger quantities (>10g) or when there is a significant risk of splashing, providing a secondary layer of protection for the entire face. |
| Skin & Body Protection | Chemical-Resistant Gloves (Nitrile) & Laboratory Coat | Gloves: Nitrile rubber gloves offer excellent protection against carboxylic acids and are recommended.[6] Always inspect gloves for damage before use and practice proper removal techniques to avoid contaminating your skin.[10] Change gloves immediately if contact with the compound is suspected. Lab Coat: A fully buttoned, long-sleeved lab coat is mandatory to protect skin and clothing from accidental contact.[11] |
| Respiratory Protection | NIOSH-Approved Respirator (if needed) | Rationale: The compound may cause respiratory irritation.[1][2] All handling of the solid powder should occur within a certified chemical fume hood to eliminate the risk of inhalation. If engineering controls are insufficient or unavailable for a specific task, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is required.[9][10] |
Step-by-Step Operational Guide
Meticulous procedure is your most reliable safety control. Follow these steps to minimize risk during handling.
-
Fume Hood Verification: Before beginning any work, verify that the chemical fume hood is operational. Check the airflow monitor and ensure the sash is at the appropriate working height.[12]
-
Area Preparation: Decontaminate the work surface within the fume hood. Ensure an eyewash station and safety shower are accessible and unobstructed.[9]
-
Assemble Materials: Place all necessary equipment (spatulas, weigh boats, glassware, solvents) inside the fume hood to minimize movement in and out of the controlled workspace.
-
Don PPE: Put on your lab coat, chemical splash goggles, and nitrile gloves.
-
Zero the Balance: Place a weigh boat on the analytical balance inside the fume hood and tare it.
-
Transfer Compound: Using a clean spatula, carefully transfer the desired amount of 4-Methyl-1H-pyrrole-3-carboxylic acid to the weigh boat. Perform this action slowly and deliberately to prevent the fine powder from becoming airborne.
-
Seal and Clean: Tightly close the main container immediately after dispensing.[4] Wipe the spatula and any surfaces with a damp cloth to collect residual dust, treating the cloth as contaminated waste.
-
Add Solvent: Always add the solvent to the vessel containing the weighed solid. If adding the solid to the solvent, do so slowly to prevent splashing.
-
Acid to Water: When preparing aqueous solutions, remember to always add acid to water, not the other way around, to control any exothermic reactions.[12]
-
Maintain Control: Keep all containers capped when not in active use to prevent the release of vapors.
Visual Workflow: From Receipt to Disposal
The following diagram outlines the complete, self-validating workflow for safely managing 4-Methyl-1H-pyrrole-3-carboxylic acid in a laboratory setting.
Caption: Safe handling workflow for 4-Methyl-1H-pyrrole-3-carboxylic acid.
Spill and Emergency Plan
Skin or Eye Contact:
-
Skin: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[13][14] Seek medical attention if irritation persists.
-
Eyes: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[13][14] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
Minor Spill (in Fume Hood):
-
Alert nearby personnel.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep the absorbed material into a designated chemical waste container.
-
Decontaminate the area with a suitable cleaning agent.
Disposal Plan
All waste containing 4-Methyl-1H-pyrrole-3-carboxylic acid, whether solid, in solution, or as contaminated materials (gloves, weigh boats, paper towels), must be treated as hazardous chemical waste.
-
Segregation: Collect waste in a clearly labeled, sealed container. Do not mix with incompatible waste streams.[12]
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.
-
Disposal: Dispose of the waste through your institution's Environmental Health & Safety (EH&S) office, following all local, regional, and national regulations.[13][14] Do not pour down the drain.[12]
By adhering to these scientifically grounded procedures, you build a culture of safety that protects not only yourself but your entire research team, ensuring that your work can proceed with confidence and integrity.
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
